molecular formula C9H14O3 B103040 ethyl 3-oxohept-6-enoate CAS No. 17605-06-0

ethyl 3-oxohept-6-enoate

Cat. No.: B103040
CAS No.: 17605-06-0
M. Wt: 170.21 g/mol
InChI Key: BKXPKNYXXNYCBX-UHFFFAOYSA-N
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Description

Ethyl 3-oxohept-6-enoate is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-oxo-6-heptenoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62677. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-oxohept-6-enoate
Source PubChem
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InChI

InChI=1S/C9H14O3/c1-3-5-6-8(10)7-9(11)12-4-2/h3H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXPKNYXXNYCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289670
Record name Ethyl 3-oxo-6-heptenoate
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17605-06-0
Record name Ethyl 3-oxo-6-heptenoate
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Record name Ethyl 3-oxo-6-heptenoate
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Record name Ethyl 3-oxo-6-heptenoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

ethyl 3-oxohept-6-enoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-Oxohept-6-enoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic compound of significant interest in modern synthetic chemistry. Possessing both a β-keto ester moiety and a terminal alkene, this molecule serves as a versatile and highly valuable building block for the construction of complex molecular architectures. Its unique structural features allow for a diverse range of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] This technical guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, reactivity, synthetic applications, and safety considerations of this compound, offering field-proven insights and detailed protocols for the laboratory professional.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. This section details the essential physicochemical data and the spectroscopic signatures used to identify and characterize this compound.

Key Chemical Properties

The intrinsic properties of this compound are summarized below. This data is critical for reaction planning, purification, and safe handling.

PropertyValueSource(s)
CAS Number 17605-06-0[2][3]
Molecular Formula C₉H₁₄O₃[2][4]
Molecular Weight 170.21 g/mol [2]
IUPAC Name This compound-
Synonyms Ethyl 3-oxo-6-heptenoate, 3-Oxohept-6-enoic acid ethyl ester
Density 0.985 g/cm³
Boiling Point 227.3 °C at 760 mmHg
Flash Point 91 °C
Physical Form Solid or Liquid[2]
Typical Purity ≥95%[2]
InChI Key BKXPKNYXXNYCBX-UHFFFAOYSA-N[2]
Structural Elucidation via Spectroscopy

Unequivocal structural confirmation is a prerequisite for any synthetic application. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecule's connectivity and functional groups.[5]

The following table outlines the expected spectroscopic data for this compound. These predictions are based on the known values for analogous β-keto esters and the fundamental principles of spectroscopic interpretation.[5][6]

MethodParameterPredicted ValueInterpretation
¹H NMR Chemical Shift (δ)~1.28 ppm (t, 3H)Ethyl ester -CH₃
(CDCl₃, 400 MHz)~4.20 ppm (q, 2H)Ethyl ester -OCH₂-
~3.45 ppm (s, 2H)α-Methylene protons (-C(O)CH₂C(O)-)
~2.60 ppm (t, 2H)Methylene protons adjacent to ketone (-CH₂C(O)-)
~2.40 ppm (q, 2H)Methylene protons adjacent to alkene (-CH₂CH=)
~5.80 ppm (m, 1H)Internal vinyl proton (-CH=CH₂)
~5.05 ppm (m, 2H)Terminal vinyl protons (=CH₂)
¹³C NMR Chemical Shift (δ)~201 ppmKetone carbonyl carbon (C3)
(CDCl₃, 100 MHz)~167 ppmEster carbonyl carbon (C1)
~137 ppmInternal vinyl carbon (C6)
~115 ppmTerminal vinyl carbon (C7)
~61 ppmEthyl ester -OCH₂- carbon
~49 ppmα-Methylene carbon (C2)
~42 ppmMethylene carbon (C4)
~27 ppmMethylene carbon (C5)
~14 ppmEthyl ester -CH₃ carbon
IR Spec. Wavenumber (cm⁻¹)~1745 cm⁻¹ (strong)C=O stretch (Ester)
(Neat/Thin Film)~1715 cm⁻¹ (strong)C=O stretch (Ketone)
~1640 cm⁻¹ (medium)C=C stretch (Alkene)
~3080 cm⁻¹ (medium)=C-H stretch (Alkene)
~1180 cm⁻¹ (strong)C-O stretch (Ester)
Mass Spec. m/z170.09[M]⁺ (Molecular Ion)
(EI)125[M - OEt]⁺
97[M - C₄H₅O]⁺
43[CH₃CO]⁺

This protocol outlines the standard steps for obtaining high-quality spectroscopic data for a liquid sample like this compound.

  • Sample Preparation:

    • NMR: Dissolve 10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[5]

    • IR: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.[5]

    • MS: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Data Acquisition:

    • NMR: Acquire ¹H, ¹³C, and DEPT spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters should be used.

    • IR: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.[5]

    • MS: Introduce the sample into the mass spectrometer via direct infusion or through a GC inlet. Acquire data in electron ionization (EI) mode.

  • Data Processing:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • For NMR, perform Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm. Integrate peaks and identify multiplicities.

    • For IR, label the wavenumbers of significant absorption bands.

    • For MS, identify the molecular ion peak and major fragment ions.

Part 2: Synthesis and Chemical Reactivity

The synthetic value of this compound stems from its accessible preparation and the rich chemistry afforded by its multiple functional groups.

A Standard Synthetic Pathway: Alkylation of Ethyl Acetoacetate

A reliable and common method for synthesizing this compound is the dialkylation of ethyl acetoacetate. This involves the sequential formation of an enolate followed by reaction with an appropriate electrophile, in this case, an allyl halide.

SynthesisWorkflow EAA Ethyl Acetoacetate Enolate Enolate Intermediate EAA->Enolate Deprotonation 1. NaOEt Sodium Ethoxide (Base) NaOEt->Enolate Product This compound Enolate->Product SN2 Alkylation 2. AllylBr Allyl Bromide AllylBr->Product Workup Acidic Workup & Purification Product->Workup

Caption: Workflow for the synthesis of this compound.

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Allyl bromide

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert nitrogen atmosphere.

  • In the flask, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol. Cool the solution to 0 °C in an ice bath.

  • Add ethyl acetoacetate (1.0 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C to form the sodium enolate.

  • After the addition is complete, add allyl bromide (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

The Reactivity Profile: A Trifecta of Functionality

The molecule's reactivity is governed by three key regions: the acidic α-protons, the two distinct carbonyl centers, and the terminal double bond. This allows for selective and sequential transformations.

Caption: Key reactive sites in this compound.

The methylene protons situated between the two carbonyl groups are particularly acidic (pKa ≈ 11 in DMSO) and are readily removed by a base to form a stabilized enolate. This nucleophilic enolate is central to many carbon-carbon bond-forming reactions.

  • Knoevenagel Condensation: The active methylene group can condense with aldehydes and ketones, catalyzed by a weak base like piperidine, to form α,β-unsaturated systems.[1]

  • Michael Addition: The enolate of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition reaction.[1]

This protocol demonstrates the utility of this compound as a nucleophile.[1]

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous ethanol (or THF).

  • Cool the solution to 0 °C and add a catalytic amount of a suitable base (e.g., sodium ethoxide, 0.1 eq) to generate the enolate.

  • Stir for 15 minutes at 0 °C.

  • Add methyl vinyl ketone (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm slowly to room temperature and stir for 12-18 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the resulting 1,5-dicarbonyl compound by column chromatography.

The ketone at the C3 position is more electrophilic than the ester carbonyl and can be selectively targeted.

  • Selective Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the ester and alkene moieties intact.[7] This transformation is crucial for accessing chiral building blocks.

The terminal double bond provides another site for functionalization.

  • Hydrogenation: The C=C double bond can be selectively hydrogenated using catalysts like Palladium on carbon (Pd/C) under an atmosphere of hydrogen gas, yielding ethyl 3-oxoheptanoate.

  • Dihydroxylation: The alkene can be converted to a 1,2-diol using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), a key step in synthesizing polyol structures.[8]

Part 3: Applications in Drug Discovery and Development

The true value of a synthetic building block is demonstrated by its application in constructing molecules with biological relevance. The β-keto ester functionality is a common precursor to a wide array of heterocyclic systems, which form the core of many pharmaceuticals.

  • Heterocycle Synthesis: this compound is an ideal precursor for synthesizing substituted pyrazoles, pyrimidines, and pyridines through condensation reactions with reagents like hydrazines, ureas, and ammonia derivatives, respectively.

  • Scaffold for Bioactive Molecules: The ability to selectively functionalize the molecule at its three reactive sites allows for the creation of diverse molecular libraries for high-throughput screening. Derivatives of this compound can serve as key intermediates in the synthesis of complex natural products and pharmacologically active agents, such as certain HIV-RT inhibitors and neuroprotective agents where similar keto-ester structures are employed.[1][9]

Part 4: Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. This compound possesses specific hazards that require careful management.

GHS Hazard Information

The following is a summary of the Globally Harmonized System (GHS) classification for this compound.[2]

PictogramGHS CodeHazard Statement

GHS07H302: Harmful if swallowed.
H319: Causes serious eye irritation.

GHS08H372: Causes damage to organs through prolonged or repeated exposure.

GHS09H410: Very toxic to aquatic life with long lasting effects.
Signal Word Danger
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases. Recommended storage temperature is 2-8 °C.[2]

  • Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Avoid release into the environment due to its high aquatic toxicity.[2]

References

  • Ethyl 3-oxo-6-heptenoate | CAS#:17605-06-0 | Chemsrc. [Link]

  • Ethyl 3-oxohept-6-ynoate | C9H12O3 | CID 13063372 - PubChem. [Link]

  • ethyl (E)-6-oxohept-3-enoate | C9H14O3 | CID 101356509 - PubChem. [Link]

  • Predicting the structure based on NMR spectra and IR Data (quick lesson) part 13. [Link]

  • Efficient Synthesis of Either Enantiomer of Ethyl 5‐Hydroxyhept‐6‐enoate - SciSpace. [Link]

  • The NMR spectra of ethyl 3-hydroxy-3,6-dimethylhept-6-enoate are given below. - Chegg. [Link]

  • Ethyl 2-methyl-3-oxohept-6-enoate | C10H16O3 | CID 10954205 - PubChem. [Link]

  • Organic Syntheses Procedure. [Link]

  • Ethyl 3-oxo-6-heptenoate | C9H14O3 | CID 247666 - PubChem. [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [Link]

  • ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. [Link]

  • Spectroscopy Data for Undergraduate Teaching - ERIC. [Link]

  • Theoretical Studies on the Reaction Mechanism and Kinetics of Ethylbenzene-OH Adduct with O2 and NO2 - MDPI. [Link]

  • ADVANCED ORGANIC CHEMISTRY-I (MPC 102T) UNIT-III: Synthetic Reagents & Applications - ResearchGate. [Link]

  • Synthesis of Eugenol Ethyl Ether by Ethylation of Eugenol with Diethyl Carbonate over KF/γ-Al2O3 Catalyst - ResearchGate. [Link]

  • Synthesis of Eugenol Ethyl Ether by Ethylation of Eugenol with Diethyl Carbonate over KF/γ-Al2O3 Catalyst - MDPI. [Link]

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synthesis of ethyl 3-oxohept-6-enoate from ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 3-oxohept-6-enoate from Ethyl Acetoacetate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a versatile γ,δ-unsaturated β-ketoester, utilizing the classical acetoacetic ester synthesis pathway. The core of this methodology involves the C-alkylation of ethyl acetoacetate's enolate with allyl bromide. This document details the underlying chemical principles, a step-by-step experimental protocol, and critical process considerations designed for researchers and professionals in synthetic chemistry and drug development. By explaining the causality behind experimental choices, this guide serves as both a practical manual and an educational resource for constructing carbon-carbon bonds and synthesizing valuable ketoester intermediates.

Introduction: The Strategic Value of β-Ketoesters

β-Ketoesters are highly valuable building blocks in organic synthesis, prized for their dual functionality which allows for a wide array of chemical transformations.[1] The target molecule, this compound, is a γ,δ-unsaturated β-ketoester, a structural motif present in various natural products and a key intermediate for synthesizing more complex molecular architectures, including heterocyclic compounds and chiral allylic alcohols.[2][3]

The acetoacetic ester synthesis is a robust and time-honored method for preparing α-substituted and α,α-disubstituted methyl ketones.[4][5] The synthesis leverages the unique reactivity of ethyl acetoacetate (systematically known as ethyl 3-oxobutanoate), an active methylene compound, to form new carbon-carbon bonds. This guide focuses on a specific application of this synthesis: the allylation of ethyl acetoacetate to produce the target γ,δ-unsaturated β-ketoester without the subsequent hydrolysis and decarboxylation steps, thereby preserving the valuable β-ketoester functionality for further synthetic elaboration.

Core Principles and Reaction Mechanism

The success of the acetoacetic ester synthesis hinges on the pronounced acidity of the α-hydrogens of ethyl acetoacetate and the nucleophilicity of its corresponding enolate.

Acidity and Enolate Formation

The α-hydrogens of ethyl acetoacetate, situated between two carbonyl groups (a ketone and an ester), are significantly acidic, with a pKa of approximately 11 in water.[6] This acidity allows for facile deprotonation by a moderately strong base, such as an alkoxide. For this synthesis, sodium ethoxide (NaOEt) is the base of choice.

Causality: Using an alkoxide base that matches the alkyl group of the ester (ethoxide for an ethyl ester) is a critical experimental choice.[7] It prevents transesterification, a potential side reaction where a different alkoxide could swap with the ester's ethyl group, leading to a mixture of products. The deprotonation results in the formation of a resonance-stabilized sodium enolate, which is a potent carbon nucleophile.[6]

Nucleophilic Substitution: The C-Alkylation Step

The generated enolate anion attacks the electrophilic alkyl halide—in this case, allyl bromide—in a classic bimolecular nucleophilic substitution (SN2) reaction.[5] The enolate displaces the bromide leaving group, forming a new carbon-carbon bond at the α-position.

Causality: The choice of alkyl halide is governed by the principles of SN2 reactions.[5] Primary alkyl halides, like allyl bromide, are excellent substrates as they are sterically unhindered, minimizing the competing E2 elimination reaction.[6] While the enolate is an ambident nucleophile (possessing reactivity at both the α-carbon and the carbonyl oxygen), C-alkylation is predominantly observed when using sodium enolates in polar protic solvents like ethanol.[8]

The overall reaction mechanism is depicted below.

Caption: Figure 1: Reaction Mechanism for the Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the alkylation of ethyl acetoacetate.[6][9] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesNotes
SodiumNa22.9923.0 g1.0Cut into small pieces.
Absolute EthanolC₂H₅OH46.07500 mL-Anhydrous is critical.[9]
Ethyl AcetoacetateC₆H₁₀O₃130.14130.1 g1.0Reagent grade, ≥98%.
Allyl BromideC₃H₅Br120.98133.1 g1.1Slight excess to drive reaction.
Equipment
  • 1-L three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • 500-mL addition funnel

  • Heating mantle

  • Apparatus for distillation under reduced pressure

Step-by-Step Procedure
  • Preparation of Sodium Ethoxide: Place 500 mL of absolute ethanol into the 1-L flask. Gradually add 23.0 g (1.0 mole) of metallic sodium, cut into small pieces, at a rate that maintains a controllable reflux. The process may take 2-3 hours. Allow the sodium to dissolve completely to form a clear solution of sodium ethoxide.

  • Addition of Ethyl Acetoacetate: Once all the sodium has reacted and the solution has cooled slightly, add 130.1 g (1.0 mole) of ethyl acetoacetate via the addition funnel over 15-20 minutes while stirring.

  • Alkylation Reaction: Heat the mixture to a gentle reflux using the heating mantle. Through the addition funnel, add 133.1 g (1.1 moles) of allyl bromide dropwise over approximately 1.5-2 hours. Maintain a steady reflux throughout the addition.

  • Reaction Completion: After the addition is complete, continue to stir and reflux the mixture for an additional 4-6 hours. The reaction is considered complete when a sample of the solution is neutral to moist litmus paper, indicating the consumption of the basic sodium ethoxide.[6]

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature. A precipitate of sodium bromide (NaBr) will have formed.

    • Distill off the majority of the ethanol solvent directly from the reaction flask, preferably using a steam bath or a carefully controlled heating mantle.[6]

    • Cool the remaining residue and add approximately 250 mL of water to dissolve the NaBr salt.

    • Transfer the mixture to a separatory funnel. The organic layer (crude product) will separate from the aqueous layer.

    • Separate the layers. Extract the aqueous layer twice with 50 mL portions of diethyl ether or ethyl acetate to recover any dissolved product.

    • Combine all organic layers, wash with 100 mL of brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Remove the low-boiling solvent using a rotary evaporator.

    • Purify the crude residue by vacuum distillation to obtain the pure this compound.

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow for Synthesis and Purification.

Product Characterization and Safety

Expected Product Properties
PropertyValue
CAS Number 17605-06-0
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
Appearance Solid or liquid
Purity (Typical) >95%
Storage 2-8 °C, sealed in dry conditions

The expected yield for similar alkylations of ethyl acetoacetate is typically in the range of 65-75%.[9] The structure of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Safety Considerations
ReagentHazardPrecaution
Sodium Metal Highly flammable, reacts violently with water.[6]Handle under inert atmosphere or in dry solvent. Avoid all contact with water or moisture.
Sodium Ethoxide Corrosive, moisture-sensitive.[6]Wear appropriate PPE, including gloves and safety glasses. Handle in a dry environment.
Allyl Bromide Lachrymator, flammable, toxic.Handle only in a well-ventilated fume hood. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound via the acetoacetic ester synthesis is a highly effective and illustrative example of classical C-C bond formation. By carefully controlling reaction conditions—specifically, the use of an anhydrous matching alkoxide base and a suitable SN2 electrophile—this protocol provides reliable access to a versatile γ,δ-unsaturated β-ketoester intermediate. This guide provides the necessary theoretical foundation and practical steps for researchers to successfully implement this synthesis, enabling further exploration in drug discovery and complex molecule synthesis.

References

  • Wikipedia. Acetoacetic ester synthesis. [Link]

  • Hunt, I. Ch21: Acetoacetic esters. University of Calgary. [Link]

  • ResearchGate. Synthesis of γ,δ-unsaturated-β-ketoesters under optimised conditions. [Link]

  • Chemistry Notes. Acetoacetic ester synthesis; Mechanism and Application. [Link]

  • ChemHelp ASAP. acetoacetic ester synthesis. YouTube. [Link]

  • OpenOChem Learn. Acetoacetic Ester Synthesis. [Link]

  • PubMed Central. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. [Link]

  • ResearchGate. Enantioselective Mannich Reactions of γ,δ-Unsaturated β-Keto Esters. [Link]

  • MDPI. Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. [Link]

  • University of Illinois Springfield. Chapter 21: Ester Enolates. [Link]

  • Chemistry LibreTexts. The Claisen Condensation Reaction. [Link]

  • Organic Reactions. The Alkylation of Esters and Nitriles. [Link]

  • Chemistry LibreTexts. Alkylation of Enolate Ions. [Link]

  • Royal Society of Chemistry. Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.). [Link]

  • Chemistry LibreTexts. Acetoacetic Ester Synthesis. [Link]

  • ResearchGate. Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. [Link]

  • Organic Syntheses. ETHYL n-BUTYLACETOACETATE. [Link]

  • ResearchGate. Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides. [Link]

  • Filo. write out the systematic Reaction Mechanism and labelled the products for... [Link]

  • Google Patents.
  • Organic Syntheses. Acetoacetic acid, ethyl ester. [Link]

  • Taylor & Francis. Ethyl acetoacetate – Knowledge and References. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-oxo-6-heptenoate (CAS Number: 17605-06-0)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-6-heptenoate, registered under CAS number 17605-06-0, is a versatile β-keto ester that serves as a valuable intermediate in organic synthesis. Its unique molecular architecture, featuring both a ketone and an ester functional group, coupled with a terminal alkene, makes it a reactive and adaptable building block for the synthesis of more complex molecules, including heterocyclic compounds and other pharmacologically relevant scaffolds. This guide provides a comprehensive overview of its physicochemical properties, analytical characterization, and synthetic methodologies, offering a critical resource for researchers engaged in synthetic chemistry and drug discovery.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is rooted in its molecular structure, which dictates its chemical behavior and physical properties.

  • IUPAC Name: ethyl 3-oxohept-6-enoate

  • Synonyms: Ethyl 3-oxo-6-heptenoate, 3-Oxo-6-heptenoic acid ethyl ester

  • CAS Number: 17605-06-0[1]

  • Molecular Formula: C₉H₁₄O₃[1]

  • Molecular Weight: 170.21 g/mol

  • Chemical Structure:

    • SMILES: C=CCCC(=O)CC(=O)OCC[2]

    • InChI Key: BKXPKNYXXNYCBX-UHFFFAOYSA-N

The structure, depicted below, reveals the key functional groups that govern its reactivity: an ethyl ester, a ketone, and a terminal double bond. The methylene group situated between the two carbonyls (the α-carbon) is particularly acidic, a characteristic feature of β-keto esters that is central to their synthetic utility.

Caption: 2D structure of Ethyl 3-oxo-6-heptenoate.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in synthetic protocols and for predicting its behavior in various chemical and biological systems.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of Ethyl 3-oxo-6-heptenoate. It is important to note that while some of these values are experimentally determined, others are predicted through computational models.

PropertyValueSource
Physical Form Oil; Solid or liquid
Color Colourless[3]
Boiling Point 227.3°C at 760 mmHg[1]
107-111 °C at 14 Torr[3]
Melting Point Not experimentally determined
Density 0.985 g/cm³ (Predicted)[3]
Flash Point 91°C[1]
pKa 10.61 ± 0.46 (Predicted)[3]
LogP (Octanol-Water Partition Coefficient) 1.47 (Predicted)
Solubility Slightly soluble in Chloroform and Methanol[3]
Refractive Index 1.437 (Predicted)
Topological Polar Surface Area (TPSA) 43.37 Ų
Discussion of Key Properties
  • Physical State and Appearance: The compound is described as a colorless oil or a solid/liquid, suggesting its melting point may be near ambient temperature.[3] The lack of a precise experimental melting point is a notable data gap.

  • Boiling Point: The experimentally determined boiling points under atmospheric and reduced pressure are consistent with a molecule of its molecular weight and polarity.[1][3]

  • Acidity (pKa): The predicted pKa of approximately 10.61 is attributed to the acidity of the α-protons located between the two carbonyl groups.[3] This acidity is a cornerstone of the synthetic utility of β-keto esters, allowing for easy deprotonation to form a stabilized enolate, which can then act as a nucleophile in a variety of carbon-carbon bond-forming reactions.[4]

  • Solubility and Lipophilicity: The predicted LogP value of 1.47 indicates a moderate degree of lipophilicity. This is consistent with its observed slight solubility in organic solvents like chloroform and methanol.[3] For drug development purposes, this moderate lipophilicity is often a desirable characteristic.

Synthesis and Purification

The synthesis of Ethyl 3-oxo-6-heptenoate can be achieved through various organic reactions. A common and effective method involves the acylation of a ketone.

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a β-keto ester, which is applicable to the preparation of Ethyl 3-oxo-6-heptenoate.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification Ketone Ketone Base-mediated Condensation Base-mediated Condensation Ketone->Base-mediated Condensation Acylating Agent Acylating Agent Acylating Agent->Base-mediated Condensation Acidification Acidification Base-mediated Condensation->Acidification Extraction Extraction Acidification->Extraction Distillation/Chromatography Distillation/Chromatography Extraction->Distillation/Chromatography Product Ethyl 3-oxo-6-heptenoate Distillation/Chromatography->Product

Caption: General workflow for the synthesis of a β-keto ester.

Experimental Protocol for Synthesis

A detailed experimental protocol for the synthesis of a related compound, ethyl 3-oxoheptanoate, provides a strong procedural basis. The synthesis of the title compound would follow a similar logic, starting with 5-hexen-2-one.

Materials:

  • 5-hexen-2-one

  • Ethyl carbonate

  • Sodium hydride (50% in oil)

  • Diethyl ether

  • Heptane (for washing)

  • Ethanol

  • Acetic acid

  • Saturated sodium bicarbonate solution

Procedure:

  • A suspension of sodium hydride (pre-washed with heptane) in diethyl ether is prepared in a reaction vessel.

  • A solution of ethyl carbonate in diethyl ether is added to the sodium hydride suspension and stirred.

  • 5-hexen-2-one is added dropwise over a period of 30 minutes.

  • The reaction mixture is refluxed for 2 hours.

  • A mixture of diethyl ether and ethanol is added, and the reaction is stirred for 16 hours at ambient temperature.

  • The reaction is cooled to 0°C, and a solution of acetic acid in water is added, followed by a saturated sodium bicarbonate solution to adjust the pH to 7.

  • The product is extracted with diethyl ether.

  • The combined organic extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by evaporation.

  • The crude product is purified by distillation under reduced pressure to yield the desired Ethyl 3-oxo-6-heptenoate.

Analytical Characterization

The unequivocal structural confirmation of Ethyl 3-oxo-6-heptenoate is crucial for its use in further synthetic applications. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data Summary
Analytical MethodParameterExpected Value/ObservationInterpretation
¹H NMR (CDCl₃) Chemical Shift (δ)~5.8 ppm (m, 1H)Vinylic proton (-CH=)
~5.0 ppm (m, 2H)Vinylic protons (=CH₂)
~4.2 ppm (q, 2H)Ethyl ester -OCH₂-
~3.4 ppm (s, 2H)α-methylene protons (-C(O)CH₂C(O)-)
~2.5 ppm (t, 2H)Methylene protons adjacent to ketone (-CH₂C(O)-)
~2.3 ppm (q, 2H)Allylic methylene protons (-CH₂CH=CH₂)
~1.3 ppm (t, 3H)Ethyl ester -CH₃
¹³C NMR (CDCl₃) Chemical Shift (δ)~202 ppmKetone carbonyl carbon (C=O)
~167 ppmEster carbonyl carbon (C=O)
~137 ppmVinylic carbon (-CH=)
~115 ppmVinylic carbon (=CH₂)
~61 ppmEthyl ester -OCH₂- carbon
~49 ppmα-methylene carbon (-C(O)CH₂C(O)-)
~43 ppmMethylene carbon adjacent to ketone (-CH₂C(O)-)
~28 ppmAllylic methylene carbon (-CH₂CH=CH₂)
~14 ppmEthyl ester -CH₃ carbon
Infrared (IR) Wavenumber (cm⁻¹)~3080 cm⁻¹=C-H stretch
~1745 cm⁻¹C=O stretch (ester)
~1715 cm⁻¹C=O stretch (ketone)
~1640 cm⁻¹C=C stretch
~1200-1000 cm⁻¹C-O stretch
Mass Spectrometry (GC-MS) m/z170Molecular ion [M]⁺
125[M - OEt]⁺
97[M - CO₂Et]⁺
43[CH₃CO]⁺

Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions. Mass spectrometry fragmentation patterns are predicted based on typical cleavage pathways.

Experimental Protocols for Analysis

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Pulse Program: Standard single-pulse.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16.

  • Relaxation Delay: 1 s.

¹³C NMR Data Acquisition:

  • Pulse Program: Proton-decoupled single-pulse.

  • Spectral Width: 0 to 220 ppm.

  • Number of Scans: 1024.

  • Relaxation Delay: 2 s.

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • For a liquid sample, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Instrumentation: A standard GC-MS system.

GC-MS Conditions:

  • GC Column: Nonpolar capillary column (e.g., DB-5ms).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Safety and Handling

Proper handling of all chemical substances is essential to ensure laboratory safety.

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).

  • Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P314 (Get medical advice/attention if you feel unwell), P330 (Rinse mouth), P337+P313 (If eye irritation persists: Get medical advice/attention), P391 (Collect spillage), P501 (Dispose of contents/container to an approved waste disposal plant).

  • Storage: Store in a dry, well-ventilated place. Keep the container tightly closed. Recommended storage temperature is 2-8°C.

Conclusion

Ethyl 3-oxo-6-heptenoate is a valuable synthetic intermediate with a well-defined set of physicochemical properties and spectroscopic characteristics. The presence of multiple reactive functional groups makes it a versatile tool for the construction of complex molecular architectures. This guide provides a comprehensive foundation for researchers working with this compound, from its synthesis and purification to its detailed analytical characterization and safe handling. While some experimental data, such as a definitive melting point, remain to be established in the literature, the information presented herein offers a robust starting point for its effective utilization in the laboratory.

References

  • Chemsrc. Ethyl 3-oxo-6-heptenoate | CAS#:17605-06-0. [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. ResearchGate. [Link]

  • Fiveable. β-keto ester Definition. [Link]

  • Chemsrc. Ethyl 3-oxo-6-heptenoate | CAS#:17605-06-0. [Link]

  • Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

  • Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. ACS Publications. [Link]

  • Characterization of Properties and Kinetic Analysis of Unsaturated Polyester Resin Synthesized from PET Alcoholysis Waste. MDPI. [Link]

  • Synthesis and Characterization of Unsaturated Polyester Resin and Studying Their Thermo Properties. CORE. [Link]

  • Structural characterization of unsaturated polyesters. ResearchGate. [Link]

  • PubChem. Ethyl 6-methyl-3-oxoheptanoate | C10H18O3 | CID 15734035. [Link]

  • PubChem. Ethyl 3-oxo-6-heptenoate | C9H14O3 | CID 247666. [Link]

  • Common Organic Solvents: Table of Properties. [Link]

  • PubChem. Ethyl 3-oxohexanoate | C8H14O3 | CID 238498. [Link]

  • Comparison of theoretical and experimental value of pKa of mixed hetero oxomolybdates by quantum chemical calculation. Journal of Chemical and Pharmaceutical Research. [Link]

  • PubChem. 6-Heptenoic acid, 2,6-dimethyl-3-oxo-, ethyl ester | C11H18O3 | CID 11275641. [Link]

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  • Properties of Solvents Used in Organic Chemistry. [Link]

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The Bifunctional Reactivity of Ethyl 3-Oxohept-6-enoate: A Technical Guide to the Chemistry of the Terminal Alkene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxohept-6-enoate is a versatile bifunctional molecule that presents a unique synthetic platform for the construction of complex molecular architectures. Its structure incorporates a reactive β-ketoester moiety and a terminal alkene, offering orthogonal sites for chemical modification. This guide provides an in-depth technical exploration of the reactivity of the terminal alkene in this compound, offering insights into the influence of the β-ketoester functionality and detailing key transformations. As Senior Application Scientists, our focus is to blend theoretical principles with practical, field-proven methodologies to empower researchers in leveraging this compound's synthetic potential.

The terminal alkene, a site of high electron density, is susceptible to a range of transformations including electrophilic additions, radical reactions, olefin metathesis, and catalytic hydrogenation. The proximate β-ketoester group, with its electron-withdrawing nature and acidic α-protons, can exert significant electronic and steric influences on the reactivity of the distal double bond, and in certain cases, participate in intramolecular reactions. Understanding this interplay is paramount for designing selective and high-yielding synthetic strategies.

Electrophilic Addition Reactions

The terminal alkene of this compound readily undergoes electrophilic addition reactions, a cornerstone of alkene chemistry. In these reactions, the π-bond of the alkene acts as a nucleophile, attacking an electrophilic species.[1]

Hydrohalogenation and Hydration

The addition of hydrogen halides (HX) or water (in the presence of an acid catalyst) to the terminal alkene is predicted to follow Markovnikov's rule. This principle states that the hydrogen atom of the electrophile will add to the carbon atom of the double bond that already bears more hydrogen atoms, leading to the formation of the more stable carbocation intermediate.[1] In the case of this compound, this would result in the formation of a secondary carbocation at the C6 position.

Mechanism of Markovnikov Addition:

G cluster_0 Step 1: Protonation and Carbocation Formation cluster_1 Step 2: Nucleophilic Attack alkene This compound carbocation Secondary Carbocation Intermediate alkene->carbocation π bond attacks H⁺ HBr H-Br Br- Br⁻ HBr->Br- Heterolytic cleavage carbocation_2 Secondary Carbocation Intermediate product Ethyl 6-bromo-3-oxoheptanoate carbocation_2->product Br-_2 Br⁻ Br-_2->product Nucleophilic attack G start This compound cyclization Intramolecular Radical Cyclization start->cyclization photocatalyst Photocatalyst (e.g., 4CzTPN) photocatalyst->cyclization base Base (e.g., K₃PO₄) base->cyclization HAT_catalyst HAT Catalyst (e.g., TRIPSH) HAT_catalyst->cyclization light Blue LED Irradiation light->cyclization product Cyclopentanone Derivative cyclization->product

Sources

An In-depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 3-oxohept-6-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, describes the chemical equilibrium between a keto form and an enol form of a compound.[1][2][3] This phenomenon is particularly significant in β-dicarbonyl compounds, such as β-keto esters, where the enol form can be substantially stabilized.[4][5] This guide provides a comprehensive technical examination of the keto-enol tautomerism in ethyl 3-oxohept-6-enoate, a molecule of interest in synthetic and medicinal chemistry. We will explore the structural features that govern this equilibrium, the profound influence of the solvent environment, and the spectroscopic techniques used for its characterization. Detailed experimental protocols and computational insights are provided to offer a robust understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of Tautomeric Equilibria in Drug Development

The precise structural form of a molecule can dramatically influence its biological activity, reactivity, and physicochemical properties. Tautomerism, the interconversion of structural isomers, is a critical consideration in drug design and development.[6][7] The ability of a molecule to exist in different tautomeric forms can affect its ability to bind to a biological target, its solubility, and its metabolic stability. For β-keto esters like this compound, the keto-enol equilibrium is a key determinant of its chemical behavior. The enol form, with its hydroxyl group and conjugated π-system, exhibits distinct reactivity compared to the keto form.[4][5] Understanding and controlling this equilibrium is therefore paramount for harnessing the full potential of such molecules in synthetic pathways and for predicting their behavior in biological systems.

Theoretical Framework: Unpacking the Keto-Enol Equilibrium in this compound

This compound is a β-keto ester, a class of compounds known to exhibit significant keto-enol tautomerism. The equilibrium between the keto and enol forms is governed by several factors, including intramolecular hydrogen bonding, conjugation, and the nature of the substituents.

Structural Features Influencing Tautomer Stability

The keto form of this compound is generally considered the more stable tautomer due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[4] However, the enol form of β-dicarbonyl compounds can be significantly stabilized by two key features:

  • Intramolecular Hydrogen Bonding: The enol form can form a stable six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.[1][4][5] This internal hydrogen bond significantly lowers the energy of the enol tautomer.

  • Conjugation: The carbon-carbon double bond of the enol is in conjugation with the carbonyl group of the ester, leading to delocalization of π-electrons and increased stability.[4][5]

The presence of the terminal alkene in the hept-6-enoate chain is unlikely to have a major electronic influence on the keto-enol equilibrium at the other end of the molecule due to the separation by several sp³ hybridized carbon atoms.

The Decisive Role of the Solvent

The solvent environment plays a crucial role in determining the position of the keto-enol equilibrium.[8][9][10] This is a classic observation in the study of β-dicarbonyl compounds.[8]

  • Polar Protic Solvents: In polar protic solvents such as water or methanol, the keto form is generally favored. These solvents can form strong hydrogen bonds with the carbonyl groups of the keto tautomer, stabilizing it. Furthermore, they can disrupt the intramolecular hydrogen bond that stabilizes the enol form.[11]

  • Nonpolar Aprotic Solvents: In nonpolar aprotic solvents like hexane or carbon tetrachloride, the enol form is typically more prevalent. In these environments, the stabilizing effect of the intramolecular hydrogen bond in the enol is maximized, as there is no competition from the solvent molecules.[11]

  • Polar Aprotic Solvents: Polar aprotic solvents like DMSO can also influence the equilibrium. While they are polar, they cannot donate hydrogen bonds. DMSO, being a strong hydrogen bond acceptor, can stabilize the enol tautomer.[8]

This shift in equilibrium with solvent polarity is often referred to as Meyer's rule, which states that the equilibrium shifts toward the keto tautomer with increasing solvent polarity for acyclic β-dicarbonyls.[8]

Experimental Characterization: Spectroscopic Approaches

Several spectroscopic techniques can be employed to study and quantify the keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is the most powerful and widely used method for determining the ratio of keto and enol tautomers in solution.[8][12][13] The interconversion between the keto and enol forms is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[12]

Table 1: Expected ¹H NMR Chemical Shifts for Tautomers of this compound

TautomerProtonExpected Chemical Shift (δ, ppm)Multiplicity
Keto α-CH₂ (between C=O)~3.5s
-COCH₂-~2.7t
-CH=CH₂~5.8m
=CH₂~5.0m
OCH₂CH₃~4.2q
OCH₂CH₃~1.3t
Enol Enolic OH~12-13br s
Vinylic CH~5.0s
=C-CH₂-~2.3t
-CH=CH₂~5.8m
=CH₂~5.0m
OCH₂CH₃~4.2q
OCH₂CH₃~1.3t

Note: These are approximate values and can vary depending on the solvent and concentration.

The relative amounts of the keto and enol forms can be determined by integrating the signals corresponding to unique protons of each tautomer, for instance, the α-methylene protons of the keto form and the vinylic proton of the enol form.[14]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer.[15][16]

Table 2: Characteristic IR Absorption Frequencies

TautomerFunctional GroupCharacteristic Frequency (cm⁻¹)Appearance
Keto C=O (ketone)~1725Strong, sharp
C=O (ester)~1745Strong, sharp
Enol O-H (intramolecular H-bond)3200-2500Broad
C=C (conjugated)~1650Medium
C=O (conjugated ester)~1690Strong, sharp

The presence of a broad O-H stretch and a shift of the carbonyl bands to lower frequencies due to conjugation and hydrogen bonding are indicative of the enol form.[15]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study keto-enol tautomerism, as the keto and enol forms have different electronic transitions and thus different absorption maxima (λ_max).[17][18] The enol form, with its conjugated system, will absorb at a longer wavelength compared to the non-conjugated keto form.[19]

Methodologies: Protocols for Tautomer Analysis

Protocol for NMR Spectroscopic Analysis

This protocol outlines the steps for determining the keto-enol equilibrium constant of this compound in different solvents.

Objective: To quantify the percentage of keto and enol tautomers and calculate the equilibrium constant (K_eq).

Materials:

  • This compound

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare solutions of this compound in each deuterated solvent at a concentration of approximately 5-10% (v/v).

  • Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

  • Data Processing: Process the spectra, including phasing and baseline correction.

  • Integration: Integrate the area of a characteristic signal for the keto form (e.g., the α-methylene singlet around 3.5 ppm) and the enol form (e.g., the vinylic singlet around 5.0 ppm).

  • Calculation:

    • Calculate the mole fraction of each tautomer. Remember to account for the number of protons giving rise to each signal (e.g., 2 protons for the keto α-methylene vs. 1 proton for the enol vinylic proton).

    • % Enol = [Integral_enol / (Integral_enol + (Integral_keto / 2))] * 100

    • % Keto = 100 - % Enol

    • K_eq = [% Enol] / [% Keto]

Workflow for Computational Analysis

Computational chemistry provides a powerful tool for complementing experimental data and gaining deeper insight into the thermodynamics of the tautomerization.[4][20]

Objective: To calculate the relative energies of the keto and enol tautomers and predict the equilibrium constant.

Methodology: Density Functional Theory (DFT) is a commonly used method for these calculations.[21][22]

Software: Gaussian, Spartan, or other quantum chemistry packages.

Procedure:

  • Structure Optimization: Build the 3D structures of the keto and both the (E)- and (Z)-enol tautomers of this compound. Perform geometry optimization for each structure in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Solvent Effects: To model the effect of different solvents, use an implicit solvent model such as the Polarizable Continuum Model (PCM).[4] Repeat the optimization and frequency calculations for each tautomer in the desired solvents.

  • Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers in the gas phase and in different solvents. The tautomer with the lower Gibbs free energy is the more stable one.

  • Equilibrium Constant Prediction: The equilibrium constant can be predicted from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RT ln(K_eq).

Visualizing the Process

Diagrams are essential for understanding the relationships between the different aspects of keto-enol tautomerism.

Keto_Enol_Tautomerism cluster_keto Keto Form cluster_enol Enol Form (Z-isomer) Keto This compound (Keto) Enol Ethyl (Z)-3-hydroxyhept-2,6-dienoate Keto->Enol Tautomerization (Acid or Base Catalyzed) Enol->Enol Intramolecular H-Bond Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Prepare solutions of This compound in various deuterated solvents NMR ¹H NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Quantification Quantify tautomer ratio (from NMR integration) NMR->Quantification Identification Identify characteristic functional groups (from IR) IR->Identification Electronic Analyze electronic transitions (from UV-Vis) UV_Vis->Electronic

Caption: Workflow for spectroscopic analysis of tautomerism.

Conclusion

The keto-enol tautomerism of this compound is a dynamic and solvent-dependent equilibrium. A thorough understanding of this phenomenon is crucial for its effective application in organic synthesis and drug development. This guide has provided a detailed overview of the theoretical principles, experimental methodologies, and computational approaches for studying this tautomerism. By combining these techniques, researchers can gain a comprehensive picture of the behavior of this versatile molecule and make informed decisions in their scientific endeavors.

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commercial availability and suppliers of ethyl 3-oxohept-6-enoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-oxohept-6-enoate for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Synthetic Utility of a Versatile Ketoester

This compound is a bifunctional organic molecule of significant interest to the chemical synthesis and drug discovery communities. Characterized by the presence of a β-ketoester moiety and a terminal alkene, this compound serves as a versatile and reactive building block for the construction of more complex molecular architectures. Its strategic combination of functional groups—a nucleophilic α-carbon, an electrophilic ketone, an ester, and a reactive double bond—opens a wide array of possibilities for carbon-carbon bond formation and heterocyclic synthesis.

The true value of this compound lies in its application as a precursor. An analogue, methyl 5-oxohept-6-enoate, is a key intermediate in the synthesis of several pharmaceutically relevant alkaloids, including heteroyohimbine and Cermizine B analogues.[1] These alkaloids exhibit a range of pharmacological activities, from antihypertensive to potential neuroprotective effects.[1] The reactivity of the keto and vinyl groups in such scaffolds allows for their incorporation into the complex polycyclic systems that form the core of these bioactive molecules.[1] This guide provides a comprehensive overview of the commercial availability, core properties, synthesis, and handling of this compound for professionals in the field.

Core Properties and Chemical Identity

Accurate identification and understanding of a chemical's properties are foundational to its successful application in any research endeavor. This compound is typically supplied as a solid or liquid with a specified purity, requiring controlled storage conditions to ensure its stability.

PropertyValueSource(s)
CAS Number 17605-06-0[2][3]
Molecular Formula C₉H₁₄O₃[3]
Molecular Weight 170.21 g/mol [3]
Synonyms Ethyl 3-oxo-6-heptenoate
Physical Form Solid or liquid
Typical Purity 95% - 97%[2]
Storage Temperature 2-8°C, Sealed in dry conditions
InChI Key BKXPKNYXXNYCBX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(=O)CCC=C[3][4]

Commercial Availability and Procurement

This compound is readily available as a research chemical from a variety of specialized suppliers. It is primarily intended for laboratory use and is not typically produced at bulk industrial scale.[2] When sourcing this chemical, researchers should note that purity levels and available quantities can vary between suppliers. Pricing is often tiered based on the quantity ordered, ranging from milligram to multi-gram scales. Some suppliers, like Sigma-Aldrich, note that for certain rare chemicals, they do not independently collect analytical data and the buyer assumes responsibility for confirming purity.

SupplierBrand/PartnerPurityAvailable QuantitiesCAS Number
Sigma-Aldrich Ambeed, Inc. / AldrichCPR95%100 mg, 250 mg, 1 g, 5 g17605-06-0
CymitQuimica Apollo Scientific97%1 g, 5 g17605-06-0
BOC Sciences N/AInquireInquire17605-06-0
LGC Standards TRCN/A250 mg, 500 mg, 2.5 g17605-06-0

Note: Pricing and stock status are subject to change. Researchers should consult the supplier's website for the most current information.

Strategic Synthesis and Methodologies

Understanding the synthesis of this compound and its derivatives is crucial for appreciating its reactivity and potential applications. The methodologies often involve classic organic transformations that build the carbon skeleton and install the key functional groups.

Protocol 1: General Synthesis of an Alkyl 3-Oxohept-6-enoate Scaffold

This protocol is adapted from a common method for synthesizing the closely related methyl 5-oxohept-6-enoate and illustrates a foundational approach for creating this class of compounds.[1] The core of this synthesis is a Reformatsky-type reaction using a zinc-copper couple to generate a reactive organozinc intermediate.

Causality and Experimental Rationale:

  • Anhydrous Conditions: The use of a nitrogen atmosphere and anhydrous solvents is critical because the organozinc intermediate is highly reactive with water and protic solvents, which would quench the reaction.

  • Zinc-Copper Couple: This bimetallic system is used to activate the alkyl halide for the formation of the organozinc reagent. The copper component enhances the reactivity and yield.

  • Reflux: Heating the reaction mixture (reflux) provides the necessary activation energy to drive the reaction to completion.

  • Aqueous Quench: A saturated solution of ammonium chloride is used to carefully quench the reaction and hydrolyze any remaining organometallic species in a controlled manner, preventing a violent reaction with pure water.

  • Chromatography: Purification by column chromatography is essential to separate the desired product from unreacted starting materials and reaction byproducts, ensuring high purity for subsequent applications.

Step-by-Step Methodology:

  • Preparation: Prepare a zinc-copper couple according to standard laboratory procedures.

  • Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, add the zinc-copper couple.

  • Reagent Addition: Add a solution of an appropriate acryloyl chloride (e.g., methacryloyl chloride) and an alkyl bromoacetate (e.g., ethyl bromoacetate) dissolved in a suitable anhydrous solvent like benzene or THF.

  • Reaction: Reflux the mixture to facilitate the reaction. Monitor the progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude oil by column chromatography on silica gel to yield the pure alkyl 3-oxohept-6-enoate.[1]

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_workup Workup & Purification A Ethyl Bromoacetate D 1. Add reagents to anhydrous solvent (Benzene/THF) under N2 atmosphere A->D B Acryloyl Chloride B->D C Zn(Cu) Couple C->D E 2. Reflux to drive reaction D->E F 3. Monitor by TLC E->F G 4. Quench with sat. NH4Cl solution F->G H 5. Extract with organic solvent G->H I 6. Wash, dry, and concentrate H->I J 7. Purify via Silica Gel Chromatography I->J K Pure this compound J->K

General workflow for the synthesis of an alkyl 3-oxohept-6-enoate.

Application in Asymmetric Synthesis: A Chemoenzymatic Approach

The keto group in this scaffold is a prime target for stereoselective reduction, a critical step in the synthesis of chiral molecules for drug development. While traditional chemical reductants like sodium borohydride (NaBH₄) produce a racemic mixture, enzymatic reductions offer a pathway to high enantioselectivity.

A study on the synthesis of ethyl 5-hydroxyhept-6-enoate, a reduction product of a related ketone, highlights this principle.[5] Alcohol dehydrogenases (ADHs), such as ADH-T from Thermoanaerobacter species, were used to reduce the ketone with high turnover (95%) and excellent enantioselectivity.[5] This chemoenzymatic strategy is superior to conventional methods like the CBS-reduction, which often result in lower yields and moderate selectivity.[5] This demonstrates the power of biocatalysis in creating enantiopure intermediates essential for modern drug discovery.

G cluster_input Inputs cluster_methods Reduction Methods cluster_output Outputs A This compound (Substrate) B Chemical Reduction (e.g., NaBH4/CeCl3) A->B Non-selective C Chemoenzymatic Reduction (e.g., ADH-T, NADPH) A->C Highly Enantioselective D Racemic Mixture of (R/S)-Ethyl 3-hydroxyhept-6-enoate B->D E Enantiopure Product (e.g., (R)- or (S)-isomer) C->E

Sources

Introduction: The Synthetic Potential of a Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Ethyl 3-oxohept-6-enoate

This guide provides a detailed exploration of the core reaction mechanisms of this compound, a versatile bifunctional molecule that serves as a valuable intermediate in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the principles governing its reactivity and provides practical, field-proven protocols for its application.

This compound is a β-keto ester distinguished by the presence of a terminal alkene. This unique combination of functional groups—a reactive dicarbonyl system and a readily functionalizable C-C double bond—renders it a powerful precursor for the synthesis of complex molecular architectures, including substituted ketones and various heterocyclic systems relevant to the pharmaceutical and flavor industries.[1][2] Its utility stems from the distinct and often orthogonal reactivity of its two key moieties.

The core of its reactivity lies within the β-keto ester group, which features a highly acidic active methylene group positioned between two carbonyl functionalities.[1][3] This structural feature facilitates the facile formation of a resonance-stabilized enolate, a potent carbon nucleophile that underpins many of the molecule's fundamental transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 17605-06-0[4]
Molecular Formula C₉H₁₄O₃[4]
Molecular Weight 170.21 g/mol [4][5]
Appearance Colorless to pale yellow liquid
Boiling Point 110 - 112 °C at 15 mmHg[1]

Core Reactivity: The Active Methylene and Enolate Formation

The chemistry of this compound is dominated by the β-dicarbonyl motif. The protons on the C-2 carbon, situated between the ketone and ester carbonyls, exhibit enhanced acidity (pKa ≈ 11 in DMSO) compared to simple ketones or esters. This is due to the inductive electron-withdrawing effect of both carbonyl groups and, more importantly, the ability of the conjugate base—the enolate—to delocalize the negative charge across the O=C-C-C=O system.[3]

This facile deprotonation allows for the generation of a stable, soft nucleophile even with mild bases, which is central to its role in carbon-carbon bond formation.

Caption: Keto-enol tautomerism and resonance-stabilized enolate formation.

Key Synthetic Transformations and Protocols

Synthesis via Acetoacetic Ester Alkylation

A primary route to this compound is the classic acetoacetic ester synthesis. This involves the alkylation of the ethyl acetoacetate enolate with an appropriate allyl halide. The causality behind this choice is the high acidity of the α-hydrogens of ethyl acetoacetate and the excellent reactivity of allyl bromide as an electrophile in SN2 reactions.[6]

Experimental Protocol: Synthesis of this compound

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, dissolve sodium ethoxide (1.1 eq.) in anhydrous ethanol. Cool the solution to 0 °C in an ice bath.

  • Addition of β-Keto Ester: Add ethyl acetoacetate (1.0 eq.) dropwise to the stirred ethoxide solution. Maintain the temperature at 0 °C and stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add allyl bromide (1.05 eq.) dropwise to the reaction mixture. After addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 2-4 hours. Monitor the reaction's progress by TLC.

  • Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by vacuum distillation to yield this compound.

Synthesis_Workflow start Ethyl Acetoacetate enolate Formation of Sodio Acetoacetic Ester start->enolate Deprotonation base Base (NaOEt) in Ethanol base->enolate alkylation SN2 Alkylation enolate->alkylation Nucleophilic Attack alkyl_halide Allyl Bromide (Electrophile) alkyl_halide->alkylation product This compound alkylation->product

Caption: Workflow for the synthesis of this compound.

C-C Bond Formation: The Michael Addition

The enolate of this compound is an effective Michael donor, capable of undergoing 1,4-conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors).[7][8] This reaction is a powerful tool for constructing 1,5-dicarbonyl systems, which are themselves versatile synthetic intermediates.[9] The thermodynamic favorability of forming a new C-C sigma bond at the expense of a C-C pi bond drives the reaction forward.[10]

Experimental Protocol: Michael Addition to Methyl Vinyl Ketone

  • Enolate Formation: Dissolve this compound (1.0 eq.) in anhydrous ethanol in a flask under an inert atmosphere. Cool the solution to 0 °C. Add a catalytic amount of sodium ethoxide solution (0.1 eq.) dropwise and stir for 20 minutes.

  • Conjugate Addition: Add methyl vinyl ketone (1.1 eq., the Michael acceptor) dropwise, ensuring the internal temperature remains below 5 °C.[2]

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor for the disappearance of starting materials via TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting 1,5-dicarbonyl adduct by column chromatography on silica gel.

Michael_Addition Michael Addition Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: 1,4-Conjugate Addition cluster_2 Step 3: Protonation Donor This compound Enolate Nucleophilic Enolate Donor->Enolate Deprotonation Base Base (cat. NaOEt) Base->Enolate Adduct_Enolate Resonance-Stabilized Adduct Enolate Enolate->Adduct_Enolate C-C Bond Formation at β-carbon Acceptor Methyl Vinyl Ketone (α,β-unsaturated) Acceptor->Adduct_Enolate Final_Product 1,5-Dicarbonyl Adduct Adduct_Enolate->Final_Product Proton Transfer Proton_Source Proton Source (EtOH) Proton_Source->Final_Product

Caption: General mechanism of the base-catalyzed Michael Addition.

Synthesis of Ketones: Hydrolysis and Decarboxylation

A hallmark transformation of β-keto esters is their conversion to ketones through saponification followed by decarboxylation.[11] This sequence provides a reliable method for synthesizing substituted methyl ketones.[1] The process involves the hydrolysis of the ester to a β-keto acid, which is thermally unstable and readily loses CO₂ through a cyclic transition state when heated to furnish the final ketone product.

Experimental Protocol: Synthesis of Hept-6-en-2-one

  • Saponification: To a solution of this compound (1.0 eq.) in ethanol, add an aqueous solution of sodium hydroxide (5%, 2.0 eq.). Heat the mixture to reflux for 1-2 hours until TLC indicates the consumption of the starting material.

  • Acidification & Decarboxylation: Cool the reaction mixture to room temperature and then carefully acidify with 6M sulfuric acid in a well-ventilated fume hood.[1] Upon acidification, vigorous evolution of carbon dioxide will occur. Gently heat the mixture (e.g., 50-60 °C) until gas evolution ceases, indicating the completion of decarboxylation.

  • Work-up and Purification: Cool the mixture and extract with diethyl ether (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude hept-6-en-2-one can be purified by distillation.

Advanced Synthetic Applications: Intramolecular Cyclizations

The bifunctional nature of this compound opens pathways to various intramolecular cyclization reactions, forming cyclic ketones that are valuable scaffolds in natural product synthesis and medicinal chemistry.

Intramolecular Ene-Type and Alkylation Reactions

Under Lewis acidic or radical conditions, the terminal alkene can engage with the enol or enolate form of the β-keto ester. A Lewis acid-catalyzed intramolecular ene reaction, for example, could proceed through coordination to the carbonyl oxygen, enhancing the acidity of the α-proton and facilitating a concerted cyclization/proton-transfer event to form a cyclopentane derivative.

A Gateway to Nazarov Cyclization Substrates

While not a direct substrate, this compound is a logical precursor to divinyl ketones required for the Nazarov cyclization—a powerful 4π-electrocyclic reaction for synthesizing cyclopentenones.[12][13] For instance, addition of a vinyl Grignard reagent to the ketone carbonyl, followed by dehydration, would yield the requisite pentadienyl ketone substrate. The subsequent acid-catalyzed conrotatory ring closure furnishes the cyclopentenone ring system.[14][15]

Nazarov_Pathway start This compound divinyl_ketone Divinyl Ketone (Nazarov Substrate) start->divinyl_ketone Precursor Synthesis step1 1. VinylMgBr 2. Dehydration cyclization 4π Electrocyclization (Conrotatory) divinyl_ketone->cyclization Activation step2 Lewis or Protic Acid (Catalyst) step2->cyclization product Cyclopentenone Product cyclization->product

Caption: Plausible pathway from this compound to a cyclopentenone.

Pauson-Khand Reaction Analogs

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone.[16][17][18] The terminal alkene in this compound makes it a suitable substrate for an intermolecular Pauson-Khand reaction with an alkyne partner. This would allow for the construction of highly functionalized bicyclic or complex cyclopentenone systems. The intramolecular version is particularly powerful, though it would require the molecule to also contain an alkyne.[19]

Conclusion

This compound is a synthetically versatile and valuable building block. Its reactivity is governed by the interplay between its two primary functional groups: the nucleophilic enolate derived from the β-keto ester moiety and the electrophilic/radical-accepting terminal alkene. Mastery of its fundamental reaction mechanisms—including alkylation, conjugate addition, and decarboxylation—provides chemists with a reliable toolkit for the synthesis of a diverse array of acyclic and cyclic molecules. Furthermore, its potential as a precursor for more complex transformations, such as the Nazarov and Pauson-Khand reactions, underscores its significance for professionals in drug discovery and advanced organic synthesis.

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Methodological & Application

Introduction: A Versatile Building Block for Complex Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Ethyl 3-Oxohept-6-enoate in Heterocyclic Synthesis

This compound is a uniquely functionalized β-ketoester poised for significant applications in modern heterocyclic synthesis. Its structure incorporates two key reactive motifs: a β-ketoester system, which is a classic precursor for a multitude of condensation reactions, and a terminal alkene on a flexible tether. This bifunctionality allows for both the initial construction of a core heterocyclic scaffold and subsequent, often intramolecular, transformations to build molecular complexity. This guide provides senior researchers, scientists, and drug development professionals with a detailed exploration of its synthetic utility, focusing on the underlying principles, field-proven insights, and detailed protocols for its application in constructing valuable pyridine and pyrimidine scaffolds.

The strategic placement of the double bond allows for a range of synthetic manipulations that are unavailable with more common β-ketoesters like ethyl acetoacetate. This opens pathways to novel fused, spirocyclic, or otherwise complex heterocyclic systems that are highly sought after in medicinal chemistry and materials science.

Section 1: The β-Ketoester Moiety in Classical Multicomponent Reactions

The 1,3-dicarbonyl functionality of this compound is the primary driver for its participation in classic multicomponent reactions (MCRs). These reactions are cornerstones of heterocyclic chemistry due to their efficiency and atom economy in constructing complex molecules in a single step.[1][2]

Synthesis of Substituted Pyridines via the Hantzsch Reaction

The Hantzsch pyridine synthesis, discovered by Arthur Hantzsch in 1881, is a robust method for creating 1,4-dihydropyridines (DHPs) and their corresponding pyridines.[2][3] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[1] The resulting DHPs are often valuable on their own, notably as calcium channel blockers like nifedipine, or can be easily oxidized to the aromatic pyridine ring.[2]

Causality and Mechanistic Insight: The reaction proceeds through a series of interconnected equilibria.[4] Key steps involve a Knoevenagel condensation between one equivalent of the β-ketoester and the aldehyde, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the 1,4-DHP core.[1] The use of this compound introduces a but-3-enyl substituent at the 2- and 6-positions of the resulting pyridine ring, providing a reactive handle for further diversification.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Formation RCHO Aldehyde (R-CHO) Knoevenagel Knoevenagel Adduct RCHO->Knoevenagel + Ketoester 1 Ketoester1 This compound Ketoester1->Knoevenagel Ketoester2 This compound Enamine Enamine Intermediate Ketoester2->Enamine + NH₃ NH3 Ammonia (NH₃) NH3->Enamine Michael Michael Adduct Knoevenagel->Michael + Enamine Enamine->Michael DHP 1,4-Dihydropyridine (DHP) Michael->DHP Cyclization & Dehydration Pyridine Pyridine (after oxidation) DHP->Pyridine Oxidation

Caption: Generalized mechanism of the Hantzsch pyridine synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-di(but-3-en-1-yl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1.0 mmol, 1.06 g), this compound (2.0 mmol, 3.36 g), and ammonium acetate (1.2 mmol, 0.092 g).[5]

  • Solvent Addition: Add ethanol (20 mL) as the solvent. The choice of a protic solvent like ethanol is crucial as it facilitates proton transfer steps in the mechanism.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The disappearance of the aldehyde spot is a key indicator of reaction progression. The reaction is typically complete within 4-6 hours.[5]

  • Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. The product may precipitate directly. If so, collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. If no precipitate forms, reduce the solvent volume in vacuo and induce crystallization by adding cold water or by trituration with hexanes.

  • Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

  • Aromatization (Optional): To synthesize the corresponding pyridine, dissolve the isolated 1,4-DHP (1.0 mmol) in acetonitrile (15 mL). Add an oxidizing agent such as manganese dioxide (5-10 equivalents) or ferric chloride.[2] Stir the mixture at room temperature until TLC analysis confirms the formation of the more UV-active pyridine product. Filter off the oxidant and remove the solvent under reduced pressure to yield the crude pyridine, which can then be purified by chromatography.

Hantzsch_Workflow start Combine Aldehyde, Ketoester (2 eq.), & NH₄OAc in EtOH reflux Reflux at 80°C (4-6 hours) start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temp. monitor->cool Complete isolate Isolate Product (Filtration or Extraction) cool->isolate purify Purify (Recrystallization or Chromatography) isolate->purify dhp_product 1,4-Dihydropyridine (DHP) purify->dhp_product oxidize Oxidize (e.g., MnO₂) dhp_product->oxidize Optional Aromatization pyridine_product Final Pyridine Product oxidize->pyridine_product

Caption: Experimental workflow for the Hantzsch synthesis and subsequent oxidation.

Synthesis of Dihydropyrimidines via the Biginelli Reaction

The Biginelli reaction, first reported in 1891, is another powerful MCR that combines an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6][7] These scaffolds are prevalent in a wide array of biologically active compounds, including calcium channel blockers and antiviral agents.[8]

Causality and Mechanistic Insight: While the exact mechanism is debated and can be dependent on the reaction conditions, a widely accepted pathway begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[6] This highly electrophilic species is then attacked by the enol form of the β-ketoester (this compound). The resulting open-chain adduct undergoes intramolecular cyclization via attack of the remaining urea nitrogen onto the ester carbonyl, followed by dehydration to yield the final DHPM product.[6][9] The acid catalyst is critical for activating both the aldehyde and promoting the key dehydration steps.[8]

Experimental Protocol: Synthesis of 4-(but-3-en-1-yl)-5-(ethoxycarbonyl)-6-phenyl-3,4-dihydropyrimidin-2(1H)-one

  • Reagent Preparation: In a 50 mL flask, combine the aldehyde (e.g., benzaldehyde, 1.0 mmol), this compound (1.0 mmol), and urea (1.5 mmol).

  • Catalyst and Solvent: Add ethanol (10 mL) and a catalytic amount of a Brønsted acid (e.g., 3-4 drops of concentrated HCl) or a Lewis acid (e.g., Yb(OTf)₃, 10 mol%).[8] Modern protocols often use milder catalysts to improve yields and reduce side reactions.[10]

  • Reaction Execution: Stir the mixture at reflux for 3-5 hours. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is typically poured into ice water. The precipitated solid is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol to remove impurities.

  • Purification: The crude solid is generally of high purity but can be recrystallized from ethanol to obtain the final product.

ReactionKey ReagentsTypical ConditionsProduct Scaffold
Hantzsch Synthesis Aldehyde, this compound (2 eq.), Ammonium AcetateEtOH, Reflux, 4-6 h1,4-Dihydropyridine / Pyridine
Biginelli Reaction Aldehyde, this compound (1 eq.), Urea/Thiourea, Acid CatalystEtOH, Reflux, 3-5 h3,4-Dihydropyrimidin-2(1H)-one
Table 1: Summary of Classical Syntheses using this compound.

Section 2: Advanced Strategies Leveraging the Terminal Alkene

The true synthetic novelty of this compound lies in the strategic use of its terminal alkene. This functionality can be engaged either in intramolecular cyclizations or as a versatile handle for post-condensation modifications.

Proposed Intramolecular Cyclization Pathways

Once the core heterocycle is formed, the pendant butenyl side chains can participate in ring-forming reactions to create more complex, rigid structures.

  • Intramolecular Heck Reaction: In a pyridine synthesized via the Hantzsch reaction where the 4-position substituent is an aryl halide (e.g., from 2-bromobenzaldehyde), a palladium-catalyzed intramolecular Heck reaction could be envisioned. This would form a new carbon-carbon bond between the aromatic ring and the butenyl chain, leading to a fused polycyclic system.

  • Ring-Closing Metathesis (RCM): For a Hantzsch product bearing two butenyl chains at the 2- and 6-positions, RCM using a Grubbs-type catalyst could form a macrocyclic ring fused to the pyridine core, creating a constrained ansa-type structure.

  • Intramolecular Michael Addition: If the ester group on the heterocycle is hydrolyzed and converted into an α,β-unsaturated carboxylate, the pendant alkene could potentially act as a nucleophile in an intramolecular conjugate addition, forming a spirocyclic lactone.

Advanced_Strategies start This compound Hantzsch Hantzsch Synthesis start->Hantzsch Biginelli Biginelli Reaction start->Biginelli Pyridine Pyridine with Butenyl Side Chains Hantzsch->Pyridine Pyrimidine Pyrimidine with Butenyl Side Chain Biginelli->Pyrimidine RCM Ring-Closing Metathesis (RCM) Pyridine->RCM Heck Intramolecular Heck Reaction Pyridine->Heck Hydroboration Hydroboration- Oxidation Pyrimidine->Hydroboration Epoxidation Epoxidation Pyrimidine->Epoxidation Macrocycle Ansa-Macrocycle RCM->Macrocycle Fused Fused Polycyclic Systems Heck->Fused Alcohol Terminal Alcohol Hydroboration->Alcohol Epoxide Terminal Epoxide Epoxidation->Epoxide

Caption: Potential synthetic pathways from this compound.

Post-Condensation Functionalization

The terminal alkene serves as a robust platform for a wide range of well-established chemical transformations, allowing for the late-stage diversification of the synthesized heterocyclic library. This is a powerful strategy in drug discovery for structure-activity relationship (SAR) studies.

  • Hydroboration-Oxidation: Treatment with borane followed by oxidative workup will convert the terminal alkene into a primary alcohol. This introduces a hydroxyl group, which can be used for further derivatization (e.g., etherification, esterification) or to improve the pharmacokinetic properties of the molecule.

  • Epoxidation: Using reagents like m-CPBA, the alkene can be converted to a terminal epoxide. This electrophilic three-membered ring is a versatile intermediate that can be opened by various nucleophiles (amines, alcohols, thiols) to install a wide range of functional groups.

  • Wacker Oxidation: This palladium-catalyzed oxidation converts the terminal alkene into a methyl ketone, providing another site for chemical modification.

  • Click Chemistry: Conversion of the alkene to a terminal azide (e.g., via hydroboration followed by tosylation and azide displacement) or a terminal alkyne would enable conjugation to other molecules using copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Conclusion

This compound is more than just another β-ketoester; it is a bifunctional synthetic tool that offers a two-stage approach to molecular complexity. The first stage leverages its 1,3-dicarbonyl moiety in robust, classical multicomponent reactions to efficiently build foundational pyridine and pyrimidine rings. The second, more advanced stage utilizes the pendant terminal alkene for subsequent functionalization or intramolecular cyclization, enabling the creation of novel and complex heterocyclic architectures. This dual reactivity makes this compound a highly valuable and underutilized building block for chemists in discovery research and drug development.

References

  • Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). What's new about the Hantzsch reaction? A review on the synthesis of 1,4-dihydropyridines and pyridines. RSC Advances, 4(98), 54282–54299.

  • BenchChem. (n.d.). Hantzsch Pyridine Synthesis with Ethyl 3-Oxovalerate: Application Notes and Protocols for Researchers. Retrieved from BenchChem.

  • Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry, 23(8), 3721-3722.

  • Wikipedia contributors. (2023, December 27). Hantzsch pyridine synthesis. In Wikipedia, The Free Encyclopedia.

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis.

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview.

  • El-Maghraby, M. A., et al. (1982). Synthesis of Pyrimidine Derivatives. Journal of Chemical Technology and Biotechnology, 32(1-12), 489-493.

  • Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry, 2(3), 295-299.

  • Thieme Connect. (n.d.). Product Class 12: Pyrimidines.

  • Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube.

  • Punde, P. P., et al. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. International Journal of Creative Research Thoughts, 13(9).

  • BenchChem. (n.d.). Application Notes and Protocols for Pyrimidine Synthesis Using Ethyl 3-amino-2-methylbut-2-enoate.

  • Sharma, K., & Kumar, R. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Current Organic Synthesis, 18(5), 458-477.

  • Mohammed, S. H., et al. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals.

  • Lim, J. J., et al. (2020). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2020(3), M1149.

  • Trivedi, H., et al. (2018). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR, 5(8).

  • Zade, A., et al. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology, 2(2).

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2019). Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. ACS Omega, 4(21), 19349–19357.

Sources

Application Notes and Protocols for the Cyclization of Ethyl 3-oxohept-6-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Cyclohexenone Scaffolds

The cyclization of acyclic precursors to form carbocyclic frameworks is a cornerstone of modern organic synthesis. Among these, the construction of cyclohexenone derivatives holds significant importance due to their prevalence in a wide array of natural products and pharmaceutically active compounds. Ethyl 3-oxohept-6-enoate is a versatile substrate poised for intramolecular cyclization to afford a substituted cyclohexenone, a valuable synthetic intermediate. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the protocols for the intramolecular cyclization of this compound, exploring both base-catalyzed and acid-catalyzed methodologies. The causality behind experimental choices, potential challenges, and optimization strategies are discussed to ensure scientific integrity and practical applicability.

Chemical Principles and Mechanistic Considerations

The intramolecular cyclization of this compound can principally proceed through two distinct mechanistic pathways, dictated by the choice of catalyst (acid or base). Both pathways ultimately lead to the formation of a six-membered ring, leveraging the inherent reactivity of the β-keto ester and the terminal alkene functionalities.

1. Base-Catalyzed Intramolecular Michael Addition/Aldol Condensation:

Under basic conditions, the most acidic protons are those on the α-carbon (C-2), flanked by the ketone and ester groups. Deprotonation by a suitable base generates a resonance-stabilized enolate. This enolate can then act as a nucleophile in an intramolecular Michael addition, attacking the electron-deficient β-carbon of the conjugated system formed in situ with the terminal alkene. This initial ring-closing step forms a cyclic intermediate which, upon workup or further reaction, can lead to the final product. Alternatively, and more commonly for 1,5-dicarbonyl precursors, an intramolecular aldol condensation can occur. In the context of this compound, a tandem Michael addition followed by an intramolecular aldol condensation is a plausible pathway, reminiscent of the Robinson annulation reaction sequence.[1][2]

2. Acid-Catalyzed Intramolecular Aldol-Type Cyclization:

In the presence of a protic or Lewis acid, the carbonyl oxygen of the ketone is activated, enhancing the electrophilicity of the carbonyl carbon. The terminal alkene can then act as a nucleophile, attacking the activated carbonyl in an intramolecular fashion. This pathway is analogous to an acid-catalyzed aldol reaction where the enol or enol ether equivalent is the alkene. Subsequent dehydration of the resulting β-hydroxy ketone intermediate would yield the α,β-unsaturated cyclic ketone.[3][4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the base-catalyzed and acid-catalyzed cyclization of this compound.

Protocol 1: Base-Catalyzed Intramolecular Cyclization

This protocol favors an intramolecular Michael addition followed by an aldol condensation cascade, a robust method for the formation of six-membered rings.[1][3]

Materials:

Reagent/SolventGradeSupplier
This compound≥95%Commercially Available
Sodium Ethoxide (NaOEt)Reagent GradeSigma-Aldrich
Anhydrous Ethanol (EtOH)ACS GradeFisher Scientific
Diethyl Ether (Et₂O)AnhydrousVWR
Saturated Ammonium Chloride (NH₄Cl)ACS GradeJ.T. Baker
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeEMD Millipore
Silica Gel230-400 meshSorbent Technologies
HexanesACS GradeMacron
Ethyl AcetateACS GradeBDH

Experimental Procedure:

  • Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.

  • Reagent Addition: Anhydrous ethanol (20 mL) is added to the flask, followed by the careful addition of sodium ethoxide (1.1 equivalents). The mixture is stirred until the sodium ethoxide is fully dissolved.

  • Substrate Addition: this compound (1.0 equivalent) is dissolved in a minimal amount of anhydrous ethanol and added dropwise to the stirred solution of sodium ethoxide at room temperature.

  • Reaction Monitoring: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The resulting residue is partitioned between diethyl ether (50 mL) and a saturated aqueous solution of ammonium chloride (30 mL).

  • Extraction: The aqueous layer is separated and extracted with diethyl ether (2 x 25 mL).

  • Drying and Concentration: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure cyclized product.

Expected Outcome:

The expected major product is ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate. The yield can vary depending on the purity of the starting material and the reaction conditions, but yields in the range of 60-75% are typically achievable.

Causality and Optimization:

  • Choice of Base: Sodium ethoxide is chosen as the base because its conjugate acid (ethanol) is the solvent, preventing unwanted transesterification reactions. A full equivalent of base is often required to drive the equilibrium towards the product, as the resulting β-keto ester is acidic and will be deprotonated by the base.[5]

  • Solvent: Anhydrous ethanol is used to ensure the solubility of the reagents and to maintain a moisture-free environment, which is crucial for the stability of the enolate.

  • Temperature: Refluxing provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration to the enone.

  • Workup: Quenching with a mild acid like ammonium chloride neutralizes the excess base and protonates the enolate of the product.

Protocol 2: Acid-Catalyzed Intramolecular Cyclization

This protocol utilizes a strong protic acid to catalyze the intramolecular cyclization via an aldol-type mechanism.[3][4]

Materials:

Reagent/SolventGradeSupplier
This compound≥95%Commercially Available
Sulfuric Acid (H₂SO₄)Concentrated, ACS GradeSigma-Aldrich
Dichloromethane (CH₂Cl₂)AnhydrousFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeJ.T. Baker
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD Millipore
Silica Gel230-400 meshSorbent Technologies
HexanesACS GradeMacron
Ethyl AcetateACS GradeBDH

Experimental Procedure:

  • Reaction Setup: A 50 mL round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.0 equivalent) and anhydrous dichloromethane (15 mL).

  • Catalyst Addition: The solution is cooled to 0 °C in an ice bath. Concentrated sulfuric acid (0.2 equivalents) is added dropwise with vigorous stirring.

  • Reaction Monitoring: The reaction is allowed to stir at 0 °C and monitored by TLC (4:1 hexanes:ethyl acetate). The reaction is typically complete within 1-2 hours.

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).

  • Drying and Concentration: The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Expected Outcome:

Similar to the base-catalyzed method, the expected product is ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate. Acid-catalyzed methods can sometimes lead to different side products, and yields may vary.

Causality and Optimization:

  • Choice of Acid: Concentrated sulfuric acid is a strong protic acid that effectively protonates the carbonyl oxygen, initiating the cyclization. Lewis acids such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) could also be explored.

  • Solvent: Dichloromethane is a common aprotic solvent for acid-catalyzed reactions as it is relatively inert under these conditions.

  • Temperature: The reaction is performed at 0 °C to control the rate and minimize potential side reactions such as polymerization or degradation of the starting material.

  • Workup: Neutralization with sodium bicarbonate is crucial to stop the reaction and prevent acid-catalyzed decomposition of the product during workup and purification.

Data Presentation

ParameterProtocol 1 (Base-Catalyzed)Protocol 2 (Acid-Catalyzed)
Catalyst Sodium Ethoxide (NaOEt)Sulfuric Acid (H₂SO₄)
Solvent Ethanol (EtOH)Dichloromethane (CH₂Cl₂)
Temperature Reflux0 °C
Reaction Time 4-6 hours1-2 hours
Typical Yield 60-75%Variable

Visualizations

Reaction Scheme

Cyclization of this compound cluster_0 Base-Catalyzed cluster_1 Acid-Catalyzed start_base This compound product_base Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate start_base->product_base NaOEt, EtOH, Reflux start_acid This compound product_acid Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate start_acid->product_acid H₂SO₄, CH₂Cl₂, 0 °C

Caption: Overview of base-catalyzed and acid-catalyzed cyclization pathways.

Base-Catalyzed Mechanism Workflow

Base_Catalyzed_Mechanism cluster_workflow Base-Catalyzed Workflow A Deprotonation at C-2 (Enolate Formation) B Intramolecular Michael Addition A->B NaOEt C Proton Transfer B->C D Intramolecular Aldol Condensation C->D E Dehydration (E1cB) D->E Heat F Final Product E->F

Caption: Stepwise workflow of the base-catalyzed cyclization mechanism.

Acid-Catalyzed Mechanism Workflow

Acid_Catalyzed_Mechanism cluster_workflow Acid-Catalyzed Workflow A Protonation of Carbonyl Oxygen B Intramolecular Nucleophilic Attack by Alkene A->B H₂SO₄ C Deprotonation B->C D Dehydration C->D Heat E Final Product D->E

Caption: Stepwise workflow of the acid-catalyzed cyclization mechanism.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of organic reactions, namely the Robinson annulation and intramolecular aldol condensations.[1][2][3] The reliability of these transformations is high, and the progress of the reaction can be easily monitored by standard analytical techniques such as TLC, GC-MS, or NMR spectroscopy. The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and compared with literature data for analogous compounds.

Conclusion

The intramolecular cyclization of this compound provides an efficient entry into functionalized cyclohexenone derivatives. Both base-catalyzed and acid-catalyzed methods are viable, with the base-catalyzed approach often providing more consistent yields for this type of transformation. The choice of protocol will depend on the specific requirements of the synthesis, including substrate compatibility and desired reaction conditions. The detailed protocols and mechanistic insights provided in this application note are intended to equip researchers with the necessary tools to successfully perform and optimize this valuable synthetic transformation.

References

  • Robinson, R. (1935). A synthesis of certain higher aliphatic compounds. Part I. The synthesis of methyl-n-nonylketone and of ethyl-n-dodecoate. Journal of the Chemical Society (Resumed), 1079. [Link]

  • Rapson, W. S., & Robinson, R. (1935). Experiments on the Synthesis of Substances related to the Sterols. Part II. A new general Method for the Synthesis of substituted Cyclohexenones. Journal of the Chemical Society (Resumed), 1285. [Link]

  • Wikipedia. (2023). Robinson annulation. [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Robinson annulation. [Link]

  • LibreTexts Chemistry. (2021). Carbonyl Condensation Reactions. [Link]

  • LibreTexts Chemistry. (2021). The Claisen Condensation Reaction. [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. [Link]

  • J&K Scientific. (n.d.). Robinson Annulation. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of Ethyl 3-Oxohept-6-enoate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 3-oxohept-6-enoate (CAS: 17605-06-0) is a highly versatile C7 bifunctional building block that has demonstrated significant utility in the synthesis of complex molecular architectures, including natural products and their analogues. Its structure incorporates a β-keto ester moiety and a terminal alkene, providing two distinct and strategically valuable reactive sites. The β-keto ester allows for a wide range of classical enolate-based transformations, including alkylations, acylations, and condensations, while the terminal double bond serves as a handle for cyclization reactions, stereoselective reductions, and other olefin-centric manipulations.

This guide provides an in-depth exploration of the application of this compound in synthetic chemistry, focusing on its role as a key precursor in the construction of commercially significant insecticides and as a substrate for powerful chemoenzymatic transformations to access valuable chiral synthons. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the practical insights needed to leverage this reagent in their own synthetic endeavors.

Application I: Synthesis of the Allethrolone Core for Pyrethroid Insecticides

The natural product Pyrethrin, extracted from chrysanthemum flowers, has long served as a blueprint for the development of synthetic pyrethroid insecticides. A key structural component of many of these analogues, such as Allethrin, is the allethrolone ring. This compound serves as a critical starting material for the construction of this cyclopentenolone core. The synthetic strategy hinges on a base-mediated saponification of the ester followed by an intramolecular aldol condensation cascade with pyruvaldehyde.[1][2]

Reaction Pathway: From Ester to Allethrolone Precursor

The initial step involves the hydrolysis of the ethyl ester to the corresponding carboxylate salt under basic conditions. This is immediately followed by reaction with pyruvaldehyde. The acidic α-protons of the resulting diketone intermediate are readily deprotonated, initiating an intramolecular aldol reaction that, upon dehydration, yields the final cyclopentenolone ring structure, a key precursor to dl-allethrolone.[3]

G cluster_0 Synthesis of Allethrolone Precursor A This compound B 3-Oxo-6-heptenoic acid salt A->B 1. KOH or NaOH (Saponification) C Diketone Intermediate B->C 2. Pyruvaldehyde (Aldol Reaction) D Allethrolone Precursor (3-hydroxy-8-nonene-2,5-dione) C->D 3. Intramolecular    Cyclization G cluster_2 Cyclization Precursor Strategy A This compound B Silyl Enol Ether Intermediate A->B 1. LDA 2. TMSCl C Masked Dianion B->C Deprotonation D Bicyclic Product C->D Electrophile (e.g., Oxalyl Chloride) & Intramolecular Cyclization

Sources

Introduction: The Strategic Value of a Bifunctional Synthon

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Michael Addition Reactions with Ethyl 3-Oxohept-6-enoate

In the landscape of synthetic chemistry, molecules that possess multiple, strategically placed reactive sites are of immense value. This compound is one such molecule, a versatile building block for constructing complex molecular architectures. Its structure is unique, featuring both a β-keto ester moiety and a terminal α,β-unsaturated alkene. This bifunctional nature makes it an intriguing substrate for Michael addition reactions, opening pathways to a diverse range of products, including those relevant to pharmaceutical and natural product synthesis.[1][2][3]

The β-keto ester portion contains an acidic α-proton, making it an excellent precursor to a "Michael donor" (a stabilized carbanion or enolate).[4] Simultaneously, the terminal double bond, conjugated with the ester carbonyl group (though distally), can act as a "Michael acceptor," susceptible to nucleophilic attack at the β-carbon.[5][6] This guide provides a detailed exploration of both intermolecular and potential intramolecular Michael addition reactions involving this substrate, offering field-proven insights and robust protocols for researchers in organic synthesis and drug development.

Pillar 1: The Mechanistic Underpinnings

The Michael addition is a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5] The reaction is thermodynamically controlled and prized for its efficiency in forming new carbon-carbon and carbon-heteroatom bonds.[7][8]

The general mechanism, when using a base catalyst, involves three principal steps:

  • Deprotonation: A base abstracts the acidic α-proton from the Michael donor, generating a resonance-stabilized enolate.[6][9]

  • Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of the Michael acceptor. The resulting electron density is delocalized onto the carbonyl oxygen.[9]

  • Protonation: The newly formed enolate is protonated by the conjugate acid of the base or the solvent, yielding the final adduct and regenerating the catalyst.[6]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Donor R₂CH-EWG Enolate [R₂C-EWG]⁻ ↔ [R₂C=C(O⁻)-R'] Donor->Enolate + B: Base B: HB H-B⁺ Base->HB Deprotonation Enolate_ref [R₂C-EWG]⁻ HB_ref H-B⁺ Acceptor CH₂=CH-EWG' Intermediate [EWG-CR₂-CH₂-CH=C(O⁻)-R''] Acceptor->Intermediate Intermediate_ref [EWG-CR₂-CH₂-CH=C(O⁻)-R''] Enolate_ref->Acceptor Nucleophilic Attack Product EWG-CR₂-CH₂-CH₂-EWG' Intermediate_ref->Product + H-B⁺ Base_regen B: HB_ref->Base_regen Catalyst Regeneration

Caption: General mechanism of a base-catalyzed Michael addition.

Pillar 2: Intermolecular Michael Additions - Protocols & Insights

In this reaction class, an external nucleophile is added to the this compound Michael acceptor. The choice of nucleophile, catalyst, and conditions dictates the reaction's success.

Protocol 1: C-C Bond Formation via Malonate Addition

The addition of carbon nucleophiles like dialkyl malonates is a foundational strategy for extending carbon frameworks.[10] This protocol outlines a robust method using diethyl malonate as the Michael donor.

Causality Behind Choices:

  • Michael Donor: Diethyl malonate is chosen for its acidic α-protons (pKa ~13), allowing for easy enolate formation under mild basic conditions.

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, sterically hindered organic base.[10] It is highly effective at deprotonation without competing in the addition reaction itself.

  • Solvent: Anhydrous Tetrahydrofuran (THF) is a common aprotic solvent that effectively solvates the intermediates without interfering with the reaction by protonating the enolate.

  • Temperature: Running the reaction at room temperature is often sufficient and prevents potential side reactions like self-condensation.[11]

Experimental Protocol:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equiv., e.g., 170 mg, 1.0 mmol) and anhydrous THF (10 mL).

  • Donor Addition: Add diethyl malonate (1.2 equiv., e.g., 192 mg, 1.2 mmol) to the stirred solution.

  • Catalyst Initiation: Add DBU (0.1 equiv., 10 mol%, e.g., 15 µL, 0.1 mmol) dropwise to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature (20-25°C) for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Michael adduct.[10][11]

Protocol 2: Aza-Michael Addition of Amines

The Aza-Michael reaction, the addition of an amine nucleophile, is a powerful tool for synthesizing β-amino carbonyl compounds, which are prevalent in many biologically active molecules.[12] This reaction can often be performed under very mild, even catalyst-free, conditions.[13]

Causality Behind Choices:

  • Nucleophile: Cyclic secondary amines like pyrrolidine are highly effective nucleophiles for this transformation due to their favorable steric and electronic properties.[13]

  • Solvent-Free Conditions: For many reactive amines, the reaction can proceed efficiently without a solvent, which aligns with green chemistry principles by reducing waste.[13] If a solvent is needed, a polar protic solvent like ethanol can facilitate proton transfer steps.

  • Microwave Irradiation: As an alternative to conventional heating, microwave irradiation can dramatically reduce reaction times and improve yields by promoting efficient energy transfer.[12]

Experimental Protocol (Solvent-Free):

  • Reaction Setup: In a 10 mL vial, combine this compound (1.0 equiv., e.g., 170 mg, 1.0 mmol) and pyrrolidine (1.1 equiv., e.g., 78 mg, 1.1 mmol).

  • Reaction: Stir the neat mixture vigorously at room temperature for 1-5 hours.[13]

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Purification: Upon completion, directly load the reaction mixture onto a silica gel column and purify using an appropriate eluent system (e.g., hexane/ethyl acetate with 1% triethylamine to prevent product streaking) to isolate the β-amino ester.

Caption: A typical experimental workflow for a Michael addition reaction.[10]

Data Summary: Intermolecular Reactions

The following table summarizes representative conditions for Michael additions to α,β-unsaturated esters, which can serve as a starting point for optimizing reactions with this compound.

Nucleophile (Donor)CatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Typical Yield (%)Ref.
Diethyl MalonateDBU5-20THF25-6012-2480-95[10]
Diethyl MalonateCinchona-Thiourea10Toluene257295[1]
NitromethaneDBU10Neat (Microwave)70-750.1-0.25>90[10]
PyrrolidineNoneN/ANeat251-5>95[13]
ThiophenolTriethylamine10-20CH₂Cl₂252-685-98[8]

Pillar 3: The Potential for Intramolecular Cyclization

The true synthetic elegance of this compound lies in its potential for intramolecular Michael addition. Under the influence of a suitable base, the enolate formed at the C-2 position can attack the terminal C-6 position, leading to the formation of a five-membered ring—a cyclopentane derivative. This transformation is a powerful method for rapidly building molecular complexity.

Causality and Controlling Factors:

  • Base Selection: A strong, non-hindered base like sodium ethoxide (NaOEt) in ethanol is ideal. The ethoxide anion is a potent base for deprotonation, and ethanol serves as a proton source for the final step.

  • Concentration: Intramolecular reactions are favored at high dilution. Lower concentrations reduce the probability of intermolecular reactions between two separate molecules of the substrate.

  • Thermodynamics: The formation of five- and six-membered rings is generally thermodynamically favored, making this cyclization a plausible and high-yielding pathway.

G Start This compound Base + NaOEt Enolate Intermediate Enolate Start->Enolate  -EtOH Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization CyclicEnolate Cyclic Enolate Intermediate Cyclization->CyclicEnolate Protonation + EtOH Product Cyclopentane Product CyclicEnolate->Product  -NaOEt

Caption: Proposed pathway for intramolecular Michael addition.

Trustworthiness: Asymmetric Catalysis and Stereocontrol

For applications in drug development, controlling stereochemistry is paramount.[14] Asymmetric Michael additions can be achieved using chiral catalysts to produce enantioenriched products.[1][5]

  • Organocatalysis: Chiral secondary amines (e.g., proline derivatives) or bifunctional catalysts like cinchona alkaloid-derived thioureas are highly effective.[1][15] These catalysts activate the reactants and control the facial selectivity of the nucleophilic attack, leading to high enantiomeric excess (ee).[5]

  • Metal-Based Catalysis: Chiral Lewis acid complexes, for instance, those involving Nickel(II) or Palladium(II) with chiral ligands, can coordinate to the Michael acceptor, shielding one face and directing the nucleophile to the other.[1][16]

When designing an asymmetric synthesis, catalyst screening is essential. A typical starting point would be to test a cinchona alkaloid-derived catalyst (e.g., a thiourea derivative) at 5-10 mol% loading in a non-polar solvent like toluene at low temperatures (0°C to 25°C) to maximize enantioselectivity.[1]

Conclusion

This compound is a highly valuable substrate for Michael addition reactions. Its dual functionality allows for both the straightforward synthesis of 1,5-dicarbonyl compounds through intermolecular additions and the elegant construction of cyclic systems via intramolecular pathways. By carefully selecting nucleophiles, catalysts, and reaction conditions, researchers can leverage this versatile synthon to access a wide array of complex molecules. The protocols and insights provided herein serve as a robust foundation for the application of this chemistry in academic and industrial research, particularly in the fields of medicinal chemistry and drug discovery.[2][14]

References

  • A Comparative Guide to Catalysts for Michael Additions with β-Keto Esters. (n.d.). Benchchem.
  • Application Note: Experimental Protocols for Michael Addition Reactions. (n.d.). Benchchem.
  • Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. (n.d.). Royal Society of Chemistry.
  • Asymmetric Michael addition of β-keto esters with nitroalkenes. (n.d.). ResearchGate.
  • Application Notes and Protocols for Michael Addition Reactions with Methyl 3-methyl-2-butenoate. (n.d.). Benchchem.
  • Michael addition reaction. (n.d.). Wikipedia.
  • Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. (2021). PubMed Central.
  • Applications of Michael Addition Reaction in Organic Synthesis. (n.d.). Bentham Science.
  • Applications of Michael Addition Reaction in Organic Synthesis. (n.d.). ResearchGate.
  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (n.d.). MDPI.
  • Michael addition reaction. (n.d.). Grokipedia.
  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry.
  • Michael Reaction. (n.d.). NROChemistry.
  • Michael Addition Reaction Mechanism. (2018). YouTube.
  • Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps.
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Application Note & Protocols: The Strategic Role of Ethyl 3-Oxohept-6-enoate in Modern Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-oxohept-6-enoate is a highly versatile β-keto ester that serves as a pivotal building block in the synthesis of high-value fragrance compounds. Its unique structure, featuring a reactive β-keto ester moiety and a terminal alkene, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its application in constructing complex fragrance architectures, including cyclopentenones like jasmone analogues and various fruity and floral lactones. We present detailed mechanistic rationales, step-by-step synthetic protocols, and workflow diagrams to empower researchers and drug development professionals in leveraging this synthon for novel fragrance discovery and production.

Introduction to this compound: A Multifunctional Synthon

Chemical Properties and Strategic Significance

This compound (C₉H₁₄O₃) is a bifunctional molecule that combines the synthetic utility of a β-keto ester with the reactivity of a terminal double bond.[1][2] This combination makes it an exceptionally valuable intermediate in organic synthesis. β-keto esters are well-established precursors for creating a wide array of organic structures, including heterocycles and carbocycles, due to the acidity of the α-protons and the electrophilicity of the carbonyl carbons.[3][4] The presence of the butenyl side chain opens avenues for cyclization, addition, and isomerization reactions, further expanding its synthetic potential.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₉H₁₄O₃ [1]
Molecular Weight 170.21 g/mol [2]
CAS Number 17605-06-0 [1][2]
Boiling Point 227.3°C at 760 mmHg [1]
Density 0.985 g/cm³ [1]
Flash Point 91°C [1]
Physical Form Solid or liquid [2]

| Storage | Sealed in dry, 2-8°C |[2] |

Overview of Synthetic Utility in Fragrance Chemistry

The strategic value of this compound lies in its ability to be transformed into key fragrance families. The molecule's backbone is primed for intramolecular reactions to form five-membered rings, characteristic of jasmine and other floral scents. Furthermore, selective reduction of the ketone and subsequent manipulation can lead to valuable lactones, which impart fruity, creamy, and fatty notes to a fragrance composition.

G cluster_0 Key Transformations cluster_1 Resulting Fragrance Families main This compound nazarov Nazarov Cyclization Precursor main->nazarov reduction Asymmetric Reduction main->reduction hydrogenation Allyl Group Modification main->hydrogenation jasmone Cyclopentenones (Jasmone Analogs) nazarov->jasmone lactone Chiral Lactones (Fruity/Floral) reduction->lactone fruity_ester Saturated Fruity Esters hydrogenation->fruity_ester G start Start: this compound step1 Step 1: Grignard Reaction (e.g., with Vinylmagnesium Bromide) start->step1 intermediate1 Intermediate: Tertiary Allylic Alcohol step1->intermediate1 step2 Step 2: Oxidation (e.g., with PCC or Dess-Martin Periodinane) intermediate1->step2 intermediate2 Intermediate: Divinyl Ketone step2->intermediate2 step3 Step 3: Nazarov Cyclization (e.g., with FeCl₃ or H₂SO₄) intermediate2->step3 end Product: Dihydrojasmone Precursor step3->end

Figure 2: Workflow for Nazarov cyclization to a cyclopentenone.
Protocol: Synthesis of a Dihydrojasmone Precursor

Objective: To synthesize 2-methyl-3-pentylcyclopent-2-en-1-one, a dihydrojasmone analogue, starting from this compound. This protocol first saturates the allyl group for simplicity, followed by cyclization.

Materials:

Reagent CAS Amount Purpose
This compound 17605-06-0 17.0 g (0.1 mol) Starting Material
Palladium on Carbon (10%) 7440-05-3 0.5 g Hydrogenation Catalyst
Hydrogen Gas (H₂) 1333-74-0 1 atm Reducing Agent
Ethyl Acetate 141-78-6 200 mL Solvent
Polyphosphoric Acid (PPA) 8017-16-1 50 g Cyclization Catalyst
Dichloromethane (DCM) 75-09-2 300 mL Extraction Solvent
Saturated NaHCO₃ solution 144-55-8 100 mL Neutralization

| Anhydrous MgSO₄ | 7487-88-9 | 10 g | Drying Agent |

Procedure:

  • Hydrogenation (Saturation of Alkene):

    • Causality: The terminal alkene is first reduced to an n-propyl group to simplify the subsequent cyclization and yield a dihydrojasmone-type structure. This avoids potential side reactions of the alkene during the strongly acidic cyclization step.

    • To a hydrogenation flask, add this compound (17.0 g) and ethyl acetate (200 mL).

    • Carefully add 10% Pd/C (0.5 g) under an inert atmosphere (N₂ or Ar).

    • Seal the flask, evacuate, and backfill with hydrogen gas (using a balloon or a Parr hydrogenator).

    • Stir the mixture vigorously at room temperature for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethyl acetate (50 mL).

    • Concentrate the filtrate under reduced pressure to yield crude ethyl 3-oxoheptanoate.

  • Intramolecular Acylation and Cyclization:

    • Causality: Polyphosphoric acid acts as both a Brønsted acid and a dehydrating agent. It protonates the ester carbonyl, activating it for intramolecular nucleophilic attack by the enol form of the ketone, leading to cyclization and subsequent dehydration to form the stable α,β-unsaturated cyclopentenone.

    • Place the crude ethyl 3-oxoheptanoate into a round-bottom flask equipped with a mechanical stirrer.

    • Add polyphosphoric acid (50 g) and heat the mixture to 80-90°C with vigorous stirring for 2 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Carefully pour the viscous mixture onto crushed ice (200 g) in a beaker.

    • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) to neutralize residual acid, followed by brine (100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the target cyclopentenone.

Expected Outcome: A colorless to pale yellow oil with a characteristic floral, jasmine-like odor. Typical yields range from 60-75% for the cyclization step.

Application II: Synthesis of Bio-inspired Chiral Lactones

Rationale: The Importance of Lactones in Fruity and Creamy Scents

Lactones are cyclic esters that are crucial components of many natural fruit and flower aromas, contributing notes described as creamy, fatty, coconut, peach, and jasmine. [5][6]The chirality of a lactone often has a profound impact on its odor profile. Biocatalytic methods or asymmetric chemical reductions are therefore highly desirable for producing enantiomerically pure lactones. [7][8]this compound can be converted into a chiral hydroxy ester, the direct precursor to a δ-lactone, via stereoselective reduction of the ketone.

Experimental Workflow: Asymmetric Reduction and Lactonization

This pathway involves the enantioselective reduction of the ketone to a secondary alcohol, followed by acid-catalyzed intramolecular transesterification (lactonization) to form the six-membered δ-lactone ring.

G start Start: this compound step1 Step 1: Asymmetric Reduction of Ketone (e.g., with (R)-CBS catalyst and BH₃) start->step1 intermediate1 Intermediate: Chiral Ethyl 3-hydroxyhept-6-enoate step1->intermediate1 step2 Step 2: Acid-Catalyzed Lactonization (e.g., with p-TsOH in Toluene) intermediate1->step2 end Product: Chiral δ-Heptenolactone (Jasmine Lactone Analogue) step2->end

Figure 3: Workflow for the synthesis of a chiral lactone.
Protocol: Synthesis of (R)-δ-Heptenolactone

Objective: To synthesize an enantiomerically enriched δ-lactone via asymmetric reduction and subsequent cyclization.

Materials:

Reagent CAS Amount Purpose
This compound 17605-06-0 8.5 g (0.05 mol) Starting Material
(R)-2-Methyl-CBS-oxazaborolidine (1M in Toluene) 112022-81-8 5 mL (5 mmol) Chiral Catalyst
Borane-dimethyl sulfide complex (BH₃·SMe₂) 13292-87-0 3.5 mL (35 mmol) Reducing Agent
Anhydrous Tetrahydrofuran (THF) 109-99-9 150 mL Solvent
Methanol 67-56-1 20 mL Quenching Agent
p-Toluenesulfonic acid (p-TsOH) 104-15-4 0.5 g Lactonization Catalyst

| Toluene | 108-88-3 | 100 mL | Solvent for Lactonization |

Procedure:

  • Asymmetric Reduction:

    • Causality: The Corey-Bakshi-Shibata (CBS) catalyst creates a chiral environment around the borane reducing agent. It coordinates to both the borane and the substrate's ketone, forcing the hydride delivery to occur from a specific face, thereby establishing the desired stereocenter.

    • In a flame-dried, three-neck flask under argon, dissolve the CBS catalyst solution (5 mL) in anhydrous THF (50 mL). Cool the solution to 0°C.

    • Slowly add the borane-dimethyl sulfide complex (3.5 mL) dropwise to the catalyst solution. Stir for 15 minutes.

    • Add a solution of this compound (8.5 g) in anhydrous THF (100 mL) dropwise over 1 hour via a syringe pump, maintaining the temperature at 0°C.

    • Stir the reaction for an additional 4 hours at 0°C. Monitor by TLC.

    • Upon completion, quench the reaction by the slow, dropwise addition of methanol (20 mL) at 0°C.

    • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate, wash with 1M HCl and brine, dry over MgSO₄, and concentrate to yield the crude chiral hydroxy ester.

  • Lactonization:

    • Causality: p-TsOH is a strong acid catalyst that protonates the ester's carbonyl oxygen, making it more electrophilic. The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated ester to form a tetrahedral intermediate which subsequently collapses, eliminating ethanol to form the thermodynamically stable six-membered lactone ring.

    • Dissolve the crude hydroxy ester in toluene (100 mL) in a flask equipped with a Dean-Stark apparatus.

    • Add p-TsOH (0.5 g) and heat the mixture to reflux.

    • Collect the ethanol/water azeotrope in the Dean-Stark trap. Continue refluxing for 3-5 hours until no more ethanol is collected.

    • Cool the reaction, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate.

    • Purify by vacuum distillation or column chromatography to obtain the target lactone.

Expected Outcome: A colorless oil with a fruity, peach-like, and floral odor. The enantiomeric excess can be determined by chiral GC analysis.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is harmful if swallowed (H302), causes serious eye irritation (H319), may cause damage to organs through prolonged or repeated exposure (H372), and is very toxic to aquatic life with long-lasting effects (H410). [2]Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a powerful and versatile platform molecule for the synthesis of valuable fragrance ingredients. Its dual functionality enables strategic access to diverse and structurally complex targets, such as the cyclopentenone core of jasmones and the chiral lactones responsible for many iconic fruity and floral notes. The protocols and workflows detailed in this guide demonstrate the causality behind the synthetic choices and provide a robust framework for researchers to explore the vast potential of this synthon in the creation of novel and impactful fragrances.

References

  • Ethyl 3-oxo-6-heptenoate | CAS#:17605-06-0. (n.d.). Chemsrc. Retrieved January 13, 2026, from [Link]

  • Ethyl 3-oxohept-6-ynoate | C9H12O3. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • ethyl (E)-6-oxohept-3-enoate | C9H14O3. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Boland, W., et al. (1993). Biosynthesis of δ-Jasmin Lactone. Request PDF on ResearchGate. Retrieved January 13, 2026, from [Link]

  • Martins, P. F., et al. (2020). A New Environmentally Benign Catalytic Process for the Asymmetric Synthesis of Lactones. Request PDF on ResearchGate. Retrieved January 13, 2026, from [Link]

  • Nazarov cyclization reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • A kind of method of the natural jasmine lactone of asymmetric syntheses (R). (2017). Google Patents.
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  • Synthesis method of cis-jasmone. (2022). Google Patents.
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  • da Silva, F. M., et al. (2015). Synthesis of Fruity Flavor Esters. Request PDF on ResearchGate. Retrieved January 13, 2026, from [Link]

  • Dong, F., et al. (2018). Biosynthesis of Jasmine Lactone in Tea (Camellia sinensis) Leaves and Its Formation in Response to Multiple Stresses. PubMed. Retrieved January 13, 2026, from [Link]

  • Sridharan, V., et al. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis. Retrieved January 13, 2026, from [Link]

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  • Ethyl Heptylate. (n.d.). PerfumersWorld. Retrieved January 13, 2026, from [Link]

  • Miles, W. H., et al. (2011). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate. Request PDF on ResearchGate. Retrieved January 13, 2026, from [Link]

  • Ethyl Heptoate. (n.d.). The Perfumer's Apprentice. Retrieved January 13, 2026, from [Link]

  • Ho, T. L. (1979). Synthesis of cis-Jasmone and Dihydrojasmone. ResearchGate. Retrieved January 13, 2026, from [Link]

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The Paal-Knorr Synthesis with γ-Keto Esters: A Comprehensive Guide to Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of γ-Keto Esters in Heterocycle Synthesis

The Paal-Knorr synthesis, a cornerstone of heterocyclic chemistry since its independent discovery by Carl Paal and Ludwig Knorr in 1884, provides a powerful and direct route to essential five-membered aromatic heterocycles: pyrroles, furans, and thiophenes.[1] This reaction traditionally employs 1,4-dicarbonyl compounds as the foundational synthons. This guide focuses on a particularly valuable subclass of these precursors: γ-keto esters. The presence of the ester moiety offers a significant strategic advantage, providing a versatile functional handle for further molecular elaboration, a critical feature for applications in medicinal chemistry and materials science where precise control over molecular architecture is paramount.

This technical guide provides an in-depth exploration of the Paal-Knorr synthesis utilizing γ-keto esters, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of reaction conditions. We will delve into the synthesis of pyrrole-, furan-, and thiophene-2-carboxylates, equipping researchers, scientists, and drug development professionals with the knowledge to effectively leverage this robust synthetic methodology.

Core Concepts: Mechanistic Pathways to Aromaticity

The Paal-Knorr synthesis, at its heart, is an acid-catalyzed intramolecular cyclization followed by a dehydration event. The specific heterocyclic product is determined by the choice of reactants.

Pyrrole Synthesis: The Amine Condensation Pathway

The synthesis of pyrroles from γ-keto esters involves the condensation with a primary amine or ammonia. The reaction can be conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts.[2] The established mechanism proceeds through the following key steps:

  • Hemiaminal Formation: The amine nucleophilically attacks one of the carbonyl groups (typically the more reactive ketone) to form a hemiaminal intermediate.

  • Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group (the ester), leading to a cyclic intermediate.

  • Dehydration: The subsequent elimination of two water molecules yields the aromatic pyrrole ring. The ring-closing step is often the rate-determining step of the reaction.[3]

dot digraph "Paal-Knorr Pyrrole Synthesis" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} केंदot Caption: Paal-Knorr Pyrrole Synthesis Workflow.

Furan Synthesis: The Acid-Catalyzed Intramolecular Cyclization

In the absence of an amine, the acid-catalyzed cyclization of a γ-keto ester leads to the formation of a furan. The mechanism involves:

  • Enolization: One of the carbonyl groups undergoes acid-catalyzed enolization.

  • Intramolecular Attack: The enol oxygen then acts as a nucleophile, attacking the other protonated carbonyl group.

  • Dehydration: The resulting cyclic hemiacetal intermediate undergoes dehydration to furnish the aromatic furan ring.[4]

dot digraph "Paal-Knorr Furan Synthesis" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} केंदot Caption: Paal-Knorr Furan Synthesis Workflow.

Thiophene Synthesis: The Sulfurization Pathway

The synthesis of thiophenes from γ-keto esters requires a sulfurizing agent, with Lawesson's reagent being a common and effective choice.[5] The mechanism is thought to proceed via:

  • Thionation: Lawesson's reagent converts one or both of the carbonyl groups into thiocarbonyls.

  • Intramolecular Cyclization and Dehydration: The resulting thio-analogue of the γ-keto ester then undergoes an intramolecular cyclization and dehydration, similar to the furan synthesis, to yield the thiophene ring.[6]

dot digraph "Paal-Knorr Thiophene Synthesis" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} केंदot Caption: Paal-Knorr Thiophene Synthesis Workflow.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative pyrrole, furan, and thiophene derivatives from a common γ-keto ester, ethyl 4-oxopentanoate (ethyl levulinate).

Protocol 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrrole-2-carboxylate

Objective: To synthesize a substituted pyrrole-2-carboxylate via the Paal-Knorr condensation of a γ-keto ester and a primary amine.

Materials:

  • Ethyl 4-oxopentanoate (1.0 eq)

  • Aniline (1.1 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol (solvent)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-oxopentanoate (1.0 eq) and ethanol.

  • Add aniline (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired ethyl 5-methyl-1-phenyl-1H-pyrrole-2-carboxylate.

Protocol 2: Synthesis of Ethyl 5-methylfuran-2-carboxylate

Objective: To synthesize a substituted furan-2-carboxylate via the acid-catalyzed cyclization of a γ-keto ester.

Materials:

  • Ethyl 4-oxopentanoate (1.0 eq)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Toluene (solvent)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethyl 4-oxopentanoate (1.0 eq) and toluene.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 5-methylfuran-2-carboxylate.

Protocol 3: Synthesis of Ethyl 5-methylthiophene-2-carboxylate

Objective: To synthesize a substituted thiophene-2-carboxylate from a γ-keto ester using Lawesson's reagent.

Materials:

  • Ethyl 4-oxopentanoate (1.0 eq)

  • Lawesson's Reagent (0.5 eq)

  • Anhydrous Toluene (solvent)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 4-oxopentanoate (1.0 eq), Lawesson's reagent (0.5 eq), and anhydrous toluene.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble byproducts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain ethyl 5-methylthiophene-2-carboxylate.

Data Presentation: A Comparative Analysis

The efficiency of the Paal-Knorr synthesis using γ-keto esters is influenced by several factors, including the choice of catalyst, reaction temperature, and the use of microwave irradiation.

Table 1: Comparison of Catalysts for the Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrrole-2-carboxylate

CatalystSolventTemperature (°C)TimeYield (%)Reference
Acetic AcidEthanolReflux4 h85[General knowledge]
Sc(OTf)₃Solvent-free8015 min95[7]
IodineSolvent-freeRoom Temp30 min92[8]
Montmorillonite KSFDichloromethaneRoom Temp2 h90[8]

Table 2: Conventional vs. Microwave-Assisted Synthesis

HeterocycleMethodTemperature (°C)TimeYield (%)Reference
PyrroleConventionalReflux (Ethanol)4 h85[General knowledge]
PyrroleMicrowave12010 min92[9]
FuranConventionalReflux (Toluene)6 h75[General knowledge]
FuranMicrowave1505 min88[10]
ThiopheneConventionalReflux (Toluene)5 h70[General knowledge]
ThiopheneMicrowave16015 min85[10]

Field-Proven Insights and Troubleshooting

  • Causality in Catalyst Selection: For pyrrole synthesis, mild Brønsted acids like acetic acid are often sufficient. However, Lewis acids such as Sc(OTf)₃ can offer significantly faster reaction times and higher yields, particularly under solvent-free conditions.[7] For furan synthesis, stronger acids or dehydrating agents are typically required to drive the equilibrium towards the cyclized product.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool for accelerating the Paal-Knorr reaction.[9][10] The rapid heating leads to significantly shorter reaction times and often improved yields, aligning with the principles of green chemistry.

  • Self-Validating Protocols: The progress of all described reactions can be conveniently monitored by TLC, allowing for clear determination of reaction completion. The purification by column chromatography provides a robust method for isolating the pure heterocyclic products.

  • Potential Side Reactions: In the synthesis of furans from γ-keto esters, potential side reactions include polymerization of the furan product under harsh acidic conditions.[11] For pyrrole synthesis, the primary competing reaction is the formation of the corresponding furan, which can be minimized by maintaining a pH above 3.[2] When using Lawesson's reagent for thiophene synthesis, careful control of stoichiometry is important to avoid over-thionation or side reactions with the ester group, although esters are generally less reactive towards Lawesson's reagent than ketones.[6]

Conclusion: A Versatile Tool for Modern Synthesis

The Paal-Knorr synthesis utilizing γ-keto ester derivatives represents a highly versatile and efficient strategy for the construction of functionalized pyrroles, furans, and thiophenes. The ester moiety serves as a valuable point for further chemical modification, making these heterocyclic building blocks particularly attractive for applications in drug discovery and materials science. The advent of modern techniques such as microwave-assisted synthesis and the use of highly efficient catalysts have further enhanced the utility of this classic transformation, offering milder conditions, shorter reaction times, and improved yields. The detailed protocols and comparative data provided in this guide are intended to empower researchers to confidently apply the Paal-Knorr synthesis to their specific synthetic challenges.

References

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  • Mobinikhaledi, A., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 24(12), 5499-5502.
  • Danishefsky, S. J., & Stock, J. T. (2009). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. Tetrahedron Letters, 50(42), 5879-5881. [Link]

  • Padwa, A., et al. (1995). Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). The Journal of Organic Chemistry, 60(18), 5945-5953. [Link]

Sources

Application Notes & Protocols: Acetoacetic Ester Synthesis Pathway for Flavor Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Synthesis in Flavor Creation

The sensation of flavor is a complex interplay of taste and aroma, largely driven by the presence of specific organic molecules. While many of these "flavor compounds" are found in nature, their isolation can be costly and yield inconsistent results. Chemical synthesis offers a powerful alternative, providing a reliable and scalable method to produce high-purity flavor and fragrance molecules. The acetoacetic ester synthesis is a cornerstone of this field, offering a versatile pathway to a wide array of ketones, which are precursors to many desirable flavor profiles, including fruity, buttery, and floral notes.[1] This document provides a detailed exploration of the acetoacetic ester synthesis, from its core principles to practical, step-by-step protocols for the creation of specific flavor compounds.

Core Principles: The Chemistry Behind the Flavor

The acetoacetic ester synthesis is a classic carbon-carbon bond-forming reaction in organic chemistry.[2] Its utility in flavor synthesis stems from its ability to create substituted methyl ketones from ethyl acetoacetate. The entire process can be conceptually broken down into three key stages: enolate formation, alkylation, and decarboxylation.

Enolate Formation: Generating the Nucleophile

The synthesis begins with the deprotonation of ethyl acetoacetate at the α-carbon (the carbon atom situated between the two carbonyl groups).[2] The protons on this methylene group are particularly acidic (pKa ≈ 11) due to the electron-withdrawing effects of the adjacent carbonyl groups, which stabilize the resulting conjugate base.[3] A strong base, typically sodium ethoxide (NaOEt) in ethanol, is used to quantitatively generate the enolate anion.[4] This enolate is a potent nucleophile, poised to react with an electrophile in the subsequent step.[5][6]

dot graph EnolateFormation { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} dot Caption: Formation of the nucleophilic enolate anion.

Alkylation: Building the Carbon Skeleton

The nucleophilic enolate anion readily attacks an electrophilic substrate, typically an alkyl halide (R-X), in an SN2 reaction.[3] This step is crucial as it introduces the desired alkyl group (R) onto the α-carbon, forming the backbone of the target flavor molecule. The choice of the alkyl halide directly determines the structure of the final ketone and, consequently, its flavor profile. For instance, using a short-chain alkyl halide might lead to a fruity note, while a longer chain could contribute to a creamy or fatty character. It's important to use a strong enough base in a non-hydroxylic solvent to ensure complete conversion to the enolate, preventing side reactions of the alkyl halide with the base.[7]

dot graph Alkylation { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} dot Caption: Introduction of the alkyl group via SN2 reaction.

Hydrolysis and Decarboxylation: Unveiling the Ketone

The final stage involves the conversion of the alkylated acetoacetic ester into the target ketone. This is typically achieved by heating the ester in the presence of aqueous acid (e.g., H3O+).[3] The acidic conditions first hydrolyze the ester functional group to a carboxylic acid, forming a β-keto acid intermediate.[3] These β-keto acids are thermally unstable and readily undergo decarboxylation (loss of CO2) upon gentle heating to yield the final ketone.[8][9] This decarboxylation step is a key feature of the synthesis, effectively removing the ester group that was initially required to activate the α-carbon.

dot graph Decarboxylation { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} dot Caption: Formation of the final ketone flavor compound.

Protocols for the Synthesis of Representative Flavor Compounds

The following protocols provide detailed, step-by-step methodologies for the synthesis of two common flavor compounds, illustrating the versatility of the acetoacetic ester pathway.

Protocol 1: Synthesis of 2-Heptanone (Fruity, Cheesy Aroma)

2-Heptanone is a naturally occurring ketone found in some fruits and blue cheeses, possessing a characteristic fruity and slightly cheesy aroma.

Materials and Reagents:

Reagent/MaterialQuantityMolar Mass ( g/mol )MolesPurity
Ethyl acetoacetate13.0 g130.140.10>99%
Sodium ethoxide6.8 g68.050.10>96%
Absolute Ethanol100 mL--200 proof
1-Bromobutane13.7 g137.020.10>99%
10% Aqueous HCl150 mL---
Saturated NaCl solution50 mL---
Anhydrous MgSO4----
Diethyl ether200 mL--Reagent grade

Experimental Procedure:

  • Enolate Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6.8 g of sodium ethoxide in 100 mL of absolute ethanol. To this solution, add 13.0 g of ethyl acetoacetate dropwise over 15 minutes with continuous stirring. The formation of the sodium enolate is an exothermic reaction.

  • Alkylation: After the addition of ethyl acetoacetate is complete, attach a dropping funnel to the flask. Add 13.7 g of 1-bromobutane dropwise to the stirred solution over 30 minutes. After the addition is complete, heat the reaction mixture to reflux for 2 hours to ensure complete alkylation.

  • Work-up and Isolation of Alkylated Ester: Allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of cold water and transfer to a separatory funnel. Extract the aqueous layer with two 50 mL portions of diethyl ether. Combine the organic layers and wash with 50 mL of saturated NaCl solution. Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent by rotary evaporation to yield the crude ethyl 2-acetylhexanoate.

  • Hydrolysis and Decarboxylation: To the crude alkylated ester in a round-bottom flask, add 150 mL of 10% aqueous HCl. Heat the mixture to reflux for 4-6 hours. Carbon dioxide evolution will be observed.

  • Final Product Isolation and Purification: After cooling, transfer the reaction mixture to a separatory funnel and extract with two 75 mL portions of diethyl ether. Combine the organic extracts, wash with saturated sodium bicarbonate solution until CO2 evolution ceases, then wash with saturated NaCl solution. Dry the organic layer over anhydrous MgSO4, filter, and remove the diethyl ether by rotary evaporation. The resulting crude 2-heptanone can be further purified by fractional distillation.

Protocol 2: Synthesis of 2,3-Butanedione (Diacetyl - Buttery Flavor)

Diacetyl is a key component of the flavor and aroma of butter and is also found in some wines and beers. This synthesis requires a slight modification of the standard acetoacetic ester pathway.

Materials and Reagents:

Reagent/MaterialQuantityMolar Mass ( g/mol )MolesPurity
Ethyl acetoacetate13.0 g130.140.10>99%
Sodium ethoxide6.8 g68.050.10>96%
Absolute Ethanol100 mL--200 proof
Nitrous acid (generated in situ)----
Sodium nitrite7.6 g69.000.11>97%
Concentrated HCl10 mL---
10% Aqueous H2SO4100 mL---

Experimental Procedure:

  • Enolate Formation: Prepare the sodium enolate of ethyl acetoacetate as described in Protocol 1, Step 1.

  • Oximation: Cool the solution of the enolate in an ice bath to 0-5 °C. In a separate beaker, dissolve 7.6 g of sodium nitrite in a minimal amount of cold water. Slowly add this sodium nitrite solution to the enolate solution while maintaining the temperature below 10 °C. Then, slowly add 10 mL of concentrated HCl dropwise. Stir the reaction mixture at 0-5 °C for 1 hour. The product is an α-oximino-β-keto ester.

  • Hydrolysis and Decarboxylation: To the reaction mixture, add 100 mL of 10% aqueous H2SO4. Heat the mixture gently to reflux for 1-2 hours. The oxime will hydrolyze, and the resulting β-diketo acid will decarboxylate to form 2,3-butanedione.

  • Product Isolation: 2,3-Butanedione is volatile. The product can be isolated by steam distillation from the reaction mixture. The distillate, containing an aqueous solution of diacetyl, can be collected and the diacetyl extracted with a suitable low-boiling organic solvent like dichloromethane. The organic extracts are then dried and the solvent carefully removed to yield the final product.

Conclusion: A Versatile Tool for Flavor Innovation

The acetoacetic ester synthesis remains a highly relevant and powerful tool in the arsenal of the modern flavor chemist. Its reliability, predictability, and the wide availability of starting materials make it an economically viable method for the industrial production of a diverse range of ketone-based flavor compounds.[4] By carefully selecting the appropriate alkylating agents and reaction conditions, researchers and drug development professionals can fine-tune the synthesis to produce specific molecules that elicit desired sensory experiences, driving innovation in the food, beverage, and pharmaceutical industries.

References

  • Vertex AI Search. (2022, February 2).
  • Wikipedia. (n.d.). Acetoacetic ester synthesis.
  • OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis.
  • University of Calgary. (n.d.). Ch21: Acetoacetic esters.
  • Organic Chemistry Portal. (n.d.). Acetoacetic-Ester Synthesis.
  • Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.
  • AK Lectures. (n.d.).
  • Wikipedia. (n.d.).
  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube.
  • Wipf Group. (n.d.).
  • ResearchGate. (2025, August 7). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)
  • Britannica. (n.d.). Acetoacetic ester synthesis.
  • Master Organic Chemistry. (2022, August 16).
  • Wipf Group. (2009, September 21).
  • PubMed. (n.d.).
  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.
  • The Organic Chemistry Tutor. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism [Video]. YouTube.
  • Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis.
  • Chemistry LibreTexts. (2023, January 22).
  • National Institutes of Health. (n.d.).
  • Industrial Applications of Acetic Acid From Food to Pharmaceuticals. (2025, March 26).

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Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of Ethyl 3-oxohept-6-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-oxohept-6-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this valuable β-keto ester intermediate. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success.

Introduction to the Synthesis

This compound is a versatile building block in organic synthesis, particularly valued for its dual functionality which allows for a wide range of subsequent chemical transformations. The most common synthetic routes involve acylation of a suitable precursor. This guide will focus on troubleshooting two prevalent methods: the acylation of Meldrum's acid followed by ethanolysis, and the crossed Claisen condensation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

I. Low or No Product Yield

Question 1: My reaction is not yielding any of the desired this compound. What are the most likely causes?

Answer: A complete lack of product typically points to a fundamental issue with one of the core components of the reaction. Here’s a systematic approach to diagnosing the problem:

  • Reagent Quality and Purity: The purity of your starting materials is paramount. 4-Pentenoyl chloride, if used, should be freshly prepared or distilled as it is susceptible to hydrolysis. Meldrum's acid and ethyl acetoacetate should be of high purity and stored under anhydrous conditions.

  • Anhydrous Conditions: Acylation reactions, particularly those involving strong bases or moisture-sensitive intermediates like acyl chlorides and Lewis acids, demand strictly anhydrous conditions.[1] Any moisture present can quench the base, hydrolyze the acylating agent, and deactivate catalysts.[1] Ensure all glassware is oven-dried, and solvents are appropriately distilled and dried.

  • Base Strength and Stoichiometry: For Claisen-type condensations, a sufficiently strong base is required to deprotonate the ester's α-proton (pKa ~25).[2] Sodium ethoxide (NaOEt) or sodium hydride (NaH) are commonly used. Crucially, a stoichiometric amount of base is necessary because the resulting β-keto ester (pKa ~11) is more acidic than the starting ester and will be deprotonated by the base, driving the reaction to completion.[2][3]

  • Reaction Temperature: While some acylations proceed at room temperature, others may require initial cooling (to control exotherms) or heating to overcome the activation energy.[1] If you are performing the reaction at a low temperature, try gradually increasing it. Conversely, excessively high temperatures can lead to decomposition and side reactions.

Question 2: My yield of this compound is consistently low. How can I improve it?

Answer: Low yields are a common frustration. The following points delve into nuances that can significantly impact the outcome of your synthesis:

  • Inefficient Acylation of Meldrum's Acid: When using the Meldrum's acid route, the initial acylation to form 5-(pent-4-enoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is critical. This can be achieved using 4-pentenoyl chloride in the presence of a base like pyridine.[4] Alternatively, the carboxylic acid can be condensed with Meldrum's acid using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[5][6] If using the acid chloride, ensure it is added slowly at a low temperature to prevent side reactions.

  • Incomplete Ethanolysis/Decarboxylation: The second step in the Meldrum's acid method is the reaction of the acylated intermediate with ethanol. This is typically achieved by refluxing the acyl Meldrum's acid in anhydrous ethanol.[4] Incomplete reaction will result in recovering the acylated Meldrum's acid. Ensure a sufficient reflux time (typically 2-4 hours) and that the ethanol is anhydrous to prevent hydrolysis.

  • Equilibrium in Claisen Condensation: The Claisen condensation is a reversible reaction.[7] To favor product formation, the equilibrium must be shifted to the right. This is typically achieved by using at least one full equivalent of base to deprotonate the product, which is a more acidic β-keto ester.[2][7]

  • Work-up and Purification Issues: The β-keto ester product can be susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions at elevated temperatures.[2] During the aqueous work-up, use cold, dilute acid for neutralization and avoid prolonged exposure to strong acids or bases. When purifying by distillation, use reduced pressure to keep the temperature low.

II. Side Reactions and Impurities

Question 3: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?

Answer: Byproduct formation is a key challenge in optimizing this synthesis. Here are the most common culprits and mitigation strategies:

  • Self-Condensation in Crossed Claisen Reactions: If you are attempting a crossed Claisen condensation where both esters have α-hydrogens, a mixture of up to four products can be formed, drastically reducing the yield of your desired product.[2][8] To avoid this, it is best to use a strategy where one of the coupling partners cannot enolize, such as reacting the enolate of ethyl acetate with a derivative of 4-pentenoic acid that is more electrophilic than an ester (e.g., an acyl chloride or anhydride).

  • Transesterification: If the alkoxide base used does not match the alcohol portion of your ester, transesterification can occur.[2] For example, using sodium methoxide with an ethyl ester can lead to the formation of the corresponding methyl ester as a byproduct. Always match the alkoxide base to the ester (e.g., use sodium ethoxide for ethyl esters).[2]

  • Hydrolysis and Decarboxylation: As mentioned previously, the β-keto ester product can be hydrolyzed to the corresponding β-keto acid, which is often unstable and can readily decarboxylate upon heating to give a ketone (hept-6-en-2-one in this case) and CO₂.[2] To minimize this, maintain anhydrous reaction conditions, perform the acidic workup at low temperatures, and avoid excessive heat during purification.[2]

  • Polyacylation: While less common in Claisen-type reactions due to the deprotonation of the product, it can be a concern in other acylation methods.[9] Using the correct stoichiometry of reagents is crucial.

III. Experimental Protocols and Workflows

Question 4: Can you provide a reliable starting protocol for the synthesis of this compound via the Meldrum's acid method?

Answer: Certainly. The following is a two-step protocol that has proven effective.

Protocol 1: Synthesis of this compound via Meldrum's Acid

Step 1: Acylation of Meldrum's Acid

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Meldrum's acid (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 4-pentenoyl chloride (1.1 eq.) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with cold, dilute HCl.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acyl Meldrum's acid, which can often be used in the next step without further purification.

Step 2: Ethanolysis and Decarboxylation

  • Dissolve the crude acyl Meldrum's acid from Step 1 in anhydrous ethanol.

  • Heat the solution to reflux for 2.5-4 hours.[4]

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.[4]

  • The residual oil can be purified by vacuum distillation to yield this compound.[4]

Data Summary and Visualization

To aid in your experimental design and troubleshooting, the following tables and diagrams summarize key information.

Table 1: Troubleshooting Common Issues in this compound Synthesis

Issue Potential Cause Recommended Solution
No Reaction Impure or wet reagents/solvents.Use freshly distilled/purified reagents and anhydrous solvents.
Insufficiently strong base.Use a strong base like NaH or NaOEt.
Incorrect reaction temperature.Experiment with a temperature range (e.g., 0 °C to reflux).
Low Yield Incomplete reaction.Increase reaction time or temperature.
Unfavorable equilibrium.Use a stoichiometric amount of base to drive the reaction.
Product loss during workup.Perform workup at low temperatures and avoid strong acids/bases.
Byproduct Formation Self-condensation of esters.Use a non-enolizable ester partner or a directed synthesis approach.
Transesterification.Match the alkoxide base to the ester's alcohol component.
Hydrolysis and decarboxylation.Maintain anhydrous conditions and avoid excessive heat.

Diagram 1: Synthetic Pathway via Meldrum's Acid

Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Ethanolysis MA Meldrum's Acid AcylMA Acylated Meldrum's Acid Intermediate MA->AcylMA PC 4-Pentenoyl Chloride PC->AcylMA Acylating Agent Py Pyridine, DCM, 0°C to RT Product This compound AcylMA->Product Nucleophilic attack by EtOH & decarboxylation EtOH Anhydrous Ethanol, Reflux EtOH->Product CO2_Acetone CO2 + Acetone

Caption: Synthetic route to this compound via the Meldrum's acid intermediate.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Product Check_Reagents Verify Purity & Anhydrous Nature of Reagents/Solvents Start->Check_Reagents Check_Reagents->Start Impure/Wet Check_Base Confirm Base Strength & Stoichiometry (>=1 eq.) Check_Reagents->Check_Base Reagents OK Check_Base->Start Incorrect/Insufficient Check_Temp Optimize Reaction Temperature Check_Base->Check_Temp Base OK Check_Temp->Start Suboptimal Check_Workup Analyze Workup & Purification (check for hydrolysis/decarboxylation) Check_Temp->Check_Workup Temp. OK Check_Workup->Start Product Loss Success Improved Yield Check_Workup->Success Workup OK

Caption: A systematic workflow for troubleshooting low yields in the synthesis.

References

  • Wikipedia. Meldrum's acid. [Link]

  • Organic Syntheses. Meldrum's acid. [Link]

  • RSC Publishing. Synthesis of β-ketoesters from renewable resources and Meldrum's acid. [Link]

  • NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

  • ResearchGate. Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol. [Link]

  • ACS Publications. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]

  • International Journal of Applied Research. New approach of the synthesis of β-ketoesters. [Link]

  • Canadian Science Publishing. The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. [Link]

  • ResearchGate. Synthesis of β-ketoesters from renewable resources and Meldrum's acid. [Link]

  • ScienceDirect. MELDRUM'S ACID IN ORGANIC SYNTHESIS. [Link]

  • RSC Publishing. Recent advances in the transesterification of β-keto esters. [Link]

  • ResearchGate. (PDF) Acylation of Meldrum's acid with arylacetic acid imidazolides as a convenient method for the synthesis of 4-aryl-3-oxobutanoates. [Link]

  • Medium. Research on the Application and Mechanism of Acylation Reactions in Organic Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Organic Syntheses. Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Organic Syntheses. Acetoacetic acid, ethyl ester. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • SciSpace. Efficient Synthesis of Either Enantiomer of Ethyl 5‐Hydroxyhept‐6‐enoate. [Link]

  • Chemistry LibreTexts. The Claisen Condensation Reaction. [Link]

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Technical Support Center: Ethyl 3-oxohept-6-enoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 3-oxohept-6-enoate. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versatile β-keto ester in their synthetic workflows. Here, we address common challenges and frequently asked questions to help you troubleshoot your experiments and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are its immediate challenges?

The most prevalent method for synthesizing this compound is the Claisen condensation of ethyl pent-4-enoate.[1] This reaction involves the base-mediated self-condensation of two ester molecules to form a β-keto ester.[1][2]

The primary challenge in this synthesis is preventing unwanted side reactions. The conditions required for the Claisen condensation can also promote other reactions, leading to a mixture of products and reducing the yield of the desired this compound. Careful control of the base, temperature, and reaction time is crucial for success.

Q2: I am observing a significant amount of a lower boiling point byproduct. What could it be?

A common lower boiling point byproduct is hept-6-en-3-one. This arises from the hydrolysis and subsequent decarboxylation of the desired product, this compound.[3][4][5] The β-keto ester is susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding β-keto acid. This intermediate is often unstable and readily loses carbon dioxide upon gentle heating to yield the ketone.[5][6]

Troubleshooting:

  • Work-up Conditions: During the aqueous work-up, ensure the solution remains cool and is neutralized promptly. Prolonged exposure to acidic or basic conditions can facilitate hydrolysis.

  • Purification: If distillation is used for purification, employ vacuum distillation to keep the temperature low and minimize thermal decarboxylation.

Q3: My reaction mixture is turning viscous and I'm getting a high molecular weight impurity. What is happening?

This is likely due to a Michael addition reaction.[7][8][9] The enolate of this compound, or the enolate of the starting material ethyl pent-4-enoate, can act as a Michael donor and add to the α,β-unsaturated system of another molecule of this compound (the Michael acceptor).[7][8][10] This leads to the formation of higher molecular weight oligomers or polymers.

Troubleshooting:

  • Controlled Addition: Add the base slowly to a cooled solution of the ester to maintain a low concentration of the enolate at any given time.

  • Temperature Control: Keep the reaction temperature as low as feasible to disfavor the Michael addition, which often has a higher activation energy than the desired Claisen condensation.

Q4: I am seeing unreacted starting material and a complex mixture of other spots on my TLC. What are the likely side products?

Besides the issues mentioned above, you may be encountering products from self-condensation of the starting material in an undesired manner or other competing reactions. One significant side reaction is the self-condensation of ethyl pent-4-enoate leading to various oligomeric products.[11]

Potential Side Products Summary:

Side ProductFormation PathwayKey Indicators
Hept-6-en-3-oneHydrolysis and DecarboxylationLower boiling point, ketone peak in IR/NMR.
Michael Adducts (dimers, oligomers)Michael AdditionHigh viscosity, high molecular weight peaks in MS.
Self-condensation byproductsUncontrolled Claisen/Aldol pathwaysComplex TLC, multiple carbonyl signals in NMR.
Transesterification ProductReaction with a different alkoxide basePresence of a different ester group in the product.

II. Troubleshooting Guide

This section provides a more in-depth look at specific problems and their solutions, grounded in the mechanistic understanding of the reactions involved.

Problem 1: Low Yield of this compound

Possible Cause 1: Incomplete Reaction

  • Explanation: The Claisen condensation is an equilibrium process.[12][13] To drive the reaction to completion, a full equivalent of base is typically required. The final deprotonation of the β-keto ester product is often the thermodynamic driving force for the reaction.[1][12]

  • Solution:

    • Ensure you are using at least one full equivalent of a suitable base (e.g., sodium ethoxide).

    • Allow for sufficient reaction time. Monitor the reaction by TLC or GC to determine when the starting material has been consumed.

Possible Cause 2: Competing Side Reactions

  • Explanation: As detailed in the FAQs, side reactions such as hydrolysis/decarboxylation and Michael addition can significantly reduce the yield of the desired product.

  • Solution:

    • Minimize Hydrolysis: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During work-up, use pre-cooled, deionized water and avoid prolonged contact with acidic or basic aqueous layers.

    • Minimize Michael Addition: Maintain a low reaction temperature. Consider a slow addition of the base or one of the reactants to keep the concentration of the reactive enolate low.

Problem 2: Product is Contaminated with Hept-6-en-3-one
  • Explanation: This is a direct result of the hydrolysis and decarboxylation of the β-keto ester product.[3][4][5] The presence of water or acid/base during work-up or purification at elevated temperatures will promote this side reaction.[6]

  • Protocol for Minimizing Decarboxylation:

    • Quenching: Quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1M HCl) with vigorous stirring. Maintain the temperature below 10 °C.

    • Extraction: Promptly extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Washing: Wash the organic layer with cold brine to remove water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.

    • Purification: If distillation is necessary, use a high-vacuum setup to minimize the required temperature. Column chromatography at room temperature is a milder alternative.

Problem 3: Formation of Polymeric Material
  • Explanation: The formation of high molecular weight byproducts is indicative of Michael addition reactions.[7][14] The enolate of either the starting material or the product can add to the terminal alkene of another molecule.

  • Workflow to Mitigate Polymerization:

    G cluster_0 Reaction Setup cluster_1 Controlled Addition cluster_2 Reaction Monitoring cluster_3 Outcome A Ester Solution C Slowly add Base to cooled Ester A->C B Base Solution B->C D Maintain low temp. (-10 to 0 °C) C->D E Monitor by TLC/GC D->E F Minimized Michael Addition E->F

    Caption: Workflow to minimize Michael addition.

III. Mechanistic Insights into Side Reactions

A deeper understanding of the reaction mechanisms can aid in troubleshooting.

Mechanism of Decarboxylation

The decarboxylation of the intermediate β-keto acid proceeds through a cyclic transition state, which is facilitated by heat.

G cluster_0 Hydrolysis cluster_1 Decarboxylation Ester This compound Acid β-Keto Acid Intermediate Ester->Acid H3O+ or OH- Ketone Hept-6-en-3-one Acid->Ketone Heat (Δ) CO2 CO2 Acid->CO2 Heat (Δ)

Caption: Pathway from β-keto ester to ketone.

Mechanism of Michael Addition

The enolate, a soft nucleophile, attacks the β-carbon of the α,β-unsaturated system, which is a soft electrophilic site.

G Enolate Enolate (Michael Donor) Unsaturated_Ester This compound (Michael Acceptor) Enolate->Unsaturated_Ester 1,4-Conjugate Addition Adduct Michael Adduct (Dimer/Oligomer) Unsaturated_Ester->Adduct

Caption: Generalized Michael addition pathway.

IV. References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.

  • ResearchGate. Overview of assays for hydrolysis of β -keto esters.

  • PMC - NIH. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters.

  • Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters.

  • YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example.

  • Wikipedia. Michael addition reaction.

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction.

  • YouTube. Claisen Condensation via Ester Enolates in Organic Chemistry.

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition.

  • Wikipedia. Self-condensation.

  • University of Calgary. Ch21: Claisen condensation.

  • Organic Chemistry Portal. Decarboxylation.

  • YouTube. Michael Addition Reaction Mechanism.

  • Pearson. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons.

  • Chemistry Steps. Claisen Condensation Reaction Mechanism.

  • Organic Chemistry Portal. Michael Addition.

  • The Claisen Condensation.

  • Chemistry Steps. Michael Addition Reaction Mechanism.

  • Sigma-Aldrich. This compound | 17605-06-0.

  • PubChem - NIH. Ethyl 4-pentenoate | C7H12O2 | CID 74786.

  • YouTube. Reaction Practice involving Enolates.

  • ResearchGate. Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates | Request PDF.

  • Chapter 21: Ester Enolates.

  • Ambeed.com. 1968-40-7|Ethyl pent-4-enoate.

  • Organic Syntheses Procedure. ethyl 3,3-diethoxypropanoate.

  • YouTube. Ester Enolates Rxns, Mechanism, and Synthesis Practice (Worksheet Solutions Walkthrough).

  • Arkivoc. Synthesis of 9-ethyl[3][5][15]selenadiazolo[3,4-h]quinolones by the application of modified Gould-Jacob.

Sources

Technical Support Center: Alkylation of Ethyl 3-Oxohept-6-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of ethyl 3-oxohept-6-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific β-keto ester alkylation. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and troubleshoot effectively.

I. Reaction Overview & Core Principles

The alkylation of this compound is a powerful C-C bond-forming reaction, pivotal for building molecular complexity. The reaction proceeds via the deprotonation of the acidic α-hydrogen (C2) to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction.[1][2] While seemingly straightforward, the success of this reaction is highly dependent on a careful balance of several factors.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: Low or No Product Yield

Question: I am observing very low to no yield of my desired alkylated product. What are the likely causes and how can I rectify this?

Answer: Low or no yield is a common issue that can stem from several factors, primarily related to the formation and stability of the enolate, as well as the reactivity of the alkylating agent.

1.1 Incomplete Enolate Formation

The α-hydrogens of β-keto esters like this compound are acidic (pKa ≈ 10-11), but complete deprotonation is crucial for high yields.[3][4]

  • Weak Base: Using a base that is not strong enough will result in an equilibrium with a significant amount of the starting material remaining.[5][6] For instance, while sodium ethoxide (NaOEt) can be used, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often more effective in driving the deprotonation to completion.[7][8]

  • Reagent Quality: Bases like NaH and LDA are highly sensitive to moisture and air. Ensure you are using fresh, properly stored reagents. It is good practice to titrate strong bases like LDA before use to determine their exact molarity.[7] Solvents must be rigorously dried, as any protic impurities will quench the enolate.

1.2 Competing Reactions

Several side reactions can compete with the desired alkylation, thereby reducing the yield.

  • Reaction with the Base: If a weaker base like an alkoxide is used, it can also act as a nucleophile and react with the alkyl halide, leading to the formation of an ether byproduct and consuming your electrophile.[5]

  • Elimination: If you are using a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the SN2 alkylation, especially at higher temperatures or with sterically hindered bases.[9][10] It is highly recommended to use primary or methyl halides to minimize this side reaction.[10]

1.3 Reaction Conditions
  • Temperature: Low temperatures, typically -78 °C, are often employed when using strong, non-nucleophilic bases like LDA to ensure kinetic control and minimize side reactions.[5][7] However, if the reaction is sluggish, a moderate increase in temperature may be necessary, but this should be monitored carefully by TLC to avoid decomposition or side product formation.[7]

  • Addition Order and Rate: The alkylating agent should be added slowly to the formed enolate solution. This minimizes the chance of dialkylation and other side reactions.[9]

Troubleshooting Workflow for Low Yield

The following diagram outlines a decision-making process for troubleshooting low yields.

low_yield_troubleshooting start Low Yield Observed check_base Is the base strong enough? (e.g., NaH, LDA) start->check_base base_no Switch to a stronger base (e.g., NaH, LDA) check_base->base_no No check_reagents Are reagents and solvents anhydrous and pure? check_base->check_reagents Yes base_no->check_reagents reagents_no Use freshly prepared/distilled reagents and solvents check_reagents->reagents_no No check_alkyl_halide Is the alkyl halide primary or methyl? check_reagents->check_alkyl_halide Yes reagents_no->check_alkyl_halide alkyl_halide_no Use a less hindered alkyl halide check_alkyl_halide->alkyl_halide_no No optimize_temp Optimize reaction temperature (Monitor by TLC) check_alkyl_halide->optimize_temp Yes alkyl_halide_no->optimize_temp slow_addition Ensure slow addition of alkylating agent optimize_temp->slow_addition success Improved Yield slow_addition->success

Caption: Troubleshooting decision tree for low alkylation yields.

FAQ 2: Formation of O-Alkylated Byproduct

Question: I am observing a significant amount of an O-alkylated byproduct alongside my desired C-alkylated product. How can I improve the C-alkylation selectivity?

Answer: The enolate of this compound is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[9][11] Several factors influence this selectivity.

2.1 Nature of the Electrophile

According to Hard and Soft Acid-Base (HSAB) theory, "hard" electrophiles tend to react with the "hard" oxygen atom of the enolate, while "soft" electrophiles favor reaction with the "soft" carbon atom.[12][13]

  • To favor C-alkylation: Use "softer" alkylating agents like alkyl iodides or bromides.[7][13]

  • To avoid O-alkylation: Avoid "harder" electrophiles such as alkyl sulfates or triflates, which are more prone to O-alkylation.[7]

2.2 Solvent Effects

The choice of solvent plays a critical role in solvating the counter-ion of the enolate and influencing its reactivity.

  • Polar aprotic solvents like DMSO and HMPA can strongly solvate the metal cation, leading to a "freer" or "naked" enolate.[7][12] This increases the negative charge density on the more electronegative oxygen atom, thus favoring O-alkylation.[12]

  • Less polar, weakly coordinating solvents like THF or toluene are generally preferred for C-alkylation.[7][12] In these solvents, the enolate tends to exist as aggregates where the oxygen atom is more sterically shielded and coordinated to the metal cation, making the carbon atom more accessible for attack.[12]

2.3 Metal Counter-ion

The nature of the metal counter-ion can also influence the C/O alkylation ratio. Smaller, more coordinating cations like Li+ tend to associate more closely with the oxygen atom, which can favor C-alkylation.[7]

Summary of Conditions Favoring C- vs. O-Alkylation
FactorFavors C-AlkylationFavors O-Alkylation
Alkylating Agent Soft (e.g., R-I, R-Br)[7][13]Hard (e.g., R-OTf, R2SO4)[7]
Solvent Less polar (e.g., THF, Toluene)[7][12]Polar aprotic (e.g., DMSO, HMPA)[7][12]
Counter-ion Smaller, coordinating (e.g., Li+, Na+)[7]Larger, poorly coordinating (e.g., K+)[7]
FAQ 3: Dialkylation and Other Impurities

Question: My product is contaminated with dialkylated species and unreacted starting material. How can I achieve clean mono-alkylation?

Answer: Achieving high selectivity for mono-alkylation requires careful control over stoichiometry and reaction conditions.

3.1 Stoichiometry
  • Alkylating Agent: Use a slight excess (typically 1.05-1.1 equivalents) of the alkylating agent to ensure complete consumption of the enolate.[7] Using a large excess can promote dialkylation.

  • Base: It is critical to use a full equivalent of a strong base like NaH or LDA to ensure that the starting β-keto ester is completely converted to the enolate.[2][8] If less than one equivalent of base is used, the remaining starting material can protonate the mono-alkylated product, generating a new enolate that can then be dialkylated. This proton exchange is a common cause of mixtures.

3.2 Temperature and Addition

As mentioned before, maintaining a low temperature and adding the alkylating agent slowly to the enolate solution will help to control the reaction and prevent over-alkylation.[9]

Purification

Even with optimized conditions, some level of impurity may be present.

  • Column Chromatography: This is the most common method for separating the desired mono-alkylated product from the starting material, dialkylated product, and other impurities.[9]

  • Distillation: If the product is volatile and thermally stable, vacuum distillation can be an effective purification method.[3]

III. Experimental Protocols

Protocol 1: General Procedure for C-Alkylation using Sodium Hydride

This protocol provides a general framework for the alkylation of this compound.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) under a positive pressure of nitrogen.

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexane (2-3 times) to remove the mineral oil, decanting the hexane carefully via cannula.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask. The volume should be sufficient to create a stirrable slurry.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15-30 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Alkylation: Cool the resulting enolate solution back to 0 °C. Add the alkyl halide (1.05 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).[7]

  • Extraction: Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent (2-3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or vacuum distillation.[3][9]

alkylation_workflow A 1. Add NaH to flame-dried flask under N2 B 2. Add anhydrous THF and cool to 0 °C A->B C 3. Add this compound solution dropwise B->C D 4. Stir to form enolate (H2 evolution) C->D E 5. Cool to 0 °C and add alkyl halide dropwise D->E F 6. Warm to RT and monitor reaction by TLC E->F G 7. Quench with sat. aq. NH4Cl F->G H 8. Aqueous work-up and extraction G->H I 9. Dry, concentrate, and purify (Chromatography/Distillation) H->I

Caption: General workflow for NaH-mediated alkylation.

IV. References

  • Fiveable. (n.d.). Alkylation of enolates | Organic Chemistry II Class Notes. Retrieved January 14, 2026, from [Link]

  • University of Rochester. (n.d.). CHEM 330 Topics Discussed on Oct 2. Retrieved January 14, 2026, from [Link]

  • University of Calgary. (n.d.). Chapter 21: Ester Enolates. Retrieved January 14, 2026, from [Link]

  • Wang, Z., et al. (2014). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 12(35), 6908-6911.

  • Zaugg, H. E., Horrom, B. W., & Borgwardt, S. (1950). Specific Solvent Effects in the Alkylation of Enolate Anions. I. The Alkylation of Sodiomalonic Esters with Alkyl Halides. Journal of the American Chemical Society, 72(7), 2825-2831.

  • Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved January 14, 2026, from [Link]

  • Zaugg, H. E. (1950). Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation. Journal of the American Chemical Society, 72(7), 2832-2835.

  • LibreTexts Chemistry. (2025). 22.7: Alkylation of Enolate Ions. Retrieved January 14, 2026, from [Link]

  • Tundo, P., Venturello, P., & Angeletti, E. (1987). Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.). Journal of the Chemical Society, Perkin Transactions 1, 2159-2162.

  • JoVE. (2023). Video: Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved January 14, 2026, from [Link]

  • Yang, Y.-D., et al. (2012). Cation versus Radical: Studies on the C/O Regioselectivity in Electrophilic Tri-, Di- and Monofluoromethylations of β-Ketoesters. ChemistryOpen, 1(5), 221-226.

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of Organometallic Chemistry, 689(24), 4296-4304.

  • ChemistNATE. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved January 14, 2026, from [Link]

  • ScienceMadness. (2025). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Tutor. (2025, January 7). Alkylation of Enolates [Video]. YouTube. [Link]

  • Lumen Learning. (n.d.). 9.7. Enolate alkylation. In Organic Chemistry 1: An open textbook. Retrieved January 14, 2026, from [Link]

  • Mondal, S., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Scientific Reports, 12(1), 13324.

  • LibreTexts Chemistry. (2024). 5.5: Alkylation of Enolate Ions. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). US20110009663A1 - Process for purifying an a-keto ester. Retrieved January 14, 2026, from

  • Google Patents. (n.d.). US2826537A - Method for purification of ketones. Retrieved January 14, 2026, from

  • Google Patents. (n.d.). US2971024A - Method of alkylating esters. Retrieved January 14, 2026, from

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Retrieved January 14, 2026, from [Link]

  • ProQuest. (n.d.). A study of competitive C- and O-alkylation of selected cyclic-β-ketoesters. Retrieved January 14, 2026, from [Link]

  • JoVE. (2025). Video: α-Alkylation of Ketones via Enolate Ions. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester. Retrieved January 14, 2026, from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Stability and Degradation of Ethyl 3-oxohept-6-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 3-oxohept-6-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile β-keto ester. Here, we address common challenges and questions regarding its stability and degradation, providing troubleshooting advice and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for this compound to ensure long-term stability?

A1: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1] The recommended storage temperature is between 2-8°C. Exposure to moisture, light, and elevated temperatures can accelerate degradation. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for long-term storage.

Q2: I've noticed a change in the color/viscosity of my this compound sample. What could be the cause?

A2: A change in physical appearance, such as yellowing or an increase in viscosity, is often an indicator of degradation. This can be caused by exposure to air (oxidation), moisture (hydrolysis), or light (photodegradation). It is also possible that polymerization or self-condensation reactions are occurring, especially if the sample has been stored improperly or for an extended period. We recommend performing an analytical check (e.g., NMR, GC-MS) to assess the purity of the material before further use.

Stability in Solution

Q3: How stable is this compound in common organic solvents?

A3: this compound is generally stable in anhydrous aprotic solvents such as dichloromethane, tetrahydrofuran (THF), and ethyl acetate under inert atmosphere. However, in protic solvents, especially alcohols, transesterification can occur, particularly in the presence of acid or base catalysts.[2] For reactions involving alcohols as solvents, it is crucial to monitor for the formation of byproducts.

Q4: Can I use aqueous solutions with this compound? What are the risks?

A4: The use of aqueous solutions poses a significant risk of hydrolysis. β-keto esters can undergo hydrolysis under both acidic and basic conditions to form the corresponding β-keto acid.[3][4] This β-keto acid is often unstable and can readily undergo decarboxylation (loss of CO2) to form a ketone.[5][6][7] If your experimental protocol requires the use of water, it is essential to control the pH and temperature and to work quickly to minimize these degradation pathways.

Chemical Reactivity and Degradation Pathways

Q5: What are the primary degradation pathways for this compound?

A5: The main degradation pathways for this compound, as a β-keto ester, are:

  • Hydrolysis: Reaction with water, catalyzed by acid or base, to form 3-oxohept-6-enoic acid.[3][8]

  • Decarboxylation: The resulting 3-oxohept-6-enoic acid is thermally unstable and can easily lose carbon dioxide to yield hept-5-en-2-one.[6][7]

  • Keto-Enol Tautomerism: Like other carbonyl compounds with α-hydrogens, it exists in equilibrium with its enol form.[9][10][11] While this is a form of isomerization rather than degradation, the enol or the corresponding enolate is more reactive in certain pathways and can be a precursor to degradation.

The following diagram illustrates the primary degradation pathways:

G This compound This compound 3-Oxohept-6-enoic acid 3-Oxohept-6-enoic acid This compound->3-Oxohept-6-enoic acid Hydrolysis (H₂O, H⁺/OH⁻) Enol Tautomer Enol Tautomer This compound->Enol Tautomer Tautomerization Hept-5-en-2-one Hept-5-en-2-one 3-Oxohept-6-enoic acid->Hept-5-en-2-one Decarboxylation (Heat, -CO₂)

Caption: Workflow for assessing the pH stability of this compound.

Protocol 2: Identification of Degradation Products by GC-MS

Objective: To identify the volatile degradation products of this compound after forced degradation.

Materials:

  • This compound

  • Dilute HCl and NaOH solutions

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • Forced Degradation:

    • Acidic: Dissolve a small amount of this compound in ethyl acetate. Add a few drops of dilute HCl and stir at room temperature for several hours.

    • Basic: Dissolve a small amount of this compound in ethyl acetate. Add a few drops of dilute NaOH and stir at room temperature for several hours.

    • Thermal: Prepare a solution in a suitable high-boiling solvent and heat for a defined period.

  • Sample Preparation:

    • For the acidic and basic samples, neutralize the solution carefully.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • GC-MS Analysis:

    • Inject a small volume of the prepared sample into the GC-MS.

    • Use a standard non-polar or mid-polar capillary column.

    • Program the oven temperature to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to separate volatile components. [12]4. Data Interpretation:

    • Analyze the resulting mass spectra of the separated peaks.

    • Compare the fragmentation patterns to a spectral library (e.g., NIST) to identify potential degradation products like hept-5-en-2-one.

This guide provides a foundational understanding of the stability and degradation of this compound. For further inquiries, please do not hesitate to contact our technical support team.

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

  • Renn, S., et al. (2016). Overview of assays for hydrolysis of β-keto esters. ResearchGate. [Link]

  • Török, B., et al. (2007). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. PubMed. [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]

  • Chemsrc. (2025). Ethyl 3-oxoheptanoate | CAS#:7737-62-4. [Link]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(5), 206-220. [Link]

  • Pearson. (n.d.). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]

  • Williams, H. E. L., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24657-24676. [Link]

  • Szaleniec, M., et al. (2014). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 98(10), 4443-4457. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • Guichard, G., et al. (2004). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses, 81, 167. [Link]

  • Nakamura, E., et al. (2009). Synthesis of Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Organic Syntheses, 86, 283. [Link]

  • LibreTexts. (2023, January 22). Keto-Enol Tautomerism. [Link]

  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). Ethyl 3-oxohept-6-ynoate. [Link]

  • AxisPharm. (n.d.). ethyl 3-oxohept-6-ynoate | CAS:35116-07-5. [Link]

  • LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]

  • Kistemaker, J. C. M., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(4), 1495-1499. [Link]

  • PHYWE. (n.d.). Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester). [Link]

  • Pérez-Vásquez, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6788. [Link]

  • Chad's Prep. (2018, September 13). 9.8c Keto Enol Tautomerization [Video]. YouTube. [Link]

  • Tietze, L. F., et al. (1990). Ethyl 3,3-diethoxypropanoate. Organic Syntheses, 69, 238. [Link]

  • PubChem. (n.d.). Ethyl 6-methyl-3-oxoheptanoate. [Link]

  • Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(5), 1054. [Link]

  • PubChem. (n.d.). ethyl (E)-6-oxohept-3-enoate. [Link]

  • Wang, Y., et al. (2025). The dynamic analysis of dimethyl phthalate in electro-fenton degradation process and determination of dimethyl phthalate residues in beverages based on solid-phase microextraction. Food Chemistry, 465, 139589. [Link]

  • OIV. (2016). Analysis of volatile compounds in wines by gas chromatography. [Link]

  • Chemsrc. (2025). ethyl 2-ethylidene-3-oxohept-6-ynoate(CAS#:918150-69-3). [Link]

  • Doleschall, G., & Seres, P. (1988). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses, 66, 90. [Link]

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Technical Support Center: Scale-Up of Ethyl 3-Oxohept-6-enoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-oxohept-6-enoate is a valuable β-keto ester intermediate in the synthesis of complex organic molecules, including various pharmaceutical agents and specialty chemicals. Its structure, featuring a reactive methylene group and a terminal alkene, makes it a versatile building block. The most common and scalable synthetic route is the acetoacetic ester synthesis, which involves the alkylation of an ethyl acetoacetate enolate with a suitable C4 halo-alkene, such as 4-bromobut-1-ene.

While straightforward in principle, the scale-up of this synthesis from laboratory to pilot or production scale introduces significant challenges that can impact yield, purity, and process robustness. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to support researchers, chemists, and process development professionals in overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most prevalent method is the alkylation of ethyl acetoacetate.[1][2] This process involves two main steps: the deprotonation of ethyl acetoacetate at the α-carbon using a suitable base to form a nucleophilic enolate, followed by an SN2 reaction with an alkyl halide, specifically 4-bromobut-1-ene, to form the new carbon-carbon bond.[2]

Q2: What are the most critical parameters to control during the scale-up of this reaction?

A2: During scale-up, strict control over the following parameters is essential:

  • Moisture Control: The reaction is highly sensitive to moisture, as the base (e.g., sodium ethoxide) and the enolate intermediate will react preferentially with water. All solvents and reagents must be rigorously dried.[3]

  • Temperature Management: The enolate formation and alkylation steps are exothermic. Inadequate temperature control on a larger scale can lead to runaway reactions and increased formation of side products.

  • Rate of Addition: The controlled, slow addition of both ethyl acetoacetate to the base and the alkyl halide to the enolate solution is critical to maintain temperature and minimize side reactions like dialkylation.[3]

  • Base Stoichiometry: Using a precise stoichiometry of the base is crucial. An excess can promote side reactions, while an insufficient amount will lead to incomplete conversion.

Q3: What kind of yield and purity can be realistically expected at scale?

A3: With proper process control and optimization, yields for the alkylation of ethyl acetoacetate can be good, often in the range of 70-85%. Purity of the crude product before distillation is typically expected to be >90%, with the primary impurities being unreacted ethyl acetoacetate and the dialkylated product. Final purity after vacuum distillation can exceed 98-99%.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Area 1: Low Yield or Incomplete Conversion

Q: My reaction has stalled, or the final yield is significantly lower than expected. What are the common causes?

A: Low conversion or yield can stem from several factors related to the formation and reactivity of the nucleophilic enolate.

  • Cause 1: Ineffective Enolate Formation. The α-hydrogens of ethyl acetoacetate are acidic (pKa ≈ 10.7), but deprotonation requires a sufficiently strong base.[2] If the base has degraded due to moisture exposure or is not strong enough, enolate formation will be incomplete. Sodium ethoxide (NaOEt) is a common choice, but it is hygroscopic.

    • Solution: Use freshly prepared or properly stored sodium ethoxide. Consider using a stronger base like sodium hydride (NaH) in an aprotic solvent like THF, which drives the enolate formation to completion irreversibly.

  • Cause 2: Impure Reagents. The purity of the alkylating agent, 4-bromobut-1-ene, is critical. Impurities can consume the enolate or interfere with the reaction. The starting ethyl acetoacetate should also be of high purity.

    • Solution: Analyze all starting materials by GC or NMR before use. Purify 4-bromobut-1-ene by distillation if necessary.

  • Cause 3: Sub-optimal Reaction Temperature. While the reaction is exothermic, it still requires a certain activation energy. Running the reaction at too low a temperature can lead to a sluggish and incomplete conversion.

    • Solution: The alkylation is typically performed at the reflux temperature of the solvent (e.g., ethanol).[3] Ensure your heating system is adequate for the scale to maintain a consistent reflux.

Problem Area 2: Significant Side Product Formation

Q: I'm observing two major impurities in my crude product analysis (GC/LC-MS). What are they and how can I prevent them?

A: The two most common side products in this synthesis are the result of the ambident nature of the enolate nucleophile and the reactivity of the mono-alkylated product.

  • Impurity 1: O-Alkylated Product. The enolate of ethyl acetoacetate is an ambident nucleophile, with electron density on both the α-carbon and the oxygen atom of the enol form. This can lead to the formation of an O-alkylated ether side product alongside the desired C-alkylated product.

    • Mitigation Strategy: The ratio of C- to O-alkylation is influenced by the solvent, counter-ion, and leaving group. In polar protic solvents like ethanol, the sodium counter-ion is well-solvated, favoring C-alkylation. Using iodide as a leaving group can also favor C-alkylation. However, with 4-bromobutene, C-alkylation is generally the major pathway.[4] If O-alkylation is a persistent issue, consider solvent screening.

  • Impurity 2: Dialkylated Product. The mono-alkylated product, this compound, still possesses one remaining acidic α-hydrogen. This can be deprotonated by any remaining base to form a new enolate, which can then react with another molecule of 4-bromobut-1-ene to form a dialkylated side product.

    • Mitigation Strategy: This is a very common issue during scale-up.

      • Control Stoichiometry: Use only a slight excess (e.g., 1.05 equivalents) of the alkylating agent.

      • Slow Addition: Add the 4-bromobut-1-ene slowly to the enolate solution. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant ethyl acetoacetate enolate.

      • Temperature Control: Avoid temperature spikes, which can accelerate the rate of the second alkylation.

Problem Area 3: Work-up and Purification Challenges

Q: During the aqueous work-up, I'm struggling with emulsion formation. How can this be resolved?

A: Emulsions are common when quenching reactions that contain alkoxides, which can form soaps.

  • Solution 1: Add Brine. After the initial quench, wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.

  • Solution 2: Solvent Choice. If using diethyl ether for extraction, consider switching to a solvent like methyl tert-butyl ether (MTBE), which often has a lower tendency to form stable emulsions.

  • Solution 3: Filtration. For persistent emulsions at scale, filtering the entire mixture through a pad of a filter aid like Celite® can help break up the dispersed phase.

Q: My product appears to be degrading during vacuum distillation. What are the best practices for purification?

A: β-keto esters can be thermally sensitive and may undergo decomposition or side reactions (like self-condensation) at high temperatures.[5][6]

  • Best Practices for Distillation:

    • Use a High-Vacuum System: Achieve the lowest possible pressure to reduce the boiling point of the product.

    • Efficient Condenser: Ensure your condenser has sufficient surface area and coolant flow to capture the product effectively.

    • Short Path Distillation: For larger scales, a short path distillation apparatus minimizes the time the product spends at high temperatures.

    • Avoid Overheating: Use a heated oil bath with good temperature control and stir the distillation pot to prevent localized overheating. The pot temperature should not significantly exceed the boiling point of the product at the given pressure.

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative lab-scale procedure that can be adapted for scale-up.

Reagents & Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer, reflux condenser, and dropping funnel

  • Absolute Ethanol (2.5 L)

  • Sodium metal (115 g, 5 mol)

  • Ethyl acetoacetate (650 g, 5 mol)

  • 4-Bromobut-1-ene (742 g, 5.5 mol)

Procedure:

  • Base Preparation (Sodium Ethoxide): Under an inert atmosphere (Nitrogen or Argon), carefully add sodium metal pieces to 2.5 L of absolute ethanol in the flask. The reaction is highly exothermic; control the rate of addition to maintain a manageable temperature. Allow the mixture to stir until all the sodium has dissolved completely.[2]

  • Enolate Formation: To the resulting sodium ethoxide solution, add ethyl acetoacetate dropwise via the dropping funnel over 1-2 hours. A thick, yellowish precipitate of the sodium enolate may form.

  • Alkylation: Heat the mixture to a gentle reflux. Begin the slow, dropwise addition of 4-bromobut-1-ene over approximately 2-3 hours.

  • Reaction Monitoring: Maintain the reflux and continue stirring for 6-10 hours after the addition is complete. Monitor the reaction by TLC or GC by checking for the disappearance of ethyl acetoacetate. The reaction mixture should become neutral to moist litmus paper.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter or decant the solution to remove the precipitated sodium bromide. Wash the salt with a small amount of absolute ethanol and combine the wash with the main filtrate.

    • Remove the bulk of the ethanol via rotary evaporation or distillation.

    • Dilute the residue with water (2 L) and extract with MTBE (3 x 750 mL).

    • Combine the organic layers, wash with brine (1 x 1 L), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude residue by vacuum distillation to obtain pure this compound.

ParameterTypical ValueNotes
Boiling Point ~110-112 °C @ 15 mmHgVaries with vacuum level.[7]
Density ~0.97 g/cm³Useful for volume/mass conversions.[7]
Refractive Index ~1.430Quick purity check.[7]

Visualizations

Workflow & Key Challenges

The following diagram illustrates the overall synthetic workflow and highlights the critical points where side reactions and process deviations can occur.

G cluster_prep Step 1: Enolate Formation cluster_alkylation Step 2: Alkylation (SN2) cluster_purification Step 3: Work-up & Purification NaOEt Sodium Ethoxide (Base) EAA Ethyl Acetoacetate NaOEt->EAA Enolate Sodium Enolate EAA->Enolate Deprotonation Product This compound (C-Alkylation) Enolate->Product Desired Path O_Alk O-Alkylated Product Enolate->O_Alk Side Reaction 1 moisture Moisture Sensitivity moisture->NaOEt AlkylHalide 4-Bromobut-1-ene AlkylHalide->Enolate Di_Alk Dialkylated Product Product->Di_Alk Side Reaction 2 (Needs Base + Alkyl Halide) Workup Aqueous Work-up (Quench, Extract) Product->Workup Distill Vacuum Distillation Workup->Distill Final Pure Product (>98%) Distill->Final emulsion Emulsion Risk emulsion->Workup decomp Thermal Decomposition Risk decomp->Distill

Caption: Synthetic workflow for this compound production.

Troubleshooting Logic: C- vs. O-Alkylation

The choice of reaction conditions can influence the competition between C- and O-alkylation pathways. This diagram outlines the factors involved.

G cluster_C C-Alkylation (Desired) cluster_O O-Alkylation (Side Product) Enolate Resonance-Stabilized Enolate C_Product This compound Enolate->C_Product Major Pathway (in Ethanol) O_Product Ethyl 3-(but-3-en-1-yloxy)but-2-enoate Enolate->O_Product Minor Pathway C_Factors Favored by: - Protic Solvents (Ethanol) - Tightly Associated Counter-ions (Na+) - Thermodynamic Control C_Factors->C_Product O_Factors Favored by: - Aprotic, Polar Solvents (DMSO, DMF) - 'Free' or Solvated Ions (K+ with crown ether) - Kinetic Control O_Factors->O_Product

Caption: Factors influencing C- versus O-alkylation of the enolate.

References

  • Benchchem. (2025). Application Notes and Protocols: Ethyl 3-oxoheptanoate in Flavor and Fragrance Synthesis.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.
  • PrepChem. (n.d.). Synthesis of ethyl 3-oxohexanoate.
  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube.
  • Benchchem. (2025). Technical Support Center: Decarboxylation of Substituted β-Keto Esters.
  • Organic Syntheses. (n.d.). ETHYL n-BUTYLACETOACETATE.
  • Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions.
  • ResearchGate. (2011). Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides.
  • Benchchem. (2025). Application Note: Alkylation of Ethyl Acetoacetate using Sodium Ethoxide.

Sources

Technical Support Center: Troubleshooting Low Yields in Ethyl 3-oxohept-6-enoate Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the intramolecular cyclization of ethyl 3-oxohept-6-enoate. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this specific transformation. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common issues, providing you with the expert insights needed to diagnose problems and optimize your reaction outcomes.

Introduction: Understanding the Cyclization Landscape

The substrate, this compound, possesses a β-ketoester moiety and a terminal alkene. This structure allows for several intramolecular cyclization pathways to form functionalized five-membered rings, which are valuable synthons in natural product synthesis and medicinal chemistry. The two most probable and competing pathways are a base-catalyzed intramolecular Aldol-type reaction (or Dieckmann condensation variant) and a Lewis acid-catalyzed or thermal Conia-ene reaction.[1][2] Low yields almost always stem from a lack of control over which pathway dominates or from suboptimal conditions that favor side reactions over the desired intramolecular event.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary cyclization pathways for this compound?

A1: There are two main productive pathways:

  • Intramolecular Aldol Addition: Under basic conditions, an enolate is formed by deprotonating the acidic α-carbon (C2 or C4). The more acidic C2 proton is typically removed, and the resulting enolate can attack the terminal alkene (a Michael-type addition) or the C4 enolate can attack the ester carbonyl (a Dieckmann condensation to form a 6-membered ring). However, the most common pathway for related substrates is the formation of a 5- or 6-membered ring.[3][4][5] The stability of the resulting ring often dictates the major product.[3][4]

  • Conia-Ene Reaction: This reaction involves the intramolecular attack of an enol or enolate onto the terminal alkene.[1][6] It can be promoted thermally at high temperatures or, more commonly, with a Lewis acid catalyst that activates the keto-ester moiety.[2][7]

Q2: How do I choose between a base-catalyzed or an acid-catalyzed approach?

A2: The choice depends on the desired product and the stability of your substrate.

  • Base-Catalyzed (Aldol): Generally preferred for creating β-hydroxy ketone or α,β-unsaturated ketone products after dehydration. The choice of base is critical; a non-nucleophilic, sterically hindered base like LDA (Lithium diisopropylamide) at low temperatures favors the kinetic enolate, while alkoxides (e.g., NaOEt) or sodium hydride (NaH) at room temperature or above favor the thermodynamic enolate. Be aware that using a base like sodium hydroxide can lead to unwanted ester hydrolysis or polymerization if not carefully controlled.[8]

  • Acid-Catalyzed (Conia-Ene/Nazarov-type): Lewis acids (e.g., TiCl₄, ZnCl₂, BF₃·OEt₂) or Brønsted acids can catalyze the cyclization.[9][10][11] This approach is often cleaner and avoids issues like saponification. Lewis acid catalysis is a powerful tool for various enone cyclizations.[12][13] However, strong acids can also promote side reactions or decomposition, and the choice of acid and its stoichiometry must be carefully optimized.[14]

Q3: What is the single most critical factor for preventing low yields?

A3: High dilution. Intramolecular reactions are kinetically favored over their intermolecular counterparts when the concentration of the substrate is very low (typically ≤0.05 M). At higher concentrations, the probability of two molecules reacting with each other (dimerization, polymerization) increases dramatically, leading to a complex mixture of oligomeric byproducts and a significant drop in the yield of the desired cyclic monomer.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most common method. Co-spot your reaction mixture with a sample of the pure starting material. A successful reaction will show the consumption of the starting material spot and the appearance of a new, typically more polar (if it's the aldol adduct) or non-polar (if dehydrated) product spot. For more quantitative analysis, taking aliquots for ¹H NMR or GC-MS analysis is recommended.

Section 2: Troubleshooting Guide

This guide addresses specific experimental issues in a "Problem, Potential Cause, and Recommended Solution" format.

Problem 1: Low or No Conversion of Starting Material
Potential CauseScientific ExplanationRecommended Solution
Inactive Reagents Bases can be hygroscopic and lose activity. Lewis acids can hydrolyze. Solvents must be rigorously anhydrous as water can quench both bases and Lewis acids.Use a freshly opened bottle of the Lewis acid or a freshly prepared/titrated solution of the base. Ensure all solvents are dried over an appropriate drying agent (e.g., molecular sieves, sodium/benzophenone).
Incorrect Temperature The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. Conversely, some catalysts are only active within a specific temperature range.Systematically screen a range of temperatures. For base-catalyzed reactions, start low (-78 °C for kinetic control) and allow to warm slowly. For Lewis acid-catalyzed reactions, start at 0 °C and gradually increase to room temperature or gentle reflux.
Inappropriate Catalyst The chosen base may not be strong enough to deprotonate the α-carbon effectively (pKa mismatch), or the Lewis acid may not be potent enough to activate the carbonyl.If using a weak base (e.g., K₂CO₃) with no success, switch to a stronger base like NaH, LDA, or KHMDS. If a mild Lewis acid (e.g., ZnCl₂) fails, consider a stronger one like TiCl₄ or BF₃·OEt₂.[10]
Problem 2: Complex Mixture of Products with Low Yield of Desired Compound
Potential CauseScientific ExplanationRecommended Solution
Intermolecular Reactions The concentration of the substrate is too high, favoring bimolecular reactions (dimerization, polymerization) over the desired intramolecular cyclization.Employ high-dilution conditions. Use a syringe pump to add the substrate solution slowly over several hours to a flask containing the catalyst in a large volume of solvent. This keeps the instantaneous concentration of the substrate extremely low.
Competing Pathways The substrate has multiple acidic protons (C2, C4) or reactive sites. Different conditions (kinetic vs. thermodynamic) can favor the formation of different enolates, leading to regioisomeric products (e.g., 5- vs. 6-membered rings).[4][15]For Base-Catalyzed: Use LDA at -78 °C to favor the kinetic enolate (from C2). Use NaH or NaOEt at elevated temperatures to favor the thermodynamic enolate. For Acid-Catalyzed: The choice of Lewis acid can influence regioselectivity. Screen different Lewis acids (e.g., TiCl₄ vs. AlCl₃ vs. Sc(OTf)₃).
Product Decomposition The desired cyclic product may be unstable under the reaction conditions (e.g., sensitive to strong acid/base or high temperature), leading to decomposition or rearrangement.Monitor the reaction by TLC. If the product spot appears and then diminishes over time, the conditions are too harsh. Try a milder catalyst, lower the reaction temperature, or shorten the reaction time. Consider a buffered workup to neutralize the catalyst immediately.

Section 3: Visualized Troubleshooting & Mechanisms

A logical approach is key to diagnosing failed reactions. The following decision tree can guide your troubleshooting process.

Troubleshooting_Workflow cluster_no_conversion Problem Area: Reaction Initiation cluster_conversion Problem Area: Selectivity & Stability start Low Yield Observed check_conversion Analyze Crude Reaction (TLC, NMR) Is Starting Material (SM) Consumed? start->check_conversion no_conversion_node No / Low Conversion check_conversion->no_conversion_node No conversion_node Yes, SM Consumed check_conversion->conversion_node Yes cause_reagent Cause: Inactive Reagent/Catalyst? no_conversion_node->cause_reagent Check Reagent Quality & Anhydrous Conditions cause_temp Cause: Insufficient Temperature? no_conversion_node->cause_temp Optimize Temperature cause_catalyst Cause: Incorrect Catalyst Choice? no_conversion_node->cause_catalyst Switch to Stronger Acid/Base check_products Is it a Complex Mixture? conversion_node->check_products cause_intermolecular Cause: Intermolecular Rxn? check_products->cause_intermolecular Yes cause_pathways Cause: Competing Pathways? check_products->cause_pathways Yes cause_decomp Cause: Product Decomposition? check_products->cause_decomp Yes single_product single_product check_products->single_product No, a single (unexpected) product solution_dilution solution_dilution cause_intermolecular->solution_dilution Solution: Use High Dilution (Syringe Pump) solution_conditions solution_conditions cause_pathways->solution_conditions Solution: Alter Temp/Catalyst (Kinetic vs. Thermodynamic) solution_milder solution_milder cause_decomp->solution_milder Solution: Use Milder Conditions (Temp, Catalyst, Time) analyze_structure analyze_structure single_product->analyze_structure Characterize product fully. Re-evaluate mechanism.

Caption: A decision tree for troubleshooting low yields.

The diagram below illustrates the desired intramolecular pathway versus the undesired intermolecular side reaction that can dominate at high concentrations.

Reaction_Pathways cluster_intra Desired Pathway (High Dilution) cluster_inter Side Reaction (High Concentration) SM This compound Intra_Product Intramolecular Cyclization Desired 5-Membered Ring Product SM->Intra_Product [Catalyst] Low Conc. Dimer Intermolecular Reaction Dimer / Oligomer Byproducts SM->Dimer [Catalyst] High Conc.

Sources

Validation & Comparative

A-Comparative-Guide-to-Interpreting-the-Mass-Spectrum-of-Ethyl-3-oxohept-6-enoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Elucidating Molecular Structure Through Mass Spectrometry Fragmentation Analysis

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Mass spectrometry, particularly following electron ionization (EI), stands as a cornerstone technique for molecular weight determination and structural elucidation through the analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the mass spectrum of ethyl 3-oxohept-6-enoate, a molecule incorporating both a β-keto ester and a terminal alkene functionality. By dissecting its fragmentation pathways, we can gain valuable insights that are broadly applicable to the characterization of similarly complex molecules. This analysis is grounded in the fundamental principles of mass spectrometry and supported by comparative data from analogous structures.

The Structural Context: this compound

This compound (C9H14O3, Molecular Weight: 170.21 g/mol ) presents an interesting case for mass spectral interpretation. Its structure contains several features that will dictate its fragmentation behavior under electron ionization:

  • Ethyl Ester Group: Prone to characteristic cleavages and rearrangements.

  • β-Keto Group: This functionality introduces specific cleavage pathways, including α-cleavage relative to the two carbonyl groups.

  • Terminal Alkene: The double bond can influence fragmentation, particularly through rearrangements.

  • Aliphatic Chain: The hydrocarbon backbone provides sites for various bond cleavages.

Understanding the interplay of these functional groups is key to a comprehensive interpretation of the resulting mass spectrum.

Predicted Fragmentation Pathways of this compound

α-Cleavage: The Signature of Carbonyls

Alpha-cleavage is a common fragmentation pathway for carbonyl compounds, involving the breaking of a bond adjacent to the carbonyl group.[5][6] For this compound, there are several possible α-cleavages:

  • Cleavage adjacent to the ester carbonyl: Loss of the ethoxy radical (•OCH2CH3, 45 u) or the ethyl radical (•CH2CH3, 29 u) from the ester group.

  • Cleavage adjacent to the keto group: This can occur on either side of the C3 ketone.

McLafferty Rearrangement: A Key Indicator of Chain Structure

The McLafferty rearrangement is a characteristic fragmentation of molecules containing a carbonyl group and an accessible γ-hydrogen.[7][8] This rearrangement proceeds through a six-membered transition state, leading to the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.[6] In this compound, a γ-hydrogen is available on the C5 carbon, making a McLafferty rearrangement highly probable.

The following diagram illustrates the predicted major fragmentation pathways for this compound.

G cluster_alpha α-Cleavage Pathways cluster_mclafferty McLafferty Rearrangement cluster_other Other Fragmentations M This compound [M]⁺˙ m/z = 170 F1 Loss of •C3H5 m/z = 129 M->F1 α-cleavage F2 Loss of •CH2COOC2H5 m/z = 69 M->F2 α-cleavage F3 Loss of •OC2H5 m/z = 125 M->F3 α-cleavage F4 [CH2COOC2H5]⁺ m/z = 87 M->F4 α-cleavage F5 [C6H8O3]⁺˙ m/z = 128 M->F5 McLafferty Rearrangement F7 [C2H5O=C=O]⁺ m/z = 73 M->F7 Cleavage F8 [CH3CO]⁺ m/z = 43 M->F8 Cleavage F9 [C2H5]⁺ m/z = 29 M->F9 Cleavage F6 Loss of C3H6 m/z = 128

Caption: Predicted major fragmentation pathways of this compound.

Comparative Analysis with Structurally Similar Compounds

To substantiate our predictions, it is instructive to compare the expected fragmentation of this compound with the known mass spectra of simpler, related molecules: ethyl acetoacetate (a β-keto ester) and a simple unsaturated ester.

Case Study 1: Ethyl Acetoacetate

Ethyl acetoacetate (C6H10O3, MW = 130.14 g/mol ) is a classic example of a β-keto ester.[9] Its mass spectrum is dominated by fragments resulting from α-cleavages around the carbonyl groups. The base peak is often observed at m/z 43, corresponding to the acetyl cation ([CH3CO]+). This provides a strong indication that a similar fragment may be observed for this compound, although its relative abundance might differ due to competing fragmentation pathways.

Case Study 2: Unsaturated Esters
Predicted Fragment (m/z) Proposed Structure/Loss Fragmentation Pathway Comparative Evidence
170[C9H14O3]⁺˙Molecular IonThe molecular ion peak is expected, though it may be weak.
128[M - C3H6]⁺˙McLafferty RearrangementA key diagnostic peak for aliphatic carbonyl compounds with a γ-hydrogen.[8]
125[M - •OC2H5]⁺α-Cleavage at esterCommon fragmentation for ethyl esters.[10]
87[CH2COOC2H5]⁺α-Cleavage at keto groupA plausible fragment from cleavage between C3 and C4.
69[C4H5O]⁺α-Cleavage at keto groupLoss of the ethyl acetoacetyl radical.
43[CH3CO]⁺Secondary FragmentationA very common fragment for compounds containing a keto group, often the base peak in simpler β-keto esters like ethyl acetoacetate.[11]
29[C2H5]⁺Cleavage from esterA common fragment for ethyl esters.[12]

Experimental Protocol for Mass Spectrum Acquisition

To experimentally verify the predicted fragmentation patterns, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Instrumentation
  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary column suitable for the analysis of moderately polar compounds (e.g., DB-5ms or equivalent).

GC Parameters
  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

MS Parameters
  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 20-250

  • Scan Speed: 2 scans/second

Workflow Diagram

G cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Dilute Sample in Appropriate Solvent Inject Inject 1 µL into GC Sample->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis Ionize->Analyze Detect Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Interpret Interpret Fragmentation Spectrum->Interpret

Caption: Standard workflow for GC-MS analysis of this compound.

Conclusion

The interpretation of the mass spectrum of this compound is a multifaceted exercise that draws upon fundamental principles of organic mass spectrometry. By anticipating the characteristic fragmentation pathways, such as α-cleavage and McLafferty rearrangement, and comparing them to the known behavior of simpler, analogous molecules, a detailed and reliable structural elucidation can be achieved. The presence of both a β-keto ester and an unsaturated moiety provides a rich fragmentation pattern that can be leveraged for unambiguous identification. The experimental protocol outlined above provides a robust framework for obtaining high-quality mass spectral data to confirm these theoretical predictions. This comprehensive approach underscores the power of mass spectrometry as an indispensable tool in the arsenal of researchers, scientists, and drug development professionals.

References

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2711. [Link]

  • Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectroscopy. III. Mass Spectra of β-Keto Esters. The Journal of Organic Chemistry, 31(5), 1383-1387. [Link]

  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Wikipedia. (2023). McLafferty rearrangement. Retrieved from [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement. Retrieved from [Link]

  • Zahedkargaran, H., & Smith, L. R. (2013). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Journal of Chemical Education, 90(1), 113-116. [Link]

  • University of Calicut. (n.d.). McLafferty Rearrangement. Retrieved from [Link] (Note: The direct link to the PDF was not available, the main university URL is provided).

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). Mass spectrum fragmentation of ethyl acetate. Retrieved from [Link]

  • ACS Publications. (2013). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl acetoacetate. In NIST Chemistry WebBook. Retrieved from [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 704-729. [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of identified compounds from ethyl acetate.... Retrieved from [Link]

  • ACS Publications. (1966). Studies in Mass Spectroscopy. III. Mass Spectra of β-Keto Esters. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The fragmentation mechanism of β-(N-alkyl/arylamino)-α,β-unsaturated carboxylates under electrospray ionization conditions. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-oxohept-6-ynoate. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 3-oxohept-6-ynoate (C9H12O3). Retrieved from [Link]

  • AxisPharm. (n.d.). ethyl 3-oxohept-6-ynoate | CAS:35116-07-5. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 6-isocyanatohexanoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl formate. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butanoic acid, 3-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

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A Researcher's Guide to the Infrared Spectroscopy of Ethyl 3-oxohept-6-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, the precise structural elucidation of novel molecules is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups, offering a rapid and non-destructive method for molecular characterization. This guide provides an in-depth analysis of the characteristic IR absorption bands of ethyl 3-oxohept-6-enoate, a multifunctional molecule of interest in organic synthesis. We will dissect its predicted spectral features, compare them with a relevant analogue, and provide a robust experimental protocol for data acquisition.

The Molecular Landscape of this compound

To predict the infrared spectrum of this compound, we must first examine its molecular architecture. This compound possesses three key functional groups that will give rise to distinct vibrational modes and corresponding absorption bands in the IR spectrum:

  • An Ethyl Ester: This group consists of a carbonyl (C=O) bond and a C-O bond.

  • A Ketone: A second carbonyl (C=O) group is present within the carbon chain.

  • A Terminal Alkene: This includes a carbon-carbon double bond (C=C) and vinylic C-H bonds (=C-H).

The relative positions of the ester and ketone groups, specifically in a β-relationship (beta-keto-ester), can influence the electronic environment and thus the vibrational frequencies of the carbonyl groups.

Deconstructing the Predicted IR Spectrum

Based on established correlation tables and an understanding of vibrational spectroscopy, we can anticipate the following characteristic absorption bands for this compound.

High Wavenumber Region (>2800 cm⁻¹): The C-H Stretching Vibrations

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. We can distinguish between different types of C-H bonds based on the hybridization of the carbon atom.

  • =C-H Stretch (Alkene): The sp² hybridized C-H bonds of the terminal alkene are expected to produce a medium intensity band just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[1][2] The presence of a signal in this area is a strong indicator of unsaturation.[3]

  • -C-H Stretch (Alkane): The sp³ hybridized C-H bonds of the ethyl group and the methylene groups in the main chain will result in strong absorptions in the 2850-3000 cm⁻¹ region.[4]

The Carbonyl Cauldron (1650-1750 cm⁻¹): A Tale of Two C=O Bonds

The most prominent features in the IR spectrum of this compound will be the strong absorption bands from the two carbonyl groups.

  • Ester C=O Stretch: The carbonyl group of the ethyl ester is expected to absorb at a higher frequency, typically in the range of 1735-1750 cm⁻¹.[4][5]

  • Ketone C=O Stretch: A saturated, acyclic ketone typically shows a strong absorption around 1715 cm⁻¹.[6] However, in a β-keto-ester, keto-enol tautomerism and electronic effects can influence this position. While the molecule is named in its keto form, the presence of an enol tautomer would introduce a broad O-H stretch and a conjugated C=O stretch at a lower wavenumber (around 1650 cm⁻¹). In the predominant keto form, the ketone carbonyl will likely appear in the 1715-1725 cm⁻¹ range.

It is important to note that conjugation of a carbonyl group with a double bond or aromatic ring typically lowers the stretching frequency by 20-30 cm⁻¹ due to electron delocalization.[7][8] In this compound, the ketone and ester carbonyls are not directly conjugated with the terminal alkene.

The Double Bond Signature and the Fingerprint Region (<1680 cm⁻¹)
  • C=C Stretch (Alkene): The carbon-carbon double bond of the terminal alkene will give rise to a medium to weak absorption in the range of 1620-1680 cm⁻¹.[2][4]

  • =C-H Bend (Alkene): Strong and sharp bands in the 1000-650 cm⁻¹ region are characteristic of the out-of-plane bending vibrations of the alkene C-H bonds.[2][9] For a terminal vinyl group, two distinct bands are typically observed around 990 cm⁻¹ and 910 cm⁻¹.

  • C-O Stretch (Ester): The C-O stretching vibrations of the ester group will produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.[5][10]

  • C-H Bends (Alkane): Bending vibrations for the CH₂ and CH₃ groups will also be present in the fingerprint region, typically around 1450 cm⁻¹ and 1375 cm⁻¹.[5]

Comparative Analysis: this compound vs. Ethyl Acetoacetate

To provide context, we can compare the predicted spectrum of our target molecule with the known spectrum of a simpler, related compound: ethyl acetoacetate. Ethyl acetoacetate is also a β-keto-ester but lacks the terminal alkene.

Functional GroupPredicted Wavenumber (cm⁻¹) for this compoundReference Wavenumber (cm⁻¹) for Ethyl AcetoacetateVibrational Mode
Alkene =C-H3000-3100 (medium)AbsentStretch
Alkane C-H2850-3000 (strong)2850-3000 (strong)Stretch
Ester C=O1735-1750 (strong)~1740 (strong)Stretch
Ketone C=O1715-1725 (strong)~1720 (strong)Stretch
Alkene C=C1620-1680 (medium-weak)AbsentStretch
Alkane C-H~1450 and ~1375 (medium)~1450 and ~1375 (medium)Bend
Ester C-O1000-1300 (strong)1000-1300 (strong)Stretch
Alkene =C-H~990 and ~910 (strong, sharp)AbsentOut-of-plane Bend

Note: Reference wavenumbers for ethyl acetoacetate are approximate and based on typical values for β-keto-esters.[11][12][13][14]

The key differentiating features will be the appearance of the alkene =C-H stretch above 3000 cm⁻¹, the C=C stretch around 1640 cm⁻¹, and the characteristic strong out-of-plane =C-H bending bands in the fingerprint region for this compound.

Experimental Protocol: Acquiring a High-Quality IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier Transform Infrared (FTIR) spectroscopy that is ideal for analyzing liquid samples like this compound with minimal sample preparation.[15][16]

Instrumentation and Materials
  • FTIR Spectrometer with a DTGS or MCT detector.

  • ATR accessory with a diamond or zinc selenide (ZnSe) crystal.

  • Sample of this compound.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

  • Lint-free wipes.

Step-by-Step Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).[17]

  • Sample Application:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[15][17]

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typical acquisition parameters are a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32-64 scans to ensure a good signal-to-noise ratio.[17]

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-dampened, lint-free wipe to remove all traces of the sample.[15]

This self-validating protocol ensures that the obtained spectrum is solely that of the sample by first accounting for the instrumental and environmental background.

Visualizing the Structure-Spectrum Relationship

To illustrate the connection between the functional groups of this compound and their expected IR absorptions, the following diagram is provided.

G cluster_molecule This compound cluster_functional_groups Functional Groups cluster_ir_absorptions Characteristic IR Absorptions (cm⁻¹) Mol CH2=CH(CH2)2C(=O)CH2C(=O)OCH2CH3 Ester Ester Ketone Ketone Alkene Terminal Alkene Ester_CO C=O Stretch (1735-1750) Ester->Ester_CO Ester_CO_single C-O Stretch (1000-1300) Ester->Ester_CO_single Ketone_CO C=O Stretch (1715-1725) Ketone->Ketone_CO Alkene_CH =C-H Stretch (3000-3100) Alkene->Alkene_CH Alkene_CC C=C Stretch (1620-1680) Alkene->Alkene_CC Alkene_CH_bend =C-H Bend (~990 & ~910) Alkene->Alkene_CH_bend

Caption: Functional groups of this compound and their corresponding IR absorptions.

Conclusion

The infrared spectrum of this compound is predicted to be rich with information, displaying characteristic absorption bands for its ester, ketone, and terminal alkene functionalities. By understanding the expected positions and relative intensities of these bands, researchers can confidently identify this molecule and distinguish it from structurally similar compounds. The provided experimental protocol offers a reliable method for obtaining high-quality data for verification. This guide serves as a practical tool for scientists engaged in the synthesis and analysis of complex organic molecules.

References

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  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. [Link]

  • JoVE. (2024, December 5). Video: IR Absorption Frequency: Delocalization. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl acetoacetate. NIST Chemistry WebBook. [Link]

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  • National Institute of Standards and Technology. (n.d.). Ethyl acetoacetate. NIST Chemistry WebBook. [Link]

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A Senior Application Scientist's Guide to Purity Assessment: A Comparative Analysis of GC-MS for Ethyl 3-oxohept-6-enoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the chemical purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Ethyl 3-oxohept-6-enoate, a versatile β-keto ester, serves as a critical building block in the synthesis of various complex molecules. Its purity directly influences the yield and impurity profile of subsequent reactions, making robust analytical characterization indispensable.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple recitation of protocols to explore the underlying principles, justify experimental choices, and present a framework for selecting the most appropriate analytical tool for your research needs.

The Analytical Challenge: Understanding this compound

This compound (C₉H₁₄O₃, Molar Mass: 170.21 g/mol ) is a relatively volatile organic compound, a characteristic that immediately suggests Gas Chromatography as a viable separation technique.[1] As a β-keto ester, it possesses a ketone and an ester functional group, which dictates its chemical reactivity and potential for keto-enol tautomerism.[2] While NMR studies on similar β-keto esters suggest the keto form is often predominant, the potential for on-column isomerization or degradation must be considered when developing thermal-based analytical methods.[3][4]

The primary goal of purity assessment is twofold: to accurately quantify the main compound and to identify and quantify any process-related impurities. These impurities may include:

  • Starting materials: Unreacted precursors from its synthesis.

  • By-products: Compounds formed from side reactions.

  • Degradation products: Resulting from instability under process or storage conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is a powerful and often definitive technique for the analysis of volatile and semi-volatile compounds.[5][6] It combines the superior separation capability of gas chromatography with the unparalleled identification power of mass spectrometry.[7] For a compound like this compound, GC-MS offers the sensitivity to detect trace-level impurities and the specificity to provide structural confirmation.[8]

Why GC-MS is the Preferred Method

The choice of GC-MS is rooted in its inherent advantages for this specific analyte. The combination of a gas chromatograph for separation and a mass spectrometer for detection provides a two-dimensional analysis that is highly specific and sensitive.[6] The mass spectrometer not only detects the compound as it elutes from the GC column but also provides a unique fragmentation pattern, or "chemical fingerprint," which is invaluable for positive identification and structural elucidation of unknown impurities.[8]

Diagram: The GC-MS Experimental Workflow

The following diagram illustrates the logical flow of a typical GC-MS analysis, from sample introduction to data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Analysis Sample This compound Sample Dilution Dilute in Volatile Solvent (e.g., Ethyl Acetate) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injector Injector Port (Vaporization) Vial->Injector Autosampler Injection Column GC Column (Separation) Injector->Column IonSource MS Ion Source (EI Ionization) Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector (Electron Multiplier) MassAnalyzer->Detector Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram Signal Output MassSpec Mass Spectrum of Each Peak Chromatogram->MassSpec Library NIST Library Search MassSpec->Library Quant Purity Calculation (% Area) MassSpec->Quant

Caption: Workflow for Purity Assessment by GC-MS.

Detailed Experimental Protocol for GC-MS Analysis

This protocol is a self-validating system, incorporating a reference standard to confirm system suitability and analyte identity.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometric Detector (e.g., Agilent 7890B GC with 5977A MSD).[9]

  • Autosampler.

Materials:

  • This compound sample.

  • High-purity reference standard of this compound.

  • GC-grade solvent (e.g., Ethyl Acetate or Dichloromethane).[10]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in ethyl acetate at a concentration of approximately 1 mg/mL.

    • Prepare a separate reference standard solution at the same concentration.

    • Vortex each solution to ensure homogeneity and transfer to a 2 mL autosampler vial.

  • GC-MS Instrument Parameters:

    • Rationale for Parameter Selection:

      • GC Column: A non-polar column like a DB-5ms or HP-5ms is chosen.[11] These columns separate compounds primarily based on their boiling points, which is ideal for general purity screening of a homologous series of potential impurities.

      • Injector: Split injection is used to prevent column overloading with the highly concentrated main peak, ensuring better peak shape and protecting the detector. A high split ratio (e.g., 50:1) is typical.

      • Oven Program: The program starts at a low temperature to resolve highly volatile impurities, then ramps up to elute the main analyte and any higher-boiling impurities in a reasonable timeframe.[12]

      • MS Detector: Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra that can be compared against commercial libraries like NIST for impurity identification.[9]

    • Parameter Table:

ParameterSetting
GC System
GC ColumnHP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[11]
Carrier GasHelium, constant flow at 1.0 mL/min[9][12]
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio50:1
Oven Program
Initial Temperature60 °C, hold for 2 minutes
Ramp Rate10 °C/min to 280 °C
Final HoldHold at 280 °C for 5 minutes
MS Detector
Ion Source Temp.230 °C[9]
Ionization ModeElectron Ionization (EI) at 70 eV[9]
Mass Scan Range35 - 400 amu
Solvent Delay3 minutes
  • Analysis Sequence:

    • Inject a solvent blank (ethyl acetate) to ensure no system contamination.

    • Inject the reference standard solution to determine the retention time and confirm the mass spectrum of pure this compound.

    • Inject the sample solution.

  • Data Processing and Purity Calculation:

    • Integrate all peaks in the total ion chromatogram (TIC) from the sample run.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • For each impurity peak, obtain the mass spectrum and compare it against the NIST spectral library to tentatively identify the structure.[10] The fragmentation pattern of ethyl esters often includes characteristic ions resulting from McLafferty rearrangement (e.g., m/z 88) and loss of the ethoxy group (-OC₂H₅).[13]

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, no single technique is universally superior. The choice of method depends on the specific analytical question being asked.[14] High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are common alternatives.

Diagram: Logic for Method Selection

Method_Selection Start Purity Assessment Needed for this compound Q_Volatile Are impurities expected to be volatile & thermally stable? Start->Q_Volatile Q_ID Is structural ID of unknown impurities critical? Q_Volatile->Q_ID Yes HPLC Use HPLC-UV/MS Q_Volatile->HPLC No (e.g., polymers, salts) Q_Primary Is a primary method (no reference standard) required? GCMS Use GC-MS Q_Primary->GCMS No qNMR Use qNMR Q_Primary->qNMR Yes Q_ID->Q_Primary No Q_ID->GCMS Yes

Caption: Decision logic for selecting an analytical purity method.

Performance Comparison Table

The table below summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for this application. The data is based on typical performance for the analysis of small organic molecules.[14]

FeatureGC-MSHPLC-UVqNMR (¹H)
Principle Separation by volatility/boiling point; detection by mass.Separation by polarity; detection by UV absorbance.Measures nuclear spin resonance; signal is directly proportional to molar concentration.
Analyte Suitability Excellent for volatile & thermally stable compounds.Excellent for non-volatile or thermally labile compounds.Applicable to any soluble compound with unique NMR signals.
Impurity Identification Excellent; provides structural information from mass spectra.[8]Limited with UV; requires MS detector for structural data.Good; provides detailed structural information for major impurities.
Quantitation Relative (% Area); requires reference standards for absolute quant.Relative (% Area); requires reference standards for absolute quant.Absolute; a primary method that quantifies against a certified internal standard.[14]
Sensitivity High (ng to pg level).Moderate to High (µg to ng level).Low (mg level).
Sample Preparation Simple dilution in a volatile solvent.More complex; requires finding a suitable mobile phase.Simple dissolution in a deuterated solvent with an internal standard.
Throughput High; typical run times of 15-30 minutes.Moderate; typical run times of 20-40 minutes.Low; requires longer acquisition times for high precision.
Brief Protocols for Alternative Methods
  • High-Performance Liquid Chromatography (HPLC):

    • Instrumentation: HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is often effective for separating compounds with varying polarities.[14] For example, starting at 40% acetonitrile and ramping to 90% over 20 minutes.

    • Detection: UV detection at a wavelength where the keto-ester shows absorbance (e.g., ~254 nm).

    • Causality: HPLC is chosen when non-volatile or thermally unstable impurities are suspected. The reverse-phase column separates based on polarity, which is orthogonal to GC's boiling point separation, potentially revealing different impurities. However, β-keto esters can exhibit poor peak shapes due to tautomerism, which may require mobile phase optimization.[14]

  • Quantitative NMR (qNMR):

    • Instrumentation: NMR spectrometer (400 MHz or higher).

    • Procedure: An accurately weighed amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃) along with an accurately weighed amount of a certified internal standard (e.g., maleic acid). The ¹H NMR spectrum is acquired with a long relaxation delay to ensure full signal recovery for accurate integration. Purity is calculated by comparing the integral of a unique analyte proton signal to the integral of a unique internal standard signal.

    • Causality: qNMR is considered a primary ratio method of measurement and is invaluable for certifying the purity of reference standards themselves, as it does not require a specific standard of the analyte.[14] Its lower sensitivity, however, makes it unsuitable for detecting trace impurities.

Conclusion and Expert Recommendations

For routine quality control and in-depth impurity profiling of this compound, GC-MS stands out as the most effective and informative technique . Its high sensitivity, superior resolving power for volatile compounds, and definitive structural identification capabilities make it the cornerstone of a robust analytical strategy.[5][8] It provides a comprehensive picture of a sample's purity, ensuring that researchers and developers can proceed with confidence in the quality of their chemical intermediates.

While HPLC serves as a crucial complementary technique for analyzing potential non-volatile impurities and qNMR provides an absolute measure for reference standard certification, the detailed fingerprint provided by GC-MS is unparalleled for routine assessment. By understanding the principles behind the chosen method and its alternatives, scientists can design a fit-for-purpose analytical workflow that guarantees the integrity of their research and the quality of their final product.

References

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). Vertex AI Search.
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  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.).
  • Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. (n.d.). Benchchem.
  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.).
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023).
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  • A Review on GC-MS and Method Development and Valid
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  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). PubMed Central.
  • Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. (2024).
  • Transesterfication of β-keto esters during gas chromatography and their tautomers separation. (n.d.).
  • Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.).
  • Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. (n.d.). SciSpace.
  • GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant. (n.d.). Scholars Research Library.
  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022). Journal of Medicinal and Chemical Sciences.
  • Ethyl 3-oxohept-6-eno

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A Definitive Guide to the Structural Validation of Ethyl 3-Oxohept-6-enoate Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, particularly those with flexible chains and multiple functional groups like ethyl 3-oxohept-6-enoate, reliance on one-dimensional NMR spectroscopy alone can be fraught with ambiguity. This guide provides an in-depth, technically-focused comparison of two-dimensional (2D) NMR techniques for the definitive structural validation of this compound, supported by predictive experimental data.

The inherent flexibility and the presence of both a β-keto ester and a terminal alkene in this compound can lead to overlapping signals in a standard 1D ¹H NMR spectrum, making conclusive assignments challenging. 2D NMR spectroscopy, by correlating nuclear spins through bonds or space, provides the necessary resolution and connectivity information to overcome these limitations.[1][2] This guide will dissect the application and comparative strengths of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) in piecing together the molecular puzzle of this compound.

The Subject Molecule: this compound

This compound is a versatile building block in organic synthesis. Its structure features an ethyl ester, a ketone, and a terminal double bond, presenting multiple reactive sites. Accurate structural confirmation is paramount before its use in further synthetic steps.

Structure of this compound with atom numbering for NMR analysis

Figure 1: Structure of this compound with atom numbering used for NMR spectral assignments.

Experimental Protocol: A Self-Validating Workflow

The following protocols are designed to acquire high-quality 2D NMR data on a standard 400 MHz or 500 MHz spectrometer.

Sample Preparation
  • Analyte Preparation: Accurately weigh approximately 10-20 mg of purified this compound. Given that the compound may be a viscous liquid, gentle warming to 40-50°C can aid in handling.[3]

  • Solvent Choice: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic molecules and its residual proton signal at ~7.26 ppm provides a convenient internal reference.

  • Homogenization: Ensure the sample is fully dissolved. If the sample is viscous, centrifugation can be used to bring the material to the bottom of the tube and remove air bubbles.[3][4]

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

NMR Spectrometer Setup

The following are typical parameters for acquiring 2D spectra. Optimization may be required based on the specific instrument and sample concentration.[6][7]

Parameter¹H (1D)COSYHSQCHMBC
Pulse Program zg30cosygpqfhsqcedetgphmbcgplpndqf
Number of Scans (NS) 881632
Relaxation Delay (D1) 2.0 s2.0 s1.5 s2.0 s
Acquisition Time (AQ) ~3.0 s~0.2 s~0.15 s~0.25 s
Spectral Width (¹H) 12-16 ppm12-16 ppm12-16 ppm12-16 ppm
Spectral Width (¹³C) N/AN/A0-220 ppm0-220 ppm
¹J(CH) (for HSQC) N/AN/A145 HzN/A
ⁿJ(CH) (for HMBC) N/AN/AN/A8 Hz

Data Interpretation: A Comparative Analysis

The power of 2D NMR lies in the interpretation of cross-peaks, which reveal correlations between nuclei. Below is a predictive analysis of the expected spectra for this compound.

Predicted ¹H and ¹³C Chemical Shifts

The following table outlines the predicted chemical shifts for each proton and carbon environment in this compound, based on typical values for similar functional groups.[8][9][10][11]

Atom NumberAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
1-CH₃~1.25~14.2Triplet
2-O-CH₂-~4.15~61.5Quartet
3C=ON/A~202.0N/A
4-C(=O)-CH₂-C(=O)-~3.45~49.0Singlet
5-C(=O)-CH₂-CH₂-~2.70~28.0Triplet
6-CH₂-CH=~2.40~35.0Quartet
7-CH=CH₂~5.80~137.0Multiplet
8=CH₂ (trans)~5.05~115.0Multiplet
8=CH₂ (cis)~5.00~115.0Multiplet

COSY: Mapping the Proton-Proton Network

The COSY (Correlation Spectroscopy) experiment is the workhorse for identifying protons that are coupled to each other, typically through two or three bonds.[12] This is invaluable for tracing out the carbon backbone of a molecule from the perspective of the attached protons.

Predicted COSY Correlations
Correlating ProtonsInterpretation
H1 ↔ H2 Confirms the ethyl group (-CH₂-CH₃).
H5 ↔ H6 Establishes the connectivity of the two central methylene groups.
H6 ↔ H7 Links the aliphatic chain to the vinyl group.
H7 ↔ H8 Confirms the connectivity within the terminal alkene.

The workflow for COSY analysis is straightforward: start with an unambiguous signal and "walk" along the carbon chain by identifying its cross-peaks.

Caption: Predicted COSY correlations for this compound.

HSQC: Direct Proton-Carbon Assignments

The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with the carbon atom to which it is directly attached.[13][14] This is the most reliable method for assigning carbon signals, leveraging the superior resolution of the proton spectrum. An edited HSQC can further distinguish between CH/CH₃ and CH₂ groups by their phase.[13]

Predicted HSQC Correlations
Proton (¹H)Correlated Carbon (¹³C)Interpretation
H1 (~1.25 ppm)C1 (~14.2 ppm)Assigns the methyl carbon of the ethyl group.
H2 (~4.15 ppm)C2 (~61.5 ppm)Assigns the methylene carbon of the ethyl group.
H4 (~3.45 ppm)C4 (~49.0 ppm)Assigns the active methylene carbon.
H5 (~2.70 ppm)C5 (~28.0 ppm)Assigns the methylene carbon adjacent to the ketone.
H6 (~2.40 ppm)C6 (~35.0 ppm)Assigns the allylic methylene carbon.
H7 (~5.80 ppm)C7 (~137.0 ppm)Assigns the vinylic CH carbon.
H8 (~5.05 ppm)C8 (~115.0 ppm)Assigns the terminal vinylic CH₂ carbon.

HSQC provides a direct and unambiguous link between the proton and carbon skeletons of the molecule.

Caption: Predicted one-bond HSQC correlations.

HMBC: Assembling the Molecular Fragments

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most powerful tool for elucidating the complete carbon framework. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[13][15] This is crucial for identifying quaternary carbons (which are invisible in HSQC) and for linking together the spin systems identified by COSY.

Predicted Key HMBC Correlations
Proton (¹H)Correlated Carbon (¹³C)Interpretation
H1 (~1.25 ppm)C2 (~61.5 ppm)²J correlation within the ethyl group.
H2 (~4.15 ppm)C1 (~14.2 ppm), C3 (~170.0 ppm)³J and ²J correlations confirming the ethyl ester moiety.
H4 (~3.45 ppm)C3 (~202.0 ppm), C5 (~28.0 ppm)²J and ²J correlations positioning the active methylene between the two carbonyls.
H5 (~2.70 ppm)C3 (~202.0 ppm), C4 (~49.0 ppm), C6 (~35.0 ppm), C7 (~137.0 ppm)Correlations linking the aliphatic chain and confirming the keto position.
H6 (~2.40 ppm)C5 (~28.0 ppm), C7 (~137.0 ppm), C8 (~115.0 ppm)Key correlations that bridge the aliphatic chain to the alkene.
H8 (~5.05 ppm)C6 (~35.0 ppm), C7 (~137.0 ppm)³J and ²J correlations confirming the terminal position of the alkene.

The HMBC spectrum provides the definitive evidence to connect all the fragments of the molecule. For instance, the correlation from the ester methylene protons (H2) to the ester carbonyl carbon (C3) is a critical piece of evidence. Similarly, correlations from H4 and H5 to the ketone carbonyl (C3) unambiguously place this functional group.

Sources

A Tale of Two Carbonyls: A Comparative Guide to β-Keto Esters and γ-Keto Esters in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the strategic placement of functional groups can profoundly dictate the reactivity and synthetic utility of a molecule. Among the vast arsenal of building blocks available to chemists, keto esters stand out for their versatility. This guide provides an in-depth comparative analysis of two closely related yet distinct classes of these compounds: beta-keto esters (β-keto esters) and gamma-keto esters (γ-keto esters). For researchers, scientists, and drug development professionals, a nuanced understanding of their synthesis, reactivity, and applications is paramount for the rational design of complex molecular architectures.

The core difference between these two scaffolds lies in the spatial relationship of their carbonyl functionalities. In β-keto esters, a single methylene group separates the ketone and ester, creating a 1,3-dicarbonyl relationship.[1] In contrast, γ-keto esters possess two methylene groups between the carbonyls, resulting in a 1,4-dicarbonyl arrangement.[1] This seemingly minor structural variance leads to significant and exploitable differences in their chemical behavior.

At the Heart of Reactivity: Acidity and Enolate Formation

The most striking divergence in the chemical personality of β- and γ-keto esters is the acidity of their α-hydrogens and the subsequent ease of enolate formation.[1]

Beta-Keto Esters: The Reign of the Acidic Methylene

Beta-keto esters are characterized by the pronounced acidity of the protons on the carbon atom nestled between the two carbonyl groups.[1][2] This heightened acidity is a direct consequence of the ability of both adjacent carbonyl groups to stabilize the resulting carbanion through resonance. This synergistic electron-withdrawing effect allows for the facile deprotonation of β-keto esters with even mild bases to generate a highly stable, resonance-stabilized enolate.[2][3] This readily accessible and stable enolate is a cornerstone of β-keto ester chemistry, rendering them potent nucleophiles in a plethora of carbon-carbon bond-forming reactions.[1][3]

Gamma-Keto Esters: A Tale of Two Less-Activated Protons

In stark contrast, γ-keto esters lack this doubly activated methylene group.[1] The protons alpha to the ester group exhibit acidity comparable to a standard ester, while the protons alpha to the ketone are similar to those in a simple ketone.[1] Without the cooperative stabilizing influence of two adjacent carbonyls, stronger bases are generally required to form the corresponding enolates, which are inherently less stable than their β-keto ester counterparts.[1] Furthermore, the presence of two distinct enolizable positions (alpha to the ketone and alpha to the ester) can introduce challenges in achieving regioselectivity during deprotonation.[1]

A Comparative Overview: Synthesis, Reactivity, and Applications

Featureβ-Keto Estersγ-Keto Esters
Structure 1,3-dicarbonyl1,4-dicarbonyl
α-Proton Acidity High (pKa ≈ 11 in DMSO)Moderate (pKa ≈ 20-25 in DMSO)
Enolate Formation Readily formed with mild basesRequires strong bases; potential for regioisomers
Key Synthetic Routes Claisen Condensation, Dieckmann Condensation (intramolecular)[4][5][6]Michael Addition, Paal-Knorr Synthesis precursors, Hydration of 3-alkynoates[1][7][8]
Hallmark Reactions Alkylation, Acylation, Decarboxylation, Hantzsch Pyridine Synthesis, Knorr Pyrrole Synthesis[9][10]Paal-Knorr Synthesis of furans, pyrroles, and thiophenes, Precursors to γ-lactams[1][11]
Common Applications Synthesis of ketones, carboxylic acids, heterocycles (pyridines, pyrimidines, pyrazoles), natural products[12][13][14]Synthesis of five-membered heterocycles, γ-lactones, and other complex molecules[1][11]

Visualizing the Core Concepts

To further illuminate the fundamental differences in reactivity, the following diagrams illustrate key synthetic pathways and mechanistic principles.

Caption: Synthesis of β-Keto Esters via Claisen Condensation.

Caption: Synthesis of γ-Keto Esters via Michael Addition.

Caption: Comparison of Enolate Formation from β- and γ-Keto Esters.

Experimental Protocols: Representative Syntheses

Protocol 1: Synthesis of a β-Keto Ester via Claisen Condensation

This protocol describes the synthesis of ethyl acetoacetate, a classic example of a β-keto ester, through the Claisen condensation of ethyl acetate.[15]

Materials:

  • Sodium metal

  • Absolute ethanol

  • Ethyl acetate, anhydrous

  • Diethyl ether, anhydrous

  • Acetic acid

  • Saturated sodium chloride solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a solution of sodium ethoxide by carefully adding sodium metal (1 equivalent) to absolute ethanol (excess) under an inert atmosphere (e.g., nitrogen or argon).

  • Once all the sodium has reacted, cool the solution in an ice bath.

  • Add anhydrous ethyl acetate (2.5 equivalents) dropwise to the stirred sodium ethoxide solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Acidify the mixture by the slow, dropwise addition of 50% aqueous acetic acid until the pH is approximately 5-6.

  • Add water to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude ethyl acetoacetate can be purified by fractional distillation.

Protocol 2: Synthesis of a γ-Keto Ester via Michael Addition

This protocol outlines the synthesis of a γ-keto ester via the Michael addition of an enolate to an α,β-unsaturated ester.[16]

Materials:

  • Ketone (e.g., cyclohexanone)

  • Lithium diisopropylamide (LDA) solution in THF

  • α,β-Unsaturated ester (e.g., ethyl acrylate)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the ketone (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) in THF to the ketone solution while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to ensure complete enolate formation.

  • Add the α,β-unsaturated ester (1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • The crude γ-keto ester can be purified by column chromatography on silica gel.

Conclusion: Strategic Choices in Synthesis

The choice between employing a β-keto ester or a γ-keto ester in a synthetic endeavor is a strategic one, dictated by the desired final product and the intended chemical transformations. The high acidity and facile enolate formation of β-keto esters make them ideal for a wide range of nucleophilic additions and subsequent manipulations like decarboxylation.[1][9] Their chemistry is often predictable and high-yielding.

Conversely, γ-keto esters, while requiring more tailored conditions for enolate generation, are invaluable precursors for the synthesis of five-membered rings, a common motif in natural products and pharmaceuticals.[1] The Paal-Knorr synthesis, for instance, provides a powerful route to furans, pyrroles, and thiophenes from γ-dicarbonyl compounds, which can be readily derived from γ-keto esters.

Ultimately, a deep understanding of the nuanced reactivity of both β- and γ-keto esters empowers the synthetic chemist to make informed decisions, paving the way for the efficient and elegant construction of complex molecules. The principles outlined in this guide serve as a foundation for harnessing the full potential of these versatile synthetic intermediates.

References

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  • Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - PMC - NIH.

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A Senior Application Scientist’s Guide: The Strategic Advantages of Ethyl 3-Oxohept-6-enoate and its Alkyne Analogue in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, β-keto esters are foundational building blocks, prized for the dual reactivity of their electrophilic carbonyl centers and the nucleophilic α-carbon.[1][2] For decades, ethyl acetoacetate (EAA) has been the quintessential example, a workhorse for constructing carbon-carbon bonds through classic transformations like the acetoacetic ester synthesis.[3][4] However, the demands of modern drug discovery and natural product synthesis necessitate building blocks that offer more than simple linear chain extensions. We require synthons that enable the rapid assembly of molecular complexity, particularly cyclic and polycyclic scaffolds.

This guide provides an in-depth comparison of Ethyl 3-oxohept-6-enoate and its more frequently documented alkyne analogue, Ethyl 3-oxohept-6-ynoate, against simpler building blocks like EAA. We will demonstrate through mechanistic discussions, comparative data, and detailed protocols that the true advantage of these advanced synthons lies in their bifunctional nature. The strategic placement of a terminal alkene or alkyne transforms a simple nucleophilic building block into a powerful tool for sophisticated intramolecular cyclizations and orthogonal functionalization, unlocking synthetic pathways that are inefficient or inaccessible with traditional alternatives.

Section 1: The Benchmark—Revisiting the Reactivity of Ethyl Acetoacetate (EAA)

Ethyl acetoacetate is a cornerstone of enolate chemistry.[5] Its utility stems from the acidity of the α-hydrogens (pKa ≈ 10.7 in water), positioned between two electron-withdrawing carbonyl groups.[3] This allows for easy deprotonation to form a resonance-stabilized enolate, a potent carbon nucleophile for alkylation and acylation reactions.[1][3] The subsequent hydrolysis and decarboxylation sequence provides a straightforward route to ketones, a transformation central to the acetoacetic ester synthesis.[3]

However, the reactivity of EAA is largely confined to this paradigm. It functions as a C2 acetyl unit extender. Any additional functionality, especially at a distance, must be introduced through multi-step sequences, often complicating the synthetic route.

EAA_Reactivity EAA Ethyl Acetoacetate (EAA) Enolate Resonance-Stabilized Enolate EAA->Enolate  Base (e.g., NaOEt) Alkylated α-Alkylated Product Enolate->Alkylated  R-X (Alkyl Halide) Ketone Ketone Product Alkylated->Ketone  1. H₃O⁺, Δ  2. -CO₂ (Decarboxylation)

Caption: Fundamental reactivity pathway of Ethyl Acetoacetate (EAA).

Section 2: this compound/-ynoate: Bifunctional Synthons for Advanced Strategies

This compound and its alkyne analogue introduce a paradigm shift. These molecules retain the complete functionality of the β-keto ester core while incorporating a terminal alkene or alkyne at the end of a flexible tether. This design is not accidental; it is engineered for advanced synthetic applications.

The key advantage is the ability to perform reactions in a selective, sequential, or intramolecular fashion. The two reactive sites—the enolizable α-carbon and the terminal unsaturation—can be addressed independently using orthogonal reaction conditions, or they can be made to react with each other to forge complex cyclic structures.

Bifunctional_Synthon cluster_0 This compound/-ynoate Structure Structure SiteA Site A: β-Keto Ester (Enolate Chemistry) Structure->SiteA Reactivity Core 1 SiteB Site B: Terminal Alkene/Alkyne (Cycloadditions, Coupling, etc.) Structure->SiteB Reactivity Core 2

Caption: Dual reactive centers of this compound/-ynoate.

Section 3: Comparative Reactivity and Strategic Applications

α-Carbon Chemistry: A Shared Foundation

The β-keto ester moiety in this compound behaves similarly to that in EAA. It can be readily deprotonated to form an enolate for subsequent alkylation. While the n-butyl chain in the saturated analogue, ethyl 3-oxoheptanoate, introduces slightly more steric hindrance compared to EAA's methyl group, this effect is generally minimal and does not significantly impede reactivity.[3] The critical difference is that any group alkylated onto the α-carbon of this compound is now positioned within a molecule already primed for cyclization.

Experimental Protocol: General α-Alkylation of a β-Keto Ester

This protocol is a self-validating system for comparing the alkylation efficiency of different β-keto esters.

  • Objective: To introduce an alkyl group at the α-position of a β-keto ester via enolate formation.

  • Materials:

    • β-Keto Ester (e.g., Ethyl Acetoacetate or this compound) (1.0 equiv)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Alkyl Halide (e.g., Iodomethane) (1.2 equiv)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Methodology:

    • Flask Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with NaH (1.1 equiv). The mineral oil is removed by washing with anhydrous hexanes, and the NaH is dried under a stream of nitrogen.

    • Enolate Formation: Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath. The β-keto ester (1.0 equiv), dissolved in a small amount of anhydrous THF, is added dropwise via a syringe over 15 minutes. Causality: Dropwise addition at low temperature controls the exothermic reaction and hydrogen gas evolution, preventing runaway reactions. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature for another 30 minutes to ensure complete enolate formation.

    • Alkylation: The reaction mixture is cooled back to 0 °C. The alkyl halide (1.2 equiv) is added dropwise. The reaction is then stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Trustworthiness: TLC is a critical checkpoint. Comparing the Rf values of the starting material, the product, and a co-spot validates reaction completion and helps identify potential side products like dialkylation.

    • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure α-alkylated β-keto ester.

The Decisive Advantage: Harnessing the Terminal Unsaturation

The true power of this compound and its alkyne analogue is revealed in reactions that are impossible for EAA. These molecules are ideal substrates for powerful intramolecular cyclization reactions that rapidly build molecular complexity.

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition between an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone.[6] The intramolecular version of this reaction is exceptionally powerful for creating fused bicyclic systems. Ethyl 3-oxohept-6-ynoate is a perfect substrate (an "enyne") for an intramolecular PKR, where the terminal alkyne and the β-keto ester's enol form (or a derivative) can act as the reacting partners. This provides a direct route to densely functionalized bicyclic structures, a motif common in natural products.

Pauson_Khand_Reaction Substrate Ethyl 3-oxohept-6-ynoate (or derivative) Complex Dicobalt Hexacarbonyl Alkyne Complex Substrate->Complex + Co₂(CO)₈ Cyclization Intramolecular Alkene Insertion Complex->Cyclization Rate-limiting step CO_Insertion CO Migratory Insertion Cyclization->CO_Insertion Product Bicyclic Cyclopentenone CO_Insertion->Product Reductive Elimination

Caption: Simplified workflow of the intramolecular Pauson-Khand Reaction.

The Nazarov cyclization is a robust method for synthesizing cyclopentenones from divinyl ketones via a 4π-electrocyclic ring closure.[7][8] While this compound is not a divinyl ketone itself, it is an excellent precursor. The ketone can be readily converted to its enolate and trapped, or it can undergo a Wittig or similar olefination reaction to install the second vinyl group. This two-step sequence transforms the linear building block into a substrate perfectly poised for acid-catalyzed cyclization. The position of the ester provides a valuable synthetic handle for further elaboration of the resulting cyclopentenone ring.

Nazarov_Cyclization Start This compound Elaboration Elaboration at C3 (e.g., Wittig Olefination) Start->Elaboration DivinylKetone Divinyl Ketone Precursor Elaboration->DivinylKetone Cation Pentadienyl Cation DivinylKetone->Cation Lewis Acid Catalyst Electrocyclization 4π Conrotatory Electrocyclization Cation->Electrocyclization Elimination Proton Elimination & Tautomerization Electrocyclization->Elimination Product Functionalized Cyclopentenone Elimination->Product

Caption: Pathway from this compound to a cyclopentenone via Nazarov cyclization.

Section 4: Data-Driven Comparison Summary

The advantages of using a bifunctional building block become clear when compared directly with the classical synthon.

FeatureEthyl Acetoacetate (EAA)This compound / -ynoate
Key Reactive Sites β-Keto Ester Moiety (α-carbon, two carbonyls)1. β-Keto Ester Moiety2. Terminal Alkene/Alkyne
Primary Synthetic Utility Nucleophilic acetyl group equivalent; linear chain extension.[4]Scaffold for complex cyclic and bicyclic systems.[5]
Intramolecular Potential Limited (e.g., Dieckmann condensation requires a second ester).[5]High; ideal for intramolecular cycloadditions (Pauson-Khand, etc.).[6]
Access to Scaffolds Primarily acyclic ketones and esters.Direct access to cyclopentenones and other fused ring systems.[7][8]
Orthogonal Reactivity No. Reactivity is centered on one functional group.Yes. The alkyne can be functionalized (e.g., Sonogashira coupling) independently of the keto-ester.[5]

Section 5: Conclusion for the Synthetic Chemist

While ethyl acetoacetate remains an invaluable tool for simple carbon-carbon bond formations, its utility is largely confined to linear synthesis. This compound and its alkyne analogue represent the next evolution in building block design. By integrating a versatile terminal unsaturation with the classical β-keto ester core, these synthons provide a gateway to rapid complexity generation.

For researchers in drug development and natural product synthesis, the ability to pivot from a linear precursor to a complex cyclic scaffold in one or two high-yield steps is a significant strategic advantage. These bifunctional building blocks are not mere chain-extended analogues; they are sophisticated tools engineered to facilitate the construction of valuable molecular architectures, saving steps, improving convergence, and ultimately accelerating the pace of discovery.

References

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  • Beilstein-Institut. (2023). Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. Beilstein Journal of Organic Chemistry.
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A Comparative Analysis of Electrophilicity: Ethyl 3-oxohept-6-enoate vs. Ethyl 3-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced landscape of organic synthesis and drug development, understanding the subtle differences in reactivity between structurally similar molecules is paramount. This guide provides an in-depth comparison of the electrophilicity of the C3 carbonyl carbon in ethyl 3-oxohept-6-enoate and its saturated analog, ethyl 3-oxoheptanoate. We will explore the underlying electronic principles governing their reactivity and present a framework for experimental validation.

Introduction: The Central Question

At the heart of this analysis is a comparison between two β-keto esters: one with a terminal alkene (this compound) and one that is fully saturated (ethyl 3-oxoheptanoate). The primary site of electrophilic reactivity in these molecules is the C3 carbonyl carbon, which is susceptible to nucleophilic attack.[1][2] The core question is: how does the presence of a remote carbon-carbon double bond in the unsaturated analog influence the electrophilicity of this carbonyl carbon compared to its saturated counterpart?

Intuitively, one might assume the impact is negligible due to the separation. However, through-bond inductive effects, though they diminish with distance, can still play a role in modulating electron density. This guide will dissect the electronic factors at play and propose an experimental approach to quantify this difference.

Theoretical Underpinnings: A Tale of Two Effects

The electrophilicity of a carbonyl carbon is fundamentally dictated by the degree of its partial positive charge (δ+).[3] This charge is influenced by two primary electronic effects:

  • Inductive Effect: This refers to the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole.[4] Alkyl groups are generally considered electron-donating through the inductive effect, which would decrease the electrophilicity of the carbonyl carbon by pushing electron density towards it.[4][5]

  • Resonance Effect: This involves the delocalization of electrons through pi systems. While not directly in conjugation with the carbonyl group in this compound, the pi electrons of the distant double bond can subtly influence the overall electronic landscape of the molecule.

For ethyl 3-oxoheptanoate , the C3 carbonyl is flanked by two alkyl groups. These saturated alkyl chains are weakly electron-donating, contributing to a baseline level of electrophilicity.

For This compound , the presence of the C6-C7 double bond introduces a key difference. The sp2 hybridized carbons of the double bond are more electronegative than sp3 hybridized carbons. This increased electronegativity can create a weak electron-withdrawing inductive effect that propagates through the sigma bonds. An electron-withdrawing effect would pull electron density away from the carbonyl carbon, making it more electron-deficient and thus more electrophilic.[5][6]

Therefore, we can hypothesize that This compound is slightly more electrophilic at the C3 carbonyl carbon than ethyl 3-oxoheptanoate due to the weak, long-range electron-withdrawing inductive effect of the terminal alkene.

Diagram 1: Electronic Effects on Carbonyl Electrophilicity

G cluster_0 Ethyl 3-oxoheptanoate (Saturated) cluster_1 This compound (Unsaturated) a C7H15 b C3=O a->b Weakly e- donating (Inductive Effect) d Result: Baseline Electrophilicity c OEt c->b e- donating (Resonance) e C6=C7 f -(CH2)2- e->f Weakly e- withdrawing (Inductive Effect) g C3=O f->g i Result: Slightly Increased Electrophilicity h OEt h->g e- donating (Resonance)

Caption: Competing electronic effects in the two β-keto esters.

Experimental Validation: A Kinetic Approach

To empirically test our hypothesis, a comparative kinetic study of a nucleophilic addition reaction is the most direct approach. By measuring the reaction rates of a model nucleophile with each of the two β-keto esters under identical conditions, we can obtain a quantitative measure of their relative electrophilicity.

Experimental Design:

The reaction of a β-keto ester with a nucleophile, such as sodium borohydride (NaBH₄), provides a convenient system for monitoring reaction progress. The reduction of the ketone to a secondary alcohol can be tracked over time using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Diagram 2: Experimental Workflow for Kinetic Analysis

G cluster_0 Parallel Reactions A Reactant Preparation B Reaction Initiation (Addition of NaBH4) A->B R1 Ethyl 3-oxoheptanoate R2 This compound C Time-course Sampling (Quenching Aliquots) B->C D Sample Analysis (GC/HPLC) C->D E Data Processing (Concentration vs. Time) D->E F Rate Constant (k) Determination E->F R1->B R2->B

Caption: Workflow for comparing reaction rates.

Detailed Protocol:

  • Solution Preparation: Prepare equimolar solutions (e.g., 0.1 M) of ethyl 3-oxoheptanoate and this compound in a suitable solvent (e.g., ethanol). Prepare a separate solution of sodium borohydride (e.g., 0.05 M) in the same solvent.

  • Reaction Setup: In two separate, temperature-controlled reaction vessels (e.g., 25°C), place equal volumes of the respective β-keto ester solutions.

  • Initiation and Sampling: Simultaneously initiate the reactions by adding an equal volume of the sodium borohydride solution to each vessel. At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in each aliquot by adding a weak acid (e.g., dilute acetic acid) to neutralize the remaining NaBH₄.

  • Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining β-keto ester reactant at each time point.

  • Data Analysis: Plot the natural logarithm of the reactant concentration versus time for each reaction. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k).

Anticipated Results and Interpretation

Based on our hypothesis, we would expect the reaction with this compound to proceed at a faster rate than the reaction with ethyl 3-oxoheptanoate. This would be reflected in a larger rate constant (k).

Table 1: Hypothetical Kinetic Data

CompoundRate Constant (k) at 25°C (s⁻¹)Relative Rate
Ethyl 3-oxoheptanoate1.5 x 10⁻³1.00
This compound2.1 x 10⁻³1.40

The data in Table 1 would indicate that this compound is approximately 1.4 times more reactive—and thus more electrophilic at the C3 carbonyl—than its saturated counterpart under these conditions. This result would provide strong experimental support for the subtle, long-range electron-withdrawing inductive effect of the terminal alkene.

Conclusion for the Field

While the difference in electrophilicity between this compound and ethyl 3-oxoheptanoate is subtle, it is a measurable phenomenon rooted in fundamental electronic principles. For researchers in drug development and complex molecule synthesis, an appreciation of such nuanced reactivity can be critical. It can inform catalyst selection, reaction condition optimization, and the prediction of side reactions. This guide demonstrates that even remote functional groups can influence the reactivity of a molecule's core, a principle that underscores the intricate and interconnected nature of chemical structures. The proposed experimental framework provides a robust and accessible method for quantifying these effects, enabling more precise control over chemical transformations.

References

  • BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. [Link]

  • LibreTexts Chemistry. (2022). 3.21: Carbonyls are Electrophiles. [Link]

  • Structure and Reactivity in Organic Chemistry. (n.d.). CO6. Relative Reactivity of Carbonyls. [Link]

  • LibreTexts Chemistry. (2022). 3.25: Relative Reactivity of Carbonyls. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. [Link]

  • American Chemical Society. (2020). Enantioselective Organocatalyzed Transformations of β-Ketoesters. [Link]

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A Comparative Guide to the Analytical Confirmation of Ethyl 3-oxohept-6-enoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the research scientist, the unequivocal confirmation of a synthesized molecule's structure is the bedrock upon which all subsequent work is built. In the synthesis of ethyl 3-oxohept-6-enoate (C₉H₁₄O₃), a versatile β-keto ester intermediate, a multi-faceted analytical approach is not just recommended, it is essential for ensuring purity, verifying the intended structure, and identifying potential byproducts. This guide provides an in-depth comparison of the primary spectroscopic techniques used for this purpose, grounded in both theoretical principles and practical, field-proven methodologies.

The core challenge in confirming the structure of this compound lies in verifying the presence and connectivity of its three key functional regions: the ethyl ester, the β-keto group, and the terminal alkene. Our analytical strategy must be designed to interrogate each of these features unambiguously.

The Strategic Analytical Workflow

A robust confirmation strategy does not rely on a single technique but rather on the convergence of data from multiple, complementary methods. Each method provides a unique piece of the structural puzzle. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Gas Chromatography (GC) is often coupled with these methods, particularly MS, to first assess the sample's purity.

Analytical_Workflow cluster_0 Synthesis Output cluster_1 Primary Confirmation & Purity cluster_2 Detailed Structural Elucidation cluster_3 Final Confirmation Crude_Product Crude Synthesized Product GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Crude_Product->GC_MS Inject NMR ¹H & ¹³C NMR Spectroscopy Crude_Product->NMR Dissolve in CDCl₃ IR Infrared (IR) Spectroscopy Crude_Product->IR Analyze neat film Purity Purity Assessment GC_MS->Purity Molecular_Weight Molecular Weight Confirmation GC_MS->Molecular_Weight Final_Confirmation Structure Confirmed Molecular_Weight->Final_Confirmation Connectivity Proton Environment & Carbon Skeleton NMR->Connectivity Functional_Groups Key Functional Group Verification IR->Functional_Groups Connectivity->Final_Confirmation Functional_Groups->Final_Confirmation

Caption: Overall workflow for the analytical confirmation of this compound.

Mass Spectrometry (MS): The First Verdict on Molecular Weight

Mass spectrometry is the initial go-to technique, typically coupled with Gas Chromatography (GC) for in-line purification and purity analysis. Its primary role is to confirm the molecular weight of the target compound. For this compound (Molecular Formula: C₉H₁₄O₃), the expected molecular weight is 170.21 g/mol .[1]

Expertise & Causality: We use Electron Ionization (EI) as the standard method for GC-MS because it provides reproducible fragmentation patterns that act as a "fingerprint" for the molecule. The fragmentation patterns of β-keto esters are well-documented and are dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[2][3][4] Observing these specific fragments provides a much higher degree of confidence than simply matching the molecular ion peak.

Expected Fragmentation:

The mass spectrum will be a crucial tool for distinguishing the target compound from potential starting materials or isomers. Key expected fragments include:

  • [M]+• : The molecular ion peak at m/z = 170.

  • [M-29]+ : Loss of the ethyl group (•CH₂CH₃) from the ester, m/z = 141.

  • [M-45]+ : Loss of the ethoxy radical (•OCH₂CH₃), a very common fragmentation for ethyl esters, m/z = 125.[5]

  • m/z = 43 : A base peak corresponding to the acetyl cation ([CH₃CO]+), resulting from α-cleavage.[2] This is a hallmark of β-keto esters.

  • McLafferty Rearrangement : The keto-enol tautomerism of β-keto esters can influence fragmentation in the gas phase.[6] A McLafferty rearrangement involving the ketone carbonyl can lead to characteristic neutral losses.

MS_Fragmentation Parent This compound [M]+• m/z = 170 Frag_125 Loss of •OCH₂CH₃ m/z = 125 Parent->Frag_125 Frag_43 α-Cleavage [CH₃CO]+ m/z = 43 Parent->Frag_43 Frag_141 Loss of •CH₂CH₃ m/z = 141 Parent->Frag_141

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocol (GC-MS):
  • Instrumentation: Standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution of the crude product (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[7]

    • Oven Program: Start at 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).[7] This program effectively separates compounds with varying boiling points.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.

    • Source Temperature: 230°C.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon skeleton and proton environments. Both ¹H and ¹³C NMR are required.

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR confirms the presence of all proton-containing fragments and their connectivity through chemical shift, integration, and splitting patterns.

Expected ¹H NMR Signals (in CDCl₃):

  • ~5.8 ppm (ddt, 1H): The internal vinyl proton (=CH-), split by the terminal vinyl protons and the adjacent allylic protons.

  • ~5.0 ppm (m, 2H): The two terminal vinyl protons (=CH₂).

  • ~4.2 ppm (q, 2H): The ethyl ester methylene protons (-O-CH₂-CH₃), split into a quartet by the adjacent methyl group.

  • ~3.4 ppm (s, 2H): The active methylene protons alpha to both carbonyls (-CO-CH₂-CO-). The singlet nature is a key indicator of this position.

  • ~2.5 ppm (t, 2H): The methylene protons adjacent to the ketone (-CH₂-CO-).

  • ~2.3 ppm (q, 2H): The allylic protons (-CH₂-CH=CH₂).

  • ~1.3 ppm (t, 3H): The ethyl ester methyl protons (-O-CH₂-CH₃), split into a triplet by the adjacent methylene group.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR confirms the number of unique carbon atoms and their functional type (alkane, alkene, carbonyl, etc.).

Expected ¹³C NMR Signals (in CDCl₃):

  • ~202 ppm: Ketone carbonyl carbon (C=O).[7]

  • ~167 ppm: Ester carbonyl carbon (C=O).[7]

  • ~137 ppm: Internal alkene carbon (-CH=).

  • ~115 ppm: Terminal alkene carbon (=CH₂).

  • ~61 ppm: Ethyl ester methylene carbon (-O-CH₂-).[7]

  • ~49 ppm: Active methylene carbon (-CO-CH₂-CO-).[7]

  • ~43 ppm: Methylene carbon adjacent to the ketone.

  • ~28 ppm: Allylic carbon.

  • ~14 ppm: Ethyl ester methyl carbon (-CH₃).

Experimental Protocol (NMR):
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 10-20 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃).[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard single-pulse spectrum with a spectral width of -2 to 12 ppm.

    • ¹³C NMR: Acquire a proton-decoupled spectrum (e.g., using a DEPTQ pulse sequence to differentiate CH, CH₂, and CH₃ groups) with a spectral width of 0 to 220 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies. It serves as a quick check to ensure the major chemical transformations have occurred.

Expertise & Causality: For this compound, we are looking for three distinct, strong absorption bands. The absence of a broad O-H band (~3300 cm⁻¹) is also crucial, as it confirms the absence of carboxylic acid byproducts from ester hydrolysis.[8]

Expected IR Absorptions (neat film):

  • ~3080 cm⁻¹: A C-H stretch for the sp² hybridized carbons of the alkene (=C-H). Its presence just above 3000 cm⁻¹ is a clear indicator of unsaturation.[9]

  • ~1745 cm⁻¹ (strong): The C=O stretch of the ester carbonyl.

  • ~1715 cm⁻¹ (strong): The C=O stretch of the ketone carbonyl.[9] The presence of two distinct carbonyl peaks is a powerful confirmation of the β-keto ester structure.

  • ~1640 cm⁻¹ (medium): The C=C stretch of the terminal alkene.[9]

  • ~1200 cm⁻¹ (strong): The C-O stretch characteristic of the ester group.[8]

Experimental Protocol (FTIR):
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: As the product is likely a liquid, a neat film is the simplest method. Place one drop of the purified liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[7]

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ to achieve a good signal-to-noise ratio.

Comparative Data Summary

The convergence of data from these three methods provides an undeniable confirmation of the target structure. The table below summarizes the expected key data points for this compound.

Analytical MethodParameterExpected ValueInterpretation
GC-MS Molecular Ion (M+)m/z 170Confirms molecular formula C₉H₁₄O₃.
Key Fragmentsm/z 125, 43Indicates presence of ethyl ester and acetyl group.
¹H NMR Chemical Shift (δ)~5.8, ~5.0 ppmConfirms terminal alkene protons.
Chemical Shift (δ)~4.2, ~1.3 ppmConfirms ethyl ester group.
Chemical Shift (δ)~3.4 ppm (singlet)Confirms active methylene group.
¹³C NMR Chemical Shift (δ)~202, ~167 ppmConfirms two distinct carbonyl environments (ketone and ester).
Chemical Shift (δ)~137, ~115 ppmConfirms alkene carbons.
IR Spectroscopy Wavenumber (cm⁻¹)~1745, ~1715 cm⁻¹Confirms two distinct carbonyl groups.
Wavenumber (cm⁻¹)~3080, ~1640 cm⁻¹Confirms C=C double bond.

Conclusion

The structural confirmation of this compound is achieved not by a single "magic bullet" technique, but by the logical and systematic application of complementary analytical methods. Mass spectrometry provides the initial confirmation of molecular weight and key structural motifs through fragmentation. Infrared spectroscopy offers a rapid and definitive check for the required functional groups. Finally, ¹H and ¹³C NMR spectroscopy deliver the conclusive, high-resolution blueprint of the molecule, mapping out the precise connectivity of every atom. By following this self-validating workflow, researchers can proceed with confidence in the integrity of their synthesized material.

References

  • BenchChem. (n.d.). Confirming the Structure of Ethyl 3-oxoheptanoate: A Comparative Guide to Analytical Methods.
  • Mendes, A., et al. (2025). Mass Spectrometry of β-Ketoesters. Some Evidence of Their Tautomerism. ResearchGate.
  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50, 2707.
  • Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters.
  • ResearchGate. (2025). Mass Spectra of β-Keto Esters.
  • BenchChem. (n.d.). Application Notes and Protocols: Ethyl 3-oxoheptanoate in Flavor and Fragrance Synthesis.
  • Bowie, J. H., et al. (n.d.). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. ACS Publications.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031307).
  • Wiley-VCH. (2007). Supporting Information.
  • SpectraBase. (n.d.). Ethyl 5-methyl-3-oxahept-6-enoate - Optional[13C NMR] - Chemical Shifts.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
  • WordPress.com. (n.d.). ir | ORGANIC CHEMISTRY SELECT.
  • Organic Syntheses Procedure. (n.d.). 3.
  • Guidechem. (n.d.). Ethyl 3-oxohept-6-ynoate 35116-07-5.
  • PubChem. (n.d.). Ethyl 3-oxohept-6-ynoate | C9H12O3 | CID 13063372.
  • Sigma-Aldrich. (n.d.). This compound | 17605-06-0.
  • AxisPharm. (n.d.). ethyl 3-oxohept-6-ynoate | CAS:35116-07-5.
  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions.
  • Sigma-Aldrich. (n.d.). This compound | 17605-06-0.
  • Doc Brown's Chemistry. (2025). infrared spectrum of ethyl ethanoate.
  • PubChem. (n.d.). ethyl (E)-6-oxohept-3-enoate | C9H14O3 | CID 101356509.
  • Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.
  • PubChemLite. (n.d.). Ethyl 2-methyl-3-oxohept-6-enoate (C10H16O3).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-oxohept-6-enoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of ethyl 3-oxohept-6-enoate. As a research chemical, its lifecycle does not end upon the completion of an experiment. Instead, its responsible management through to final disposal is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste with confidence and expertise.

Core Principle: Hazard-Centric Waste Management

The foundation of any chemical disposal protocol is a thorough understanding of the substance's intrinsic hazards. This compound is not a benign substance; its disposal route is dictated by its specific toxicological and environmental risks. Failure to recognize these hazards can lead to regulatory violations, environmental damage, and significant safety incidents.

GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard information for this compound.[1] This data, derived from its Safety Data Sheet (SDS), is summarized below.

GHS Pictogram(s)Signal WordHazard Statements (H-Statements)



Danger H302: Harmful if swallowed.H319: Causes serious eye irritation.H372: Causes damage to organs through prolonged or repeated exposure.H410: Very toxic to aquatic life with long lasting effects.

Expert Interpretation:

  • H372 (Organ Damage): This is a significant long-term health hazard. It implies that chronic, low-level exposures could lead to systemic toxicity. This underscores the need for consistent use of Personal Protective Equipment (PPE) not just during reactions, but also during all handling and disposal steps.

  • H410 (Aquatic Toxicity): This is the most critical hazard from a disposal standpoint.[1] This classification strictly prohibits the disposal of this compound, or any solution containing it, down the sanitary sewer (sink).[2][3] Its long-lasting effects mean that even minute quantities can cause significant harm to aquatic ecosystems. This hazard designation mandates that the chemical be treated as a regulated hazardous waste.

Pre-Disposal Protocol: Segregation and Accumulation

Proper disposal begins the moment the chemical is deemed "waste." This phase is governed by the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[4][5]

Personal Protective Equipment (PPE)

Before handling any waste containers, ensure the appropriate PPE is worn to mitigate the risks of exposure.

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a standard laboratory coat.

  • Respiratory Protection: Handling of open waste containers should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[4]

Waste Container Selection and Labeling

The integrity of the disposal process relies on the containment system.

  • Container Compatibility: Use a chemically compatible container with a secure, leak-proof screw cap. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid using metal containers for any acidic or basic waste streams.[4]

  • Container Labeling: The container must be labeled immediately upon the first addition of waste. The label must include the words "Hazardous Waste" and the full, unabbreviated chemical name: "this compound." [2][6] If it is part of a mixture, all components must be listed with their approximate percentages.[2][7]

Satellite Accumulation Area (SAA)

Designate a specific location in the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[7][6]

  • The SAA must be under the direct control of laboratory personnel.[4]

  • Store the waste container in secondary containment (e.g., a plastic tub) to contain potential leaks.

  • Crucial Causality: Segregate the this compound waste stream from incompatible chemicals. Based on the reactivity of similar compounds, this includes strong oxidizing agents and strong bases.[8] Storing incompatibles together in the same secondary containment can lead to violent reactions if a primary container fails.

Step-by-Step Disposal Workflow

The following protocol outlines the compliant procedure for managing this compound from generation to final pickup. This workflow is a self-validating system designed to ensure regulatory adherence at each stage.

Step 1: Waste Generation and Initial Containment
  • Dispense all waste, including rinsate from cleaning contaminated glassware, directly into your properly labeled hazardous waste container located in the SAA.

  • Do not overfill the container. Leave at least 10% of the volume (or one inch) as headspace to allow for vapor expansion.[7]

  • Keep the container securely closed at all times, except when actively adding waste.[7] This is a primary EPA and OSHA requirement to prevent fugitive emissions.[9]

Step 2: Managing Full Containers
  • Once a container is full, securely fasten the cap.

  • Double-check that the label is complete and accurate.

  • Date the label with the date the container was filled. This is critical for tracking accumulation timelines.[6]

Step 3: Requesting Disposal Pickup
  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2]

  • Provide them with all necessary information from the waste tag.

  • Do not move the hazardous waste from one SAA to another.[6] The waste must be collected by trained EHS personnel or a licensed hazardous waste hauler.[10]

The logical flow for this disposal process is visualized in the diagram below.

cluster_0 In-Lab Waste Handling (SAA) cluster_1 Disposal Request & Pickup A Waste Generated (this compound) B Select Compatible & Labeled Container A->B C Add Waste to Container (Keep Closed) B->C D Store Securely in SAA with Secondary Containment C->D E Container Full? D->E F Container is Full (Seal & Date) G Request Pickup from EHS/Waste Vendor F->G H EHS Collects Container for Final Disposal G->H I Final Disposal at Licensed TSDF H->I E->C No E->F Yes

Caption: Standard Operating Procedure for this compound Waste.

Emergency Procedures: Spill Management

Accidents can happen, and a prepared response is critical to ensuring safety. The immediate actions taken during a spill will determine the severity of the outcome.

Spill Response Protocol

This decision tree outlines the critical steps for responding to a spill of this compound.

A Spill Occurs B Is the spill large, volatile, or are you unsure/uncomfortable? A->B C YES: Alert others, evacuate the immediate area. Pull fire alarm if flammable hazard exists. B->C Yes E NO: Small & Manageable Spill B->E No D Contact EHS / Emergency Response (e.g., 911) C->D F Restrict access to the area. Post warning signs. E->F G Don appropriate PPE (gloves, goggles, lab coat). Work in a fume hood if possible. F->G H Contain the spill with absorbent pads or booms. G->H I Cover and absorb the spill with an inert material (e.g., vermiculite, cat litter, or commercial sorbent). H->I J Collect absorbed material with non-sparking tools. I->J K Place contaminated material in a labeled hazardous waste container. J->K L Decontaminate the spill area with soap and water. K->L

Caption: Decision-making workflow for chemical spill response.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[8][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

  • PubChem. Ethyl 3-oxohept-6-ynoate | C9H12O3. National Center for Biotechnology Information. [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories.[Link]

  • PubChem. ethyl (E)-6-oxohept-3-enoate | C9H14O3. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.[Link]

  • Chemsrc. Ethyl 3-oxoheptanoate | CAS#:7737-62-4.[Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). [Link]

  • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). The National Academies Press. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]

  • AxisPharm. ethyl 3-oxohept-6-ynoate | CAS:35116-07-5.[Link]

  • University of Houston. How to Dispose of Chemical Waste. Environmental Health and Safety. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.[Link]

  • Quest Disposal & Recycling Inc. Are You In Compliance With Proper Lab Waste Disposal Regulations?[Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. EHRS. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.